molecular formula C53H75ClN6O15S B10801110 (Rac)-Lys-SMCC-DM1

(Rac)-Lys-SMCC-DM1

カタログ番号: B10801110
分子量: 1103.7 g/mol
InChIキー: UBRZDBDIKWWPEN-UMDYGXQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(Rac)-Lys-SMCC-DM1 is a useful research compound. Its molecular formula is C53H75ClN6O15S and its molecular weight is 1103.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C53H75ClN6O15S

分子量

1103.7 g/mol

IUPAC名

(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)/t30-,31+,32?,34?,35+,38+,39?,40-,41?,46+,52+,53+/m1/s1

InChIキー

UBRZDBDIKWWPEN-UMDYGXQFSA-N

異性体SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCC[C@@H](C(=O)O)N)C)C)OC)(NC(=O)O2)O

正規SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

製品の起源

United States

Foundational & Exploratory

(Rac)-Lys-SMCC-DM1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Lys-SMCC-DM1 is a pivotal component in the field of targeted cancer therapy, serving as a key drug-linker in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its core aspects for researchers, scientists, and drug development professionals. It delves into its structure and mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is the racemic form of Lys-SMCC-DM1, which is a critical catabolite of the FDA-approved antibody-drug conjugate, Trastuzumab emtansine (T-DM1 or Kadcyla®). It consists of three key components:

  • Lysine (B10760008) (Lys): An amino acid residue, which is the point of attachment to the antibody's lysine residues in the parent ADC.

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects the cytotoxic drug to the lysine residue. The stability of the SMCC linker ensures that the cytotoxic payload is released primarily within the target cancer cell after lysosomal degradation of the antibody, minimizing off-target toxicity.

  • DM1 (Mertansine): A potent microtubule-disrupting agent and a derivative of maytansine. DM1 is the cytotoxic payload responsible for inducing cell death in cancer cells.

The racemic nature, indicated by "(Rac)", signifies a mixture of stereoisomers. In the context of ADCs, after internalization and proteolytic degradation of the antibody portion within the lysosome, the active cytotoxic component released is Lys-SMCC-DM1.

Physicochemical Properties

A summary of the key physicochemical properties of the DM1 payload and the full Lys-SMCC-DM1 conjugate is presented below.

PropertyValue (DM1)Value (this compound)Reference
Molecular FormulaC₃₅H₄₈ClN₃O₁₀SC₅₃H₇₅ClN₆O₁₅S[1]
Molecular Weight738.3 g/mol 1103.71 g/mol [1]
XLogP32.2-[1]
Hydrogen Bond Donor Count3-[1]
Hydrogen Bond Acceptor Count11-[1]

Mechanism of Action

The cytotoxic effect of this compound is driven by the DM1 payload, which acts as a potent inhibitor of tubulin polymerization. The mechanism unfolds through a series of steps when delivered as part of an ADC:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Lysosomal Trafficking and Degradation: The endosome containing the ADC matures and fuses with a lysosome. Inside the acidic environment of the lysosome, proteases degrade the antibody component of the ADC.

  • Payload Release: Due to the non-cleavable nature of the SMCC linker, the degradation of the antibody releases the cytotoxic payload still attached to the lysine and the linker, in the form of Lys-SMCC-DM1.

  • Cytotoxicity: Lys-SMCC-DM1 is then transported from the lysosome into the cytoplasm. In the cytoplasm, the DM1 moiety binds to tubulin, inhibiting the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of Lys-SMCC-DM1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer24.8[2][3]
MDA-MB-468Breast Cancer40.5[2][3]
SGC7901Gastric CancerLimited cytotoxicity at high concentrations[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of this compound in a research setting.

Synthesis of Lysine-Linked ADCs (General Protocol)

Step 1: Antibody Modification with the Linker (SMCC)

  • Prepare the antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Dissolve the SMCC linker in an organic solvent like dimethylacetamide (DMA).

  • Add the SMCC solution to the antibody solution with gentle stirring. The molar ratio of SMCC to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).

  • Remove the excess, unreacted SMCC linker using a purification method such as size-exclusion chromatography (e.g., a G25 column).

Step 2: Conjugation of DM1 to the Modified Antibody

  • Dissolve the DM1 payload in an organic solvent (e.g., DMA).

  • Add the DM1 solution to the purified antibody-SMCC intermediate.

  • The reaction between the maleimide (B117702) group of the linker and the thiol group of DM1 is allowed to proceed.

  • Quench the reaction by adding a quenching agent like glycine.

  • Purify the final ADC product to remove any unconjugated DM1 and other reactants.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay by Annexin V Staining
  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) HER2 HER2 Receptor ADC->HER2 1. Binding TumorCell Tumor Cell Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 4. Degradation & Payload Release Tubulin Tubulin Lys_SMCC_DM1->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 6. Cell Death

Caption: Mechanism of Action of a DM1-containing ADC.

Apoptosis_Signaling_Pathway DM1 DM1 (from Lys-SMCC-DM1) Microtubule_Stress Microtubule Stress DM1->Microtubule_Stress JNK_Activation JNK Activation Microtubule_Stress->JNK_Activation Bcl2_Inactivation Bcl-2 Inactivation JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation Mitochondria Mitochondria Bcl2_Inactivation->Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Maytansinoid-induced intrinsic apoptosis pathway.

Experimental Workflow

ADC_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Lysine Conjugation) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Binding_Assay Binding Assay (ELISA, Flow Cytometry) Characterization->Binding_Assay Internalization_Assay Internalization Assay Binding_Assay->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Internalization_Assay->Cytotoxicity_Assay Cell_Cycle_Assay Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay Cell_Cycle_Assay->Apoptosis_Assay PK_Study Pharmacokinetics Study Apoptosis_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study

Caption: General workflow for ADC development and testing.

Conclusion

This compound is a crucial molecule in the design and understanding of antibody-drug conjugates. Its potent cytotoxic payload, DM1, combined with a stable linker system, provides a powerful tool for targeted cancer therapy. This guide has provided a comprehensive technical overview, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to aid researchers in their drug development endeavors. The provided visualizations of key pathways and workflows offer a clear conceptual framework for understanding its biological and experimental context. Further research into this and similar drug-linker conjugates will undoubtedly continue to advance the field of precision oncology.

References

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1: A Core Component of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a critical drug-linker component utilized in the field of antibody-drug conjugates (ADCs). This document details its chemical structure, relevant quantitative data, experimental protocols for its use, and its mechanism of action.

Introduction: The Role of this compound in ADC Technology

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] They consist of a monoclonal antibody, a stable chemical linker, and a potent cytotoxic payload.[2] this compound is a key active catabolite of ADCs that use a non-cleavable SMCC linker to conjugate the maytansinoid payload, DM1, to a lysine (B10760008) residue on the antibody.[1][3]

The well-known ADC, Ado-trastuzumab emtansine (T-DM1), is a prime example.[4] After T-DM1 binds to its target receptor (e.g., HER2) on a cancer cell, it is internalized and trafficked to the lysosome.[5][6] Within the lysosome, the antibody portion is proteolytically degraded, releasing the payload attached to the linker and a single amino acid: Lys-SMCC-DM1.[1][7] This catabolite is the ultimate effector molecule that induces cell death. The "(Rac)" prefix indicates that the lysine component is a racemic mixture, though the specific biological implications of this compared to a pure stereoisomer are context-dependent.[3][8]

Chemical Structure and Properties

This compound is composed of three main parts:

  • Lysine (Lys): An amino acid residue that is the final attachment point from the antibody's degradation.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable thioether linker that provides a stable connection between the antibody and the payload.[9]

  • DM1: A highly potent maytansinoid derivative that acts as the cytotoxic payload by inhibiting tubulin polymerization.[5]

The chemical properties of the L-isomer form, Lys-SMCC-DM1, are summarized below.

PropertyValueSource
Molecular Formula C₅₃H₇₅ClN₆O₁₅S[10]
Molecular Weight 1103.71 g/mol [10][11]
CAS Number 1281816-04-3[10][11]

The two-dimensional chemical structure for Lys-SMCC-DM1 is depicted below. The racemic form contains a mixture of stereoisomers at the alpha-carbon of the lysine residue.

Chemical Structure of Lys-SMCC-DM1

Source: PubChem CID 91868910[10]

Quantitative Data

The following table summarizes key quantitative data related to the SMCC-DM1 linker-payload and ADCs constructed with it.

ParameterDescriptionValue(s)Source
In Vitro Cytotoxicity IC₅₀ of SMCC-DM1 conjugate in cell proliferation assays.17.2 nM (HCC1954 cells, HER2+) 49.9 nM (MDA-MB-468 cells, HER2-)[12]
Drug-to-Antibody Ratio (DAR) The average number of drug-linker molecules conjugated to one antibody. An ADC prepared with Trastuzumab and SMCC-DM1 yielded this DAR.~2.65[13]
Analytical Quantification The calibration range for a validated LC-MS/MS method to quantify Lys-MCC-DM1 in cynomolgus monkey serum.2.00 - 1000 ng/mL[14]
Target Receptor Density T-DM1, which produces the Lys-SMCC-DM1 catabolite, is most effective in patients with high (3+) HER2 staining.~1 million HER2 receptors per cell[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of ADCs. The following are representative protocols for the preparation and use of SMCC-DM1 conjugates.

Protocol 1: Preparation of SMCC-DM1 Drug-Linker This protocol describes the initial conjugation of the SMCC linker to the DM1 payload.

  • Dissolve SMCC (20 mM) and DM1 (10 mM) separately in a reaction buffer such as DMSO.[15]

  • Combine a 20-fold molar excess of the SMCC solution with the DM1 solution.[15]

  • Incubate the mixture at 20°C for 4 hours to allow for the reaction between the maleimide (B117702) group of SMCC and the thiol group of DM1.[15]

  • The resulting SMCC-DM1 solution is then ready for conjugation to a monoclonal antibody.

Protocol 2: Conjugation of SMCC-DM1 to a Monoclonal Antibody This protocol details the steps to create an ADC by linking SMCC-DM1 to lysine residues on an antibody.

  • Prepare the antibody in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25).[9]

  • Adjust the antibody concentration to a working level, for example, 2 mg/mL.[9][13]

  • Add a calculated molar excess (e.g., 15 equivalents) of the SMCC-DM1 solution (from Protocol 1) to the antibody solution.[9] The succinimidyl ester of the SMCC linker reacts with the primary amines of lysine residues on the antibody.

  • Incubate the reaction mixture. Incubation conditions can vary, for instance, at 32°C for 2-6 hours or at 4°C for 24 hours.[9][13]

  • Remove unreacted SMCC-DM1 and other small molecules using a purification method such as ultrafiltration with a molecular weight cutoff filter (e.g., Amicon-30 kDa).[9]

  • Characterize the final ADC product to determine parameters like the drug-to-antibody ratio (DAR) and purity.[13]

Protocol 3: Formulation for In Vivo Studies This protocol provides an example of how to formulate an SMCC-DM1 conjugate for administration in animal models.

  • Prepare a stock solution of the ADC in a suitable solvent like DMSO.[12]

  • For a clear solution, the stock solution can be sequentially mixed with co-solvents. For example, add the DMSO stock to PEG300, mix, add Tween-80, mix, and finally add saline to reach the final volume.[12][16]

  • For a suspension, the DMSO stock can be added to a solution of 20% SBE-β-CD in saline.[12]

  • It is recommended to prepare the final working solution for in vivo experiments freshly on the day of use.[12]

Mechanism of Action and Signaling Pathways

The cytotoxic effect of an ADC utilizing the Lys-SMCC-DM1 payload is a multi-step process, beginning with targeted binding and culminating in apoptosis.

  • Binding and Internalization: The ADC binds specifically to a target antigen (e.g., HER2) on the surface of a cancer cell.[5] This binding triggers receptor-mediated endocytosis, where the ADC-receptor complex is engulfed by the cell membrane.[4][7]

  • Lysosomal Trafficking and Degradation: The endocytic vesicle containing the complex matures and fuses with a lysosome.[7] Inside the acidic environment of the lysosome, cellular proteases degrade the antibody component of the ADC.[4]

  • Release of Active Catabolite: Because the SMCC linker is non-cleavable, the degradation of the antibody releases the cytotoxic payload still attached to the linker and a single lysine residue, forming Lys-SMCC-DM1.[1][7]

  • Tubulin Inhibition: Lys-SMCC-DM1 is transported from the lysosome into the cytoplasm. Here, the DM1 moiety binds to tubulin, inhibiting its polymerization into microtubules.[5]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately, mitotic catastrophe and programmed cell death (apoptosis).[5][7]

In addition to delivering the cytotoxic payload, the antibody component of the ADC (e.g., trastuzumab) can retain its own biological activity, such as inhibiting downstream signaling pathways like the PI3K/AKT/mTOR pathway.[4][5][7]

Mandatory Visualizations

The following diagrams illustrate the key logical and biological pathways involving this compound.

experimental_workflow cluster_synthesis Drug-Linker Synthesis cluster_adc_creation ADC Creation cluster_evaluation Biological Evaluation smcc SMCC Linker smcc_dm1 SMCC-DM1 Conjugate smcc->smcc_dm1 Reacts with dm1 DM1 Payload dm1->smcc_dm1 antibody Monoclonal Antibody (mAb) adc Antibody-Drug Conjugate (ADC) smcc_dm1->adc antibody->adc Conjugation purification Purification (e.g., Ultrafiltration) adc->purification characterization Characterization (e.g., DAR) purification->characterization invitro In Vitro Assays (e.g., Cytotoxicity) characterization->invitro invivo In Vivo Studies (e.g., Efficacy Models) characterization->invivo

Caption: Experimental workflow for the creation and evaluation of an ADC.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC receptor Target Receptor (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking catabolite Lys-SMCC-DM1 Released lysosome->catabolite 4. Antibody Degradation tubulin Tubulin catabolite->tubulin 5. Binds to microtubules Microtubule Disruption tubulin->microtubules 6. Inhibits Polymerization apoptosis Cell Cycle Arrest & Apoptosis microtubules->apoptosis 7. Mitotic Catastrophe

Caption: Mechanism of action for an ADC that releases Lys-SMCC-DM1.

References

An In-Depth Technical Guide on the Mechanism of Action of (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of (Rac)-Lys-SMCC-DM1 Functionality

This compound is a critical active metabolite of antibody-drug conjugates (ADCs) that utilize the cytotoxic agent DM1 linked via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This entity represents the effector component of the ADC, responsible for inducing cell death following internalization into target cancer cells. The "(Rac)" prefix indicates that the lysine (B10760008) component is a racemic mixture.

The overarching mechanism of action begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to endocytosis. The ADC is then trafficked to the lysosome, where the antibody component is degraded by proteases. This degradation releases the payload as a lysine-linker-drug conjugate, namely Lys-SMCC-DM1. Because the thioether bond formed by the SMCC linker is non-cleavable, the payload remains attached to the lysine residue from the antibody. This active metabolite then engages its intracellular target, tubulin, to exert its potent cytotoxic effects.

The Role of the Constituent Moieties
  • DM1 (Emtansine): A derivative of the potent microtubule inhibitor maytansine, DM1 is the cytotoxic payload. It functions by binding to tubulin, the fundamental protein subunit of microtubules. This binding disrupts microtubule dynamics, a process essential for the formation and function of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to cell cycle arrest, specifically in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. Due to its high systemic toxicity, DM1 is unsuitable as a standalone chemotherapeutic agent but is highly effective as an ADC payload, where its delivery is targeted to cancer cells.

  • SMCC Linker: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate is a heterobifunctional crosslinker that covalently attaches DM1 to the antibody. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues of the antibody and a maleimide (B117702) group that forms a stable, non-cleavable thioether bond with the thiol group on DM1. The stability of this linker ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.

  • (Rac)-Lysine: The lysine residue is the remnant of the antibody's amino acid chain to which the SMCC-DM1 moiety was originally conjugated. The presence of this amino acid after proteolytic degradation in the lysosome results in the formation of the active metabolite, this compound.

Quantitative Data Summary

The cytotoxic and tubulin-inhibitory activities of Lys-SMCC-DM1 and its related maytansinoid derivatives have been quantified in various studies. The following tables summarize key quantitative data for these compounds.

CompoundCell LineAssay TypeIC50 ValueCitation
Lys-SMCC-DM1KPL-4 (Breast Cancer)Cytotoxicity24.8 nM[1]
Lys-SMCC-DM1MDA-MB-468 (Breast Cancer)Cytotoxicity40.5 nM[1]
S-methyl DM1MCF7 (Breast Cancer)Mitotic Arrest330 pM[2]
S-methyl DM1MCF7 (Breast Cancer)G2/M Arrest340 pM[2]

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1 and its Analogs.

CompoundTargetAssay TypeDissociation Constant (Kd)Citation
S-methyl DM1Soluble TubulinFluorescence Quenching0.93 ± 0.22 µM[2]
S-methyl DM1Microtubules (High-Affinity Sites)Radioligand Binding0.1 ± 0.05 µM[2]

Table 2: Tubulin Binding Affinity of S-methyl DM1.

Signaling Pathways and Experimental Workflows

Maytansinoid-Induced Apoptotic Signaling Pathway

The binding of Lys-SMCC-DM1 to tubulin disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling cascades. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and execution of cell death.

Maytansinoid_Apoptosis_Pathway Maytansinoid-Induced Apoptotic Signaling Pathway cluster_0 Cellular Events cluster_1 Apoptotic Signaling Lys_SMCC_DM1 Lys-SMCC-DM1 Tubulin Tubulin Lys_SMCC_DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) JNK_Activation->Bcl2_Family Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Family->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Maytansinoid-induced apoptotic signaling cascade.

Preclinical Experimental Workflow for ADC Evaluation

The preclinical development and evaluation of an ADC involves a multi-step workflow, from initial design and conjugation to comprehensive in vitro and in vivo testing to assess efficacy and safety.

ADC_Experimental_Workflow Preclinical Experimental Workflow for ADC Evaluation cluster_0 ADC Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Antibody_Selection Antibody Selection (Target Antigen) Conjugation Conjugation & Purification Antibody_Selection->Conjugation Linker_Payload_Selection Linker-Payload Selection (SMCC-DM1) Linker_Payload_Selection->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization Binding_Assay Binding Affinity Assay (ELISA, Flow Cytometry) Characterization->Binding_Assay Internalization_Assay Internalization Assay Binding_Assay->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Internalization_Assay->Cytotoxicity_Assay Tubulin_Polymerization_Assay Tubulin Polymerization Assay Cytotoxicity_Assay->Tubulin_Polymerization_Assay Xenograft_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Study Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy_Study->PK_PD_Study Toxicology_Study Toxicology Study PK_PD_Study->Toxicology_Study

Caption: Preclinical ADC development and evaluation workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of this compound on cancer cell lines.

1. Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the ability of this compound to inhibit the polymerization of purified tubulin.

1. Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

  • 96-well plates

2. Procedure:

  • Reagent Preparation: Reconstitute tubulin on ice with cold polymerization buffer to a final concentration of 3-5 mg/mL. Prepare serial dilutions of this compound and controls in polymerization buffer.

  • Assay Setup: Pre-warm the spectrophotometer to 37°C. On ice, add the diluted compounds to the wells of a 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well, followed by the addition of GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition from a dose-response curve.

References

(Rac)-Lys-SMCC-DM1: A Technical Guide to its Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-Lys-SMCC-DM1, a key component in the field of Antibody-Drug Conjugates (ADCs). This document details its core mechanism of action as a tubulin polymerization inhibitor, presents available quantitative data, and provides detailed experimental protocols for its characterization.

Introduction

This compound is the active metabolite of antibody-drug conjugates that utilize the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker to conjugate the potent cytotoxic agent DM1 to a monoclonal antibody. Upon internalization of the ADC by a target cell and subsequent lysosomal degradation of the antibody, this compound is released into the cytoplasm where it exerts its potent anti-cancer effects. The "Rac" prefix indicates that the compound is a racemic mixture, a common feature in the early stages of drug development due to simpler synthesis, though it may imply that both enantiomers possess similar activity or that separation is not cost-effective.[1][2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The cytotoxic activity of this compound is primarily attributed to the DM1 moiety, a derivative of the natural product maytansine. DM1 is a potent inhibitor of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for various cellular processes, most notably mitotic spindle formation during cell division.

DM1 binds to the β-tubulin subunit at the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics. This leads to:

  • Inhibition of Microtubule Assembly: DM1 prevents the polymerization of tubulin dimers into microtubules.

  • Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.

The following diagram illustrates the proposed signaling pathway for DM1-induced apoptosis.

DM1_Mechanism Mechanism of DM1-Induced Apoptosis DM1 DM1 Tubulin β-Tubulin DM1->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of DM1-induced apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for Lys-SMCC-DM1 and related compounds. It is important to note that specific data for the racemic form, this compound, is limited in publicly available literature. The data for the non-racemic form and the parent ADC (T-DM1) are provided as relevant surrogates.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1 and SMCC-DM1

CompoundCell LineCancer TypeHER2 StatusIC50 (nM)Citation(s)
Lys-SMCC-DM1KPL-4Breast CancerHER2-positive24.8[5]
Lys-SMCC-DM1MDA-MB-468Breast CancerHER2-negative40.5[5]
SMCC-DM1HCC1954Breast CancerHER2-positive17.2
SMCC-DM1MDA-MB-468Breast CancerHER2-negative49.9

Table 2: In Vitro Cytotoxicity of Trastuzumab-DM1 (T-DM1)

Cell LineCancer TypeHER2 StatusIC50 (pM)Citation(s)
NCI-N87Gastric CancerHER2-positive82 ± 10[6]
HCC1954Breast CancerHER2-positive33 ± 20[6]
SK-BR-3Breast CancerHER2-positive~26 (as Accum-T-DM1)[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound.[8][9][10][11][12]

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.

Workflow Diagram:

Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Purified Tubulin - GTP Stock - General Tubulin Buffer - Test Compound Dilutions Reaction_Setup Set up reactions on ice in a pre-chilled 96-well plate: - Add Test Compound - Add Tubulin Solution Reagent_Prep->Reaction_Setup Initiate_Polymerization Initiate polymerization by adding GTP and incubating at 37°C Reaction_Setup->Initiate_Polymerization Measure_Absorbance Measure absorbance at 340 nm every minute for 60 minutes Initiate_Polymerization->Measure_Absorbance Plot_Data Plot absorbance vs. time to generate polymerization curves Measure_Absorbance->Plot_Data Calculate_Parameters Determine Vmax and extent of polymerization Plot_Data->Calculate_Parameters Determine_IC50 Calculate IC50 for inhibition of tubulin polymerization Calculate_Parameters->Determine_IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM stock)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the control).

    • Add the tubulin solution to each well.

  • Initiate Polymerization:

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87, MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound and incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Target cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Conclusion

This compound is a potent inhibitor of tubulin polymerization and a key cytotoxic component of several ADCs. Its ability to induce cell cycle arrest and apoptosis makes it an effective anti-cancer agent. The experimental protocols provided in this guide offer a framework for the detailed characterization of its biological activity. Further research to obtain more extensive quantitative data on the racemic form and to elucidate the specific contributions of each enantiomer will provide a more complete understanding of this important molecule in the context of ADC development.

References

The Role of (Rac)-Lys-SMCC-DM1 in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the components, mechanism of action, and experimental considerations for Antibody-Drug Conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 system. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy.

Core Components of this compound ADCs

Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The this compound system is comprised of four key components: a monoclonal antibody, a lysine (B10760008) residue for conjugation, the SMCC linker, and the DM1 payload.

1.1. The Monoclonal Antibody (mAb): The Targeting Vehicle

The monoclonal antibody is the component that provides specificity to the ADC, recognizing and binding to a specific antigen present on the surface of cancer cells.[1] This targeted delivery minimizes exposure of healthy tissues to the cytotoxic payload, thereby reducing off-target toxicity.[2] The choice of mAb is critical and is determined by the specific type of cancer being targeted. A well-known example is Trastuzumab, which targets the HER2 receptor overexpressed in certain types of breast cancer.[3]

1.2. (Rac)-Lysine: The Conjugation Site

The linkage of the drug-linker complex to the antibody occurs through the ε-amino group of lysine residues.[4] Lysine conjugation is a widely used and well-established method for creating ADCs.[5] An IgG antibody has numerous surface-accessible lysine residues, providing multiple potential sites for conjugation.[5]

However, this method also presents a significant challenge: heterogeneity. Because the conjugation is not site-specific, the process results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR).[6] This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile.[6] The clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®), is a lysine-conjugated ADC with an average DAR of 3.5.[7]

1.3. SMCC Linker: The Stable Connection

The Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker that forms a stable covalent bond between the antibody and the cytotoxic payload.[8] Its primary advantage is its exceptional stability in the bloodstream, which prevents the premature release of the drug and minimizes systemic toxicity.[9] This stability contributes to a longer half-life of the ADC in circulation.[8]

The release of the cytotoxic payload from a non-cleavable linker like SMCC is dependent on the degradation of the antibody itself.[1] After the ADC is internalized by the target cancer cell, it is trafficked to the lysosome, where the antibody is broken down by proteases, releasing the drug payload in its active form.[3] A potential limitation of this mechanism is the lack of a "bystander effect," where the released drug could kill neighboring antigen-negative tumor cells.[10]

1.4. DM1 (Mertansine): The Cytotoxic Payload

DM1 is a potent microtubule inhibitor derived from maytansine.[11] Its mechanism of action involves binding to tubulin, a key component of microtubules.[12] This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis (programmed cell death).[13] The high cytotoxicity of DM1 makes it an effective payload for ADCs, as only a small amount needs to be delivered to the cancer cell to induce cell death.[5]

Mechanism of Action of this compound ADCs

The therapeutic effect of a this compound ADC is a multi-step process that begins with targeted binding and culminates in cancer cell death.

  • Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[14]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through a process called receptor-mediated endocytosis.[14]

  • Lysosomal Trafficking: The internalized complex is transported to the lysosome, an organelle within the cell that contains digestive enzymes.[7]

  • Antibody Degradation and Payload Release: Inside the lysosome, the antibody portion of the ADC is degraded by proteases. This degradation releases the DM1 payload, which is still attached to the lysine residue and a part of the SMCC linker (forming Lys-SMCC-DM1).[3][15]

  • Cytotoxicity: The released Lys-SMCC-DM1 metabolite then enters the cytoplasm and binds to tubulin, disrupting the microtubule network.[16] This leads to cell cycle arrest and apoptosis.[16]

Below is a diagram illustrating the signaling pathway of a this compound ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space ADC ADC (this compound) Receptor Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lys_SMCC_DM1 Lys_SMCC_DM1 Lysosome->Lys_SMCC_DM1 4. Antibody Degradation & Payload Release Tubulin Tubulin Lys_SMCC_DM1->Tubulin 5. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption & Cell Cycle Arrest

Caption: Mechanism of action of a this compound ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the Lys-SMCC-DM1 technology, with a focus on the well-characterized ADC, ado-trastuzumab emtansine (T-DM1).

Table 1: In Vitro Cytotoxicity of Ado-trastuzumab Emtansine (T-DM1)

Cell LineTarget AntigenIC50 (µg/mL)Reference
BT-474HER20.085 - 0.148[17]
SK-BR-3HER20.007 - 0.018[17]

Table 2: In Vitro Cytotoxicity of Lys-SMCC-DM1

Cell LineIC50 (nM)Reference
KPL-424.8[18]
MDA-MB-46840.5[18]

Table 3: Pharmacokinetic Parameters of Ado-trastuzumab Emtansine (T-DM1)

ParameterValueReference
Half-life (t1/2)~3.5 days (at 3.6 mg/kg)[17]

Table 4: Clinical Efficacy of Ado-trastuzumab Emtansine (T-DM1) in HER2-Positive Metastatic Breast Cancer

ParameterValuePatient PopulationReference
Objective Response Rate44%Previously treated with a tubulin-acting agent[17]
Clinical Benefit Rate73%Previously treated with a tubulin-acting agent[17]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound ADCs.

4.1. Synthesis and Purification of a Lys-SMCC-DM1 ADC

This protocol describes a common method for conjugating SMCC-DM1 to an antibody via lysine residues.[3][19]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • SMCC-DM1

  • Conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[2]

  • Dimethylacetamide (DMA)[3]

  • Quenching solution (e.g., 20 mM glycine)[3]

  • Purification column (e.g., G25 desalting column)[2]

  • Storage buffer (e.g., Histidine-trehalose buffer)[3]

Procedure:

  • Antibody Preparation: Adjust the concentration of the monoclonal antibody to approximately 3 mg/mL in the conjugation buffer.[2]

  • SMCC-DM1 Preparation: Dissolve SMCC-DM1 in DMA to a concentration of 20 mM.[3]

  • Conjugation Reaction:

    • Add a calculated molar excess of the SMCC-DM1 solution to the antibody solution. A common starting point is an 8-fold molar excess.[3]

    • Slowly add additional DMA to the reaction mixture to achieve a final organic solvent concentration of around 10%.[3]

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.[3]

  • Quenching: Add an excess of the quenching solution (e.g., 80-fold molar excess of glycine) to the reaction mixture to stop the reaction by reacting with any unreacted SMCC-DM1. Incubate for 1 hour.[3]

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using a G25 desalting column equilibrated with the storage buffer.[2]

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry and size exclusion chromatography (SEC-HPLC).

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potency (IC50) of an ADC on cancer cell lines.[4][6][11]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[11]

  • Incubation: Incubate the plate for a desired period, typically 48 to 144 hours, at 37°C.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[6][11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[11]

4.3. In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[9][20]

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)[9]

  • ADC of interest

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.[9]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[9]

  • Treatment Administration: Administer the ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dose and schedule will need to be optimized for the specific ADC.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the mice as indicators of toxicity.[9]

  • Study Endpoint: The study is typically concluded when tumors in the control group reach a specified size or when signs of excessive toxicity are observed.[9]

  • Data Analysis: Compare tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA). Kaplan-Meier curves can be used to analyze survival data.[9]

Below is a diagram illustrating the experimental workflow for ADC synthesis and characterization.

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Antibody Monoclonal Antibody Conjugation Lysine Conjugation Antibody->Conjugation SMCC_DM1 SMCC-DM1 SMCC_DM1->Conjugation Purification Purification (e.g., G25 column) Conjugation->Purification Purified_ADC Purified ADC Purification->Purified_ADC Mass_Spec Mass Spectrometry (DAR, Drug Load Distribution) Purified_ADC->Mass_Spec HPLC SEC-HPLC (Purity, Aggregation) Purified_ADC->HPLC In_Vitro In Vitro Assays (Cytotoxicity, Binding) Purified_ADC->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo

Caption: Experimental workflow for the synthesis and evaluation of a this compound ADC.

Conclusion

The this compound system represents a robust and clinically validated platform for the development of Antibody-Drug Conjugates. The non-cleavable SMCC linker provides excellent stability, while the potent DM1 payload ensures effective cell killing upon internalization into target cancer cells. Although lysine conjugation results in a heterogeneous product, the successful clinical application of ado-trastuzumab emtansine demonstrates the therapeutic potential of this approach. A thorough understanding of the individual components, their mechanism of action, and the appropriate experimental methodologies is crucial for the successful development of novel and effective ADCs based on this technology.

References

(Rac)-Lys-SMCC-DM1: A Core Metabolite in the Efficacy and Analysis of Trastuzumab Emtansine (T-DM1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), represents a significant advancement in the targeted therapy of HER2-positive breast cancer. Its efficacy is intrinsically linked to the targeted delivery of the potent microtubule-disrupting agent, DM1, to cancer cells. Upon internalization, T-DM1 undergoes lysosomal degradation, releasing cytotoxic catabolites. Among these, (Rac)-Lys-SMCC-DM1 has been identified as a principal and active metabolite, playing a crucial role in the drug's mechanism of action. This technical guide provides a comprehensive overview of this compound, focusing on its formation, mechanism of action, pharmacokinetics, and the analytical methodologies for its detection and quantification.

Formation and Mechanism of Action of this compound

T-DM1 is engineered with a stable, non-reducible thioether linker (SMCC) that connects the trastuzumab antibody to the DM1 payload via lysine (B10760008) residues.[1] The journey of T-DM1 from administration to the release of its active metabolite, Lys-SMCC-DM1, is a multi-step process that begins with the specific binding of the ADC to the HER2 receptor on the surface of tumor cells.[2]

Following this binding, the T-DM1-HER2 complex is internalized through receptor-mediated endocytosis.[2][3] The internalized complex is then trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, proteolytic enzymes degrade the trastuzumab antibody, leading to the release of DM1-containing catabolites, predominantly Lys-SMCC-DM1.[3][4] This active metabolite is then transported into the cytoplasm where it exerts its cytotoxic effect by binding to tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptotic cell death.[2][3]

The trastuzumab component of T-DM1 also contributes to its anti-tumor activity by inhibiting the HER2-mediated PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[1][5]

Signaling Pathway and Cellular Fate of T-DM1

The following diagram illustrates the key steps from T-DM1 binding to HER2 to the intracellular action of Lys-SMCC-DM1.

TDM1_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm TDM1 T-DM1 HER2 HER2 Receptor TDM1->HER2 Binding HER2_TDM1_complex HER2-T-DM1 Complex Endosome Endosome HER2_TDM1_complex->Endosome Internalization (Endocytosis) PI3K_AKT_pathway PI3K/AKT Pathway Inhibition HER2_TDM1_complex->PI3K_AKT_pathway Signaling Inhibition Lysosome Lysosome Endosome->Lysosome Trafficking Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 Proteolytic Degradation Microtubules Microtubule Disruption (G2/M Arrest, Apoptosis) Lys_SMCC_DM1->Microtubules Tubulin Binding

Caption: T-DM1 mechanism of action from HER2 binding to cytotoxic effect.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and in vitro activity of T-DM1 and its metabolites.

Table 1: In Vitro Cytotoxicity of Lys-SMCC-DM1

Cell LineIC50 (nM)
KPL-424.8
MDA-MB-46840.5
Data from MedChemExpress, citing Ogitani Y, et al. (2016). [Source not explicitly available in provided results]

Table 2: Plasma Concentrations of T-DM1 Catabolites in Patients

AnalyteConcentration Range (ng/mL)
DM1< ~5 (average max)
MCC-DM1<1.90 - 122
Lys-MCC-DM1<1.08 - 6.4
Data from a clinical study assessing T-DM1 at 3.6 mg/kg every 3 weeks. [Source not explicitly available in provided results]

Table 3: Preclinical Pharmacokinetic Parameters of T-DM1 and Total Trastuzumab in Rats

AnalyteCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Vss (mL/kg)
T-DM1~200~15,000~1.3~80
Total Trastuzumab~240~25,000~0.8~70
Data represents approximate values from a single 20 mg/kg IV dose in Sprague-Dawley rats.[6]

Experimental Protocols

Quantification of T-DM1 Catabolites (DM1, MCC-DM1, Lys-MCC-DM1) in Serum by LC-MS/MS

This protocol is adapted from a method developed for the analysis of these catabolites in cynomolgus serum and is applicable to other biological matrices with appropriate validation.[7]

A. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the matrix).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[8]

  • Mobile Phase A: 0.1% formic acid in water[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[7]

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

C. Calibration and Quantification

  • Prepare calibration standards and quality control samples by spiking known concentrations of DM1, MCC-DM1, and Lys-MCC-DM1 into the blank matrix.

  • Analyze the samples alongside the calibration curve and quality controls.

  • Quantify the analytes using the peak area ratios of the analyte to the internal standard. The calibration range for Lys-MCC-DM1 is typically 2.00-1000 ng/mL.[7]

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the cytotoxic effect of this compound on the microtubule network.[9][10]

A. Cell Culture and Treatment

  • Seed HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) on sterile glass coverslips in a 24-well plate.

  • Allow cells to adhere and grow to 60-70% confluency.

  • Treat the cells with T-DM1 or directly with this compound at desired concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

B. Fixation and Permeabilization

  • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

C. Staining

  • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST).

  • Incubate the cells with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Wash the cells twice with PBS.

D. Imaging

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope. Capture images of both control and treated cells to observe changes in microtubule structure.

Experimental Workflow Diagrams

LCMS_Workflow start Serum Sample (50 µL) protein_precipitation Protein Precipitation (Acetonitrile + IS) start->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 x g, 5 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_quantification Data Quantification lcms_analysis->data_quantification

Caption: Workflow for LC-MS/MS quantification of T-DM1 catabolites.

IF_Workflow cell_seeding Cell Seeding on Coverslips treatment T-DM1 or Metabolite Treatment cell_seeding->treatment fixation Fixation (Paraformaldehyde) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi_stain DAPI Staining secondary_ab->dapi_stain mounting Mounting dapi_stain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a critical active metabolite of T-DM1, essential for its cytotoxic payload delivery and therapeutic efficacy. Understanding its formation, mechanism of action, and pharmacokinetics is vital for the development and optimization of ADCs. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the role of this compound and to advance the field of targeted cancer therapy. Further research into the tissue distribution and specific preclinical pharmacokinetic profile of this metabolite will continue to enhance our understanding and utilization of T-DM1 and next-generation ADCs.

References

An In-depth Technical Guide to Maytansinoid DM1 Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology.[1][2] Originally isolated from plants like Maytenus ovatus, their high cytotoxicity initially led to challenges in clinical development due to severe side effects.[1] The development of synthetic derivatives, particularly DM1 (emtansine), has revolutionized their therapeutic potential by enabling targeted delivery to cancer cells through antibody-drug conjugates (ADCs).[3][4] This guide provides a comprehensive technical overview of maytansinoid DM1 derivatives, focusing on their mechanism of action, application in ADCs, quantitative efficacy, and the experimental protocols used in their evaluation.

Core Mechanism of Action: Microtubule Disruption

Maytansinoids, including DM1, exert their potent cytotoxic effects primarily by inhibiting the polymerization of microtubules.[1] These dynamic cytoskeletal fibers are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

The mechanism involves the following key steps:

  • Binding to Tubulin: Maytansinoids bind to tubulin at the vinca (B1221190) domain, a site distinct from that of other microtubule inhibitors like taxanes.[1] S-methyl DM1, a key metabolite, binds to soluble tubulin with a high affinity (KD of 0.93 ± 0.2 μmol/L).[5]

  • Suppression of Microtubule Dynamics: Rather than causing wholesale depolymerization at therapeutic concentrations, DM1 "poisons" the microtubule ends.[3] It strongly suppresses the dynamic instability of microtubules by inhibiting both their growth and shortening phases.[3][5] This leads to a state of attenuated dynamics, or pause.[5] For instance, at a concentration of 100 nmol/L, S-methyl DM1 reduces microtubule polymer mass by less than 3% but suppresses overall dynamicity by 86% after 24 hours of incubation in cells.[3][5]

  • Mitotic Arrest: The disruption of microtubule function prevents the formation of a proper mitotic spindle, activating the spindle assembly checkpoint.[1] This leads to cell cycle arrest, primarily at the G2/M phase.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, eliminating the cancer cells.[1][6] At lower intracellular concentrations, DM1 can also induce mitotic catastrophe, a form of cell death characterized by aberrant mitotic figures.[6]

Maytansinoid_DM1_Mechanism_of_Action cluster_0 Cellular Environment DM1 Maytansinoid (DM1) Tubulin Soluble Tubulin Dimers DM1->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited by DM1) Microtubule->Tubulin Depolymerization (Inhibited by DM1) MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for G2M_Checkpoint G2/M Checkpoint Arrest MitoticSpindle->G2M_Checkpoint Disruption leads to Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Prolonged arrest triggers

Caption: Mechanism of action of maytansinoid DM1 leading to apoptosis.

DM1 in Antibody-Drug Conjugates (ADCs)

The development of DM1 was driven by the need for a maytansinoid derivative that could be chemically linked to a monoclonal antibody, thereby overcoming the systemic toxicity of the parent compound, maytansine (B1676224).[3] This combination forms an Antibody-Drug Conjugate (ADC), a targeted therapy designed to selectively deliver the potent cytotoxic payload to cancer cells.

The ADC workflow is a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of tumor cells (e.g., HER2 for Trastuzumab emtansine, T-DM1).[7][8]

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7][8]

  • Lysosomal Trafficking: The complex is trafficked to the lysosome, an organelle containing degradative enzymes.

  • Payload Release: Inside the lysosome, the linker connecting the antibody to DM1 is cleaved.[3][7] This releases the active DM1 payload into the cytoplasm. The stability of this linker is critical; stable linkers like the non-reducible thioether linker (MCC) used in T-DM1 prevent premature drug release in circulation, enhancing efficacy and reducing toxicity.[9][10]

  • Cytotoxic Action: The released DM1 then binds to microtubules, executing its mechanism of action as described above, leading to cell death.[7]

ADC_Workflow cluster_cell Target Cancer Cell Receptor Tumor-Specific Antigen (e.g., HER2) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. DM1 Release & Action Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis 5. Mitotic Arrest ADC Antibody-DM1 Conjugate (ADC) ADC->Receptor 1. Binding

Caption: General workflow for a DM1-based Antibody-Drug Conjugate (ADC).

Quantitative Data on DM1 Efficacy

The potency of maytansinoids is a key feature of their therapeutic utility. Their cytotoxicity is often measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity and Mitotic Arrest

Compound Metric Concentration Cell Line/System Reference
Maytansine IC50 (Mitotic Arrest) 710 pM MCF7 [3]
S-methyl DM1 IC50 (Mitotic Arrest) 330 pM MCF7 [3]
Maytansine IC50 (G2/M Arrest) 310 pM MCF7 [3]
S-methyl DM1 IC50 (G2/M Arrest) 340 pM MCF7 [3]
Maytansine Potency vs Vincristine ~100x more potent - [9]

| Maytansinoids | Potency vs Doxorubicin | Up to 1000x higher | Various |[2] |

Table 2: Microtubule Dynamics Suppression (In Vitro)

Compound (100 nM) Parameter Suppression Reference
S-methyl DM1 Overall Dynamicity 84% [5]
Maytansine Catastrophe Frequency 61% [11]
S-methyl DM1 Catastrophe Frequency 36% [11]
Maytansine Shortening Rate 45% [11]
S-methyl DM1 Shortening Rate 22% [11]
Maytansine Growth Rate 37% [11]

| S-methyl DM1 | Growth Rate | 28% |[11] |

Table 3: Binding Affinity

Compound Target Metric Value Reference
S-methyl DM1 Microtubule Tips (High Affinity Sites) KD 0.1 µmol/L [3][11]

| S-methyl DM1 | Soluble Tubulin | KD | 0.9 µmol/L |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on DM1 derivatives. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Synthesis of DM1

The synthesis of DM1 involves modifying the natural product maytansine to introduce a thiol group, which is necessary for conjugation to an antibody linker.[4][12]

  • Objective: To create a maytansinoid derivative with a free thiol group for subsequent conjugation.

  • Starting Material: Maytansinol (B1676226), which is derived from the microbial fermentation product Ansamitocin P-3 or by chemical modification of maytansine.

  • Key Step (Acylation): Maytansinol is acylated at the C3 position. This is a critical step and often involves condensation with a precursor molecule that contains a protected thiol group (e.g., a disulfide).[12] For example, maytansinol is reacted with an N-acyl-N-methyl-L-alanyl derivative containing a disulfide bond.

  • Deprotection/Reduction: The disulfide bond in the newly attached side chain is reduced to yield the free thiol group of DM1.

  • Purification: The final DM1 product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity for conjugation.[12]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the concentration of a DM1 derivative required to inhibit the proliferation of cancer cells.

  • Objective: To measure the IC50 value of a maytansinoid compound.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., HER2-positive breast cancer lines like SK-BR-3 or BT-474 for T-DM1 evaluation).

  • Methodology:

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a serial dilution of the DM1 derivative or ADC for a specified period (e.g., 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

    • Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 3: Microtubule Dynamics Assay (In Vitro)

This experiment directly visualizes and quantifies the effect of DM1 on the dynamic instability of microtubules.

  • Objective: To measure changes in microtubule growth rate, shortening rate, and catastrophe/rescue frequencies.

  • Materials: Purified tubulin (MAP-free), GTP, and the maytansinoid compound.

  • Methodology:

    • Microtubule Assembly: Tubulin is assembled into microtubules in a temperature-controlled flow cell mounted on a microscope stage.

    • Compound Introduction: The maytansinoid compound (e.g., S-methyl DM1 at 100 nM) is perfused into the flow cell.[5]

    • Imaging: Microtubules are visualized using video-enhanced differential interference contrast (DIC) microscopy.[3] Time-lapse images are captured over several minutes.

    • Analysis: The lengths of individual microtubule ends are tracked over time. From these measurements, the rates of growth and shortening, and the frequencies of transitions between these states (catastrophe and rescue), are calculated.[3]

Protocol 4: In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of a DM1-based ADC in a living organism.

  • Objective: To assess the ability of an ADC to inhibit tumor growth or cause tumor regression in a mouse model.

  • Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., HER2-positive KPL-4 or NCI-N87 cells).

  • Methodology:

    • Tumor Establishment: Mice are monitored until tumors reach a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). The ADC (e.g., T-DM1) is administered intravenously, often on a specific schedule like once every 3 weeks.[10]

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight and general health are also monitored as indicators of toxicity.

    • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumors are often excised for further analysis (e.g., histology, biomarker assessment). Efficacy is reported as tumor growth inhibition or regression.

Conclusion

Maytansinoid DM1 derivatives, particularly when incorporated into ADCs, represent a powerful and clinically validated class of anticancer agents.[2][9] Their mechanism of action, centered on the potent suppression of microtubule dynamics, leads to mitotic arrest and apoptotic cell death at sub-nanomolar concentrations.[2][3] The success of T-DM1 has paved the way for numerous other DM1- and maytansinoid-based ADCs in clinical development. Future research will likely focus on novel linker technologies, next-generation maytansinoid payloads with improved therapeutic indices, and strategies to overcome resistance mechanisms, further solidifying the role of these compounds in precision oncology.

References

An In-depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of non-cleavable linkers used in antibody-drug conjugates (ADCs), focusing on their mechanism of action, types, and the critical role they play in the design and efficacy of these targeted cancer therapies.

Introduction to Non-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2]

The linker is a critical component that dictates the stability and mechanism of drug release. Linkers can be broadly categorized into two types: cleavable and non-cleavable.[2] Non-cleavable linkers are characterized by their high stability in the bloodstream and rely on the complete degradation of the antibody component within the lysosome of the target cell to release the cytotoxic payload.[3][4] This inherent stability is a key advantage, as it minimizes the premature release of the payload in circulation, thereby reducing off-target toxicity.[2][5]

Mechanism of Action

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process that relies on the cellular machinery of the target cancer cell.

Intracellular Trafficking and Lysosomal Degradation

The mechanism of action for an ADC with a non-cleavable linker is initiated by the binding of the monoclonal antibody to its specific antigen on the surface of a cancer cell.[6] This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[7] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway.[8]

Within the acidic environment of the lysosome, proteases such as cathepsins B, S, and L degrade the antibody, leading to the release of the payload still attached to the linker and the amino acid residue (typically lysine (B10760008) or cysteine) to which it was conjugated.[2][9][10] This payload-linker-amino acid complex is the active cytotoxic agent.[11]

Intracellular Processing of ADCs with Non-Cleavable Linkers cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm cluster_membrane cluster_endocytic_pathway Endocytic Pathway ADC ADC Receptor Target Antigen ADC->Receptor 1. Binding Payload_Metabolite Payload-Linker-Amino Acid (Active Metabolite) Tubulin Tubulin Payload_Metabolite->Tubulin 6. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 7. Cytotoxicity Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Late_Endosome Late Endosome Endosome->Late_Endosome 3. Trafficking Lysosome Lysosome Late_Endosome->Lysosome 4. Fusion Lysosome->Payload_Metabolite 5. Antibody Degradation (Lysosomal Proteases)

Intracellular processing of non-cleavable ADCs.
Efflux of the Active Metabolite

For the cytotoxic effect to occur, the released payload-linker-amino acid complex must be able to exit the lysosome and reach its intracellular target, such as tubulin or DNA. The efficiency of this efflux can be influenced by lysosomal membrane transporters. For instance, the transporter SLC46A3 has been identified as playing a role in the efflux of the active catabolite of Trastuzumab emtansine (T-DM1), Lys-SMCC-DM1.[12] Conversely, ATP-binding cassette (ABC) transporters, which are often associated with multidrug resistance, can also be present on the lysosomal membrane and may actively transport the payload back into the lysosome, potentially reducing the ADC's efficacy.[13][14]

Types of Non-Cleavable Linkers

Non-cleavable linkers are typically based on stable chemical bonds that can withstand the physiological conditions of the bloodstream.

Thioether-Based Linkers

Thioether-based linkers are among the most common types of non-cleavable linkers.[] They are formed by the reaction of a maleimide (B117702) group on the linker with a thiol group, often from a cysteine residue on the antibody. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1][2] The cyclohexane (B81311) ring in SMCC provides steric hindrance, which contributes to the stability of the thioether bond.[7] Another common thioether-based linker is maleimidocaproyl (MC).[16]

Novel Non-Cleavable Linkers

Research is ongoing to develop novel non-cleavable linkers with improved properties, such as increased hydrophilicity, to enhance the pharmacokinetic profile of ADCs.

  • PEGylated Linkers: The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker structure can increase its hydrophilicity.[16] This can lead to improved solubility and potentially allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

  • Hydrophilic Alternatives to SMCC: Novel linkers have been developed to replace the cyclohexane ring in SMCC with more hydrophilic moieties, such as 1,3-dioxane (B1201747) (MD), which has shown increased stability in human plasma compared to SMCC.[1] Another example is the triglycyl peptide linker (CX), which has demonstrated high stability in mouse plasma and improved in vitro cytotoxicity compared to SMCC-based ADCs.[1]

Advantages and Disadvantages of Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with each type offering a distinct set of advantages and disadvantages.

FeatureAdvantages of Non-Cleavable LinkersDisadvantages of Non-Cleavable Linkers
Plasma Stability High stability in circulation, minimizing premature payload release and off-target toxicity.[2][5]-
Therapeutic Window Potentially larger therapeutic window due to enhanced stability and tolerability.[2]-
Bystander Effect Reduced or absent bystander effect, leading to lower toxicity to neighboring healthy cells.[16][17]Lack of bystander effect can be a limitation in treating heterogeneous tumors with varied antigen expression.[17]
Mechanism of Action Targeted release of the active payload inside the cancer cell.Efficacy is highly dependent on efficient internalization and lysosomal degradation of the antibody.[3]
Payload Compatibility -The activity of some payloads can be diminished when attached to the linker and an amino acid residue.[7]

Quantitative Data on Stability and Efficacy

The performance of non-cleavable linkers is evaluated through various in vitro and in vivo studies.

Plasma Stability

The stability of the linker is a crucial factor for the safety and efficacy of an ADC. Premature release of the cytotoxic payload in the bloodstream can lead to systemic toxicity.

LinkerADCSpeciesStability MetricResultReference
SMCC Kadcyla® (T-DM1)MouseDAR Decrease29% decrease after 7 days[1]
SMCC J2898A-SMCC-DM1-ClearanceSlightly faster than control ADC[4][18]
MD (1,3-dioxane) MD-linker fluorescent conjugateHumanFluorescence ReleaseFour times lower than SMCC conjugate at 72h[1]
CX (triglycyl peptide) CX-DM1 ADCMouseHalf-life (t1/2)9.9 days (comparable to SMCC-DM1 ADC at 10.4 days)[1]
In Vitro and In Vivo Efficacy

The efficacy of ADCs with non-cleavable linkers is assessed through cytotoxicity assays and xenograft models.

ADCCell Line/ModelEfficacy MetricResultReference
Kadcyla® (T-DM1) HER2+ mBC patients (EMILIA trial)Progression-Free Survival9.6 months[19][20]
Kadcyla® (T-DM1) HER2+ mBC patients ('real-world' study)Median Progression-Free Survival7.0 months (overall), 9.0 months (2nd line), 12.0 months (3rd line)[19]
CX-DM1 ADC In vivo xenograft modelTumor SuppressionMore active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg[1]
Non-cleavable MMAE ADC In vitro cytotoxicityIC5010-11 mol/L (similar to free MMAE)[1]

Experimental Protocols

Standardized experimental protocols are essential for the accurate characterization and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Seed cancer cells in a 96-well plate B 2. Incubate overnight to allow for cell attachment A->B C 3. Prepare serial dilutions of the ADC B->C D 4. Add diluted ADC to the cells and incubate for 72-120 hours C->D E 5. Add MTT reagent to each well and incubate for 2-4 hours D->E F 6. Add solubilization solution to dissolve formazan (B1609692) crystals E->F G 7. Measure absorbance at 570 nm using a plate reader F->G H 8. Calculate cell viability and determine IC50 G->H

Workflow for a typical in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[21]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add the diluted ADC to the respective wells and incubate for 72-120 hours.[21]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.[21]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][22]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[21][23]

Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature payload release in plasma.

Workflow for Plasma Stability Assay cluster_quantification Quantification Methods A 1. Incubate ADC in plasma at 37°C for various time points B 2. At each time point, collect a sample A->B C 3. Quantify intact ADC and/or released payload B->C ELISA ELISA for intact ADC C->ELISA LCMS LC-MS/MS for free payload C->LCMS D 4. Plot concentration over time to determine half-life ELISA->D LCMS->D

Workflow for assessing ADC plasma stability.

Protocol (ELISA-based for intact ADC):

  • Incubation: Incubate the ADC in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).[24]

  • Antigen Coating: Coat a 96-well plate with the target antigen.

  • Sample Addition: Add the plasma samples containing the ADC to the coated plate.

  • Detection: Detect the bound ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.[24]

Protocol (LC-MS/MS for free payload):

  • Incubation: Follow the same incubation procedure as the ELISA-based method.[24]

  • Sample Preparation: At each time point, process the plasma sample to separate the free payload from the ADC.

  • LC-MS/MS Analysis: Quantify the amount of released payload in the plasma supernatant using liquid chromatography-tandem mass spectrometry.[24][25]

  • Data Analysis: Plot the concentration of the free payload over time to determine the rate of drug release.

Conclusion

Non-cleavable linkers are an integral component in the design of a significant number of antibody-drug conjugates. Their hallmark of high plasma stability offers a distinct advantage in minimizing off-target toxicity and potentially widening the therapeutic window. While the absence of a bystander effect may limit their application in heterogeneous tumors, ongoing research into novel, more hydrophilic non-cleavable linkers continues to expand their utility and improve the overall performance of ADCs. A thorough understanding of their mechanism of action, coupled with robust experimental characterization, is paramount for the successful development of the next generation of these targeted cancer therapies.

References

A Technical Guide to (Rac)-Lys-SMCC-DM1 for Antibody-Drug Conjugate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (Rac)-Lys-SMCC-DM1, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its suppliers and pricing, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a key reagent used in the construction of ADCs. It comprises three main components:

  • Lysine (B10760008) (Lys): An amino acid that provides a point of attachment to the antibody.

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that covalently attaches the cytotoxic agent to the antibody.

  • DM1 (Mertansine): A potent microtubule-inhibiting maytansinoid payload that induces cell death in target cancer cells.

The racemic mixture, denoted by "(Rac)", indicates the presence of both stereoisomers of the lysine component. This compound is a derivative of the active metabolite of Trastuzumab emtansine (T-DM1), a clinically approved ADC for HER2-positive breast cancer.[1][2][3][4] The non-cleavable nature of the SMCC linker ensures that the cytotoxic DM1 payload is released primarily through the degradation of the antibody within the lysosome of the target cell, minimizing off-target toxicity.[2]

Suppliers and Pricing

A variety of vendors supply this compound for research purposes. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

SupplierCatalog NumberQuantityPrice (USD)Purity
MedChemExpressHY-101982A1 mgContact for price98.18%
5 mgContact for price
10 mgContact for price
TargetMolT87838Contact for priceContact for price>98%
BLD PharmBD109575Contact for priceContact for price-
Selleck ChemicalsS83751 mgContact for price>98%
5 mgContact for price
10 mgContact for price

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from antibody conjugation to in vitro cytotoxicity assays.

Antibody-Drug Conjugation via Lysine Residues

This protocol describes the conjugation of a monoclonal antibody (mAb) with this compound through its lysine residues. This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2 mg/mL using the conjugation buffer.

  • Payload Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. A common starting point is a 15-fold molar excess of the payload.

  • Incubation: Incubate the reaction mixture at 32°C for 2-24 hours. The incubation time can be varied to achieve the desired DAR.[5]

  • Quenching: Stop the reaction by adding a quenching solution to cap any unreacted SMCC linkers.

  • Purification: Purify the resulting ADC from unconjugated payload and other reaction components using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Solution Prepare Antibody Solution (e.g., 2 mg/mL in conjugation buffer) Mix Mix Antibody and Payload Solutions (e.g., 15-fold molar excess of payload) Antibody_Solution->Mix Payload_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Payload_Solution->Mix Incubate Incubate at 32°C (2-24 hours) Mix->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify ADC (Size-Exclusion Chromatography) Quench->Purify Characterize Characterize ADC (HIC, SEC, Mass Spectrometry) Purify->Characterize

Fig. 1: Experimental workflow for lysine-based ADC conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of the newly generated ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free DM1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1 in complete medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of a DM1-containing ADC, such as one synthesized with this compound, involves the targeted delivery of the cytotoxic payload to cancer cells.

  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[2]

  • Lysosomal Trafficking and Degradation: The endocytic vesicle containing the complex traffics to the lysosome. Inside the lysosome, the acidic environment and proteolytic enzymes lead to the degradation of the antibody component of the ADC.[2]

  • Payload Release and Microtubule Disruption: The degradation of the antibody releases the lysine-linker-DM1 metabolite into the cytoplasm.[3] DM1 then binds to tubulin, inhibiting its polymerization and disrupting the formation of microtubules.

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]

In addition to the direct cytotoxic effect of DM1, ADCs like T-DM1 can also retain some of the antibody's original functions, such as inhibiting downstream signaling pathways (e.g., PI3K/AKT) and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (this compound-mAb) Antigen Target Antigen (e.g., HER2) ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Receptor-Mediated Endocytosis) Membrane Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released Lys-SMCC-DM1 Lysosome->DM1 Antibody Degradation & Payload Release Tubulin Tubulin DM1->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 2: Mechanism of action of a DM1-containing ADC.

Conclusion

This compound is an indispensable tool for the development of next-generation antibody-drug conjugates. Its use, in conjunction with the robust experimental protocols outlined in this guide, enables researchers to create and evaluate novel targeted cancer therapies. A thorough understanding of its mechanism of action is crucial for designing effective ADCs with improved therapeutic windows. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the field of oncology through the innovative application of ADC technology.

References

An In-depth Technical Guide to the Properties of Racemic Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic Lys-SMCC-DM1 is a critical molecule in the field of antibody-drug conjugates (ADCs), representing the cytotoxic payload released within a target cell. It is the active metabolite of lysine-linked ADCs that utilize the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the potent microtubule-disrupting agent DM1, a maytansinoid derivative. Upon internalization of the ADC and subsequent lysosomal degradation of the antibody component, Lys-SMCC-DM1 is released, exerting its potent anti-cancer effects. The "racemic" designation refers to the stereochemistry of the lysine (B10760008) component, indicating a mixture of both L-lysine and D-lysine conjugates. Understanding the properties of this racemic mixture is crucial for the development and optimization of ADCs.

Physicochemical Properties

A summary of the known physicochemical properties of Lys-SMCC-DM1 is presented in Table 1. It is important to note that while some data is available for Lys-SMCC-DM1, specific experimental values for the racemic mixture, such as pKa and LogP, are not extensively reported in the literature. The provided values are based on available data for the single isomer and computational predictions.

Table 1: Physicochemical Properties of Lys-SMCC-DM1

PropertyValueSource/Method
IUPAC Name (2S)-6-amino-1-(4-(((4-(3-((1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1³,⁶.0⁵,¹⁰]hexacosa-16,18-dien-2-yl)oxy)-3-oxopropyl)amino)methyl)cyclohexyl)methyl)-1-oxohexan-2-aminiumN/A
Molecular Formula C₅₃H₇₅ClN₆O₁₅S[1]
Molecular Weight 1103.71 g/mol [1]
Appearance White to off-white solid[1]
Solubility - DMSO: ≥ 100 mg/mL (≥ 90.60 mM) - 10% DMSO + 90% (20% SBE-β-CD in saline): ≥ 2.5 mg/mL (≥ 2.27 mM) - 10% DMSO + 90% corn oil: ≥ 2.5 mg/mL (≥ 2.27 mM) - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: ≥ 2.5 mg/mL (≥ 2.27 mM)[1][2]
pKa (predicted) Basic pKa (amine): ~9.5-10.5 Acidic pKa (carboxyl): ~2.0-3.0Predicted
LogP (predicted) HighPredicted
Permeability Low[1][2]

Mechanism of Action

The primary mechanism of action of Lys-SMCC-DM1 is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Signaling Pathway to Apoptosis

The prolonged mitotic arrest induced by microtubule disruption activates a cascade of signaling events, primarily involving the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins.

apoptosis_pathway cluster_0 Cellular Events cluster_1 Signaling Cascade Lys_SMCC_DM1 Racemic Lys-SMCC-DM1 Tubulin Tubulin Lys_SMCC_DM1->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bim_Release Bim Release Mitotic_Arrest->Bim_Release Releases from microtubules Bcl2_Inactivation Bcl-2/Bcl-xL Inactivation (Phosphorylation) JNK_Activation->Bcl2_Inactivation Bax_Bak_Activation Bax/Bak Activation Bcl2_Inactivation->Bax_Bak_Activation Bim_Release->Bax_Bak_Activation Promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis adc_workflow ADC_Admin 1. ADC Administration Binding 2. ADC Binds to Tumor Antigen ADC_Admin->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Trafficking 4. Trafficking to Lysosome Internalization->Trafficking Degradation 5. Antibody Degradation in Lysosome Trafficking->Degradation Payload_Release 6. Release of Racemic Lys-SMCC-DM1 Degradation->Payload_Release Cytosolic_Action 7. Action in Cytosol: Tubulin Inhibition Payload_Release->Cytosolic_Action Apoptosis 8. Apoptosis Cytosolic_Action->Apoptosis

References

Foundational Research on Maytansinoid Payloads: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on maytansinoid payloads, a class of highly potent cytotoxic agents integral to the development of Antibody-Drug Conjugates (ADCs). We will explore their mechanism of action, structure-activity relationships, and the experimental protocols central to their evaluation, presenting quantitative data and key conceptual frameworks in a clear, structured format.

Introduction to Maytansinoids

Maytansinoids are a group of ansa macrolides first isolated from the Ethiopian shrub Maytenus ovatus.[1] They are potent microtubule-targeting agents that exhibit cytotoxicity at sub-nanomolar concentrations, making them up to 1,000-fold more potent than conventional chemotherapeutic agents like doxorubicin.[1][2][3] While their high systemic toxicity initially limited their therapeutic use in clinical trials, their potency made them ideal candidates for targeted delivery as payloads in ADCs.[1][4] By conjugating maytansinoids to monoclonal antibodies that target tumor-specific antigens, their cytotoxic effects can be localized to cancer cells, significantly widening their therapeutic window.[1][5] The most well-known maytansinoid derivatives used in ADCs are DM1 (emtansine) and DM4 (soravtansine).[2][4]

Mechanism of Action: Microtubule Disruption and Apoptosis

The primary mechanism of action for maytansinoids is the inhibition of microtubule assembly.[4] They bind to tubulin at or near the vinca (B1221190) alkaloid binding site, disrupting microtubule dynamics.[1][4][] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.

The process unfolds as follows:

  • ADC Binding and Internalization : An ADC with a maytansinoid payload binds to a specific antigen on the surface of a cancer cell.[5] This complex is then internalized, typically through endocytosis.[7]

  • Payload Release : Once inside the cell, the ADC is trafficked to lysosomes. The acidic environment and enzymes within the lysosome cleave the linker, releasing the maytansinoid payload into the cytoplasm.[5][7]

  • Microtubule Inhibition : The free maytansinoid binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5][]

  • Cell Cycle Arrest and Apoptosis : The disruption of microtubules leads to cell cycle arrest in the G2/M phase, activating the spindle assembly checkpoint and ultimately inducing programmed cell death (apoptosis).[4][5][]

Maytansinoid ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Maytansinoid ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Endosome (Internalization) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Released Maytansinoid (e.g., DM1/DM4) Lysosome->Payload_Release 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload_Release->Tubulin 5. Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Mitotic_Arrest G2/M Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7. Induction of Cell Death

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing maytansinoids for ADC development. A key finding is that the ester side chain at the C3 position is fundamental for their potent biological activity.[] Maytansinol, which lacks this side chain, is significantly less cytotoxic. This C3 position provides a convenient site for chemical modification to introduce linkers for antibody conjugation without compromising cytotoxic potency.[5][8]

Modifications to create thiol- or disulfide-containing derivatives, such as DM1, facilitate their covalent attachment to antibodies.[2][3] The nature of the linker itself also plays a critical role, influencing the ADC's stability in circulation, its pharmacokinetic profile, and its ability to kill neighboring antigen-negative cells (the "bystander effect").[9][10]

Maytansinoids as ADC Payloads

The development of a maytansinoid ADC involves three core components: the monoclonal antibody (mAb), the linker, and the maytansinoid payload.

ADC_Components cluster_functions Component Functions ADC Antibody-Drug Conjugate (ADC) Monoclonal Antibody (mAb) Linker Maytansinoid Payload mAb_func Provides specificity for tumor-associated antigens ADC:f1->mAb_func Linker_func Connects payload to mAb; controls stability and release ADC:f2->Linker_func Payload_func Potent cytotoxic agent that induces cell death ADC:f3->Payload_func

Caption: Logical relationship of core ADC components.
  • Linker Chemistry : Linkers can be broadly categorized as cleavable or non-cleavable.

    • Cleavable Linkers : These are designed to be stable in the bloodstream but are cleaved inside the target cell by specific conditions, such as the low pH of lysosomes or the presence of certain enzymes (e.g., cathepsins).[5] Disulfide linkers (like SPDB) are a common type, which are cleaved in the reductive environment of the cell.[10]

    • Non-Cleavable Linkers : These, such as the thioether linker SMCC used in Trastuzumab Emtansine (T-DM1), rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[1][2]

  • Conjugation Strategies : The payload is typically conjugated to the antibody through surface-accessible lysine (B10760008) or cysteine residues.[5] Traditional methods result in a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR).[11] A typical DAR for maytansinoid ADCs is around 3.5 to 4.0.[3][11] Newer, site-specific conjugation technologies aim to produce homogeneous ADCs with a precise DAR, which can lead to an improved therapeutic index.[12][13]

Key Experimental Protocols

The development and evaluation of maytansinoid ADCs involve a series of standardized in vitro and in vivo assays.

ADC_Development_Workflow cluster_synthesis 1. ADC Synthesis & Purification cluster_characterization 2. Biochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Synthesis Payload-Linker Synthesis (e.g., SMCC-DM1) Conjugation Conjugation to Antibody (e.g., via Lysine residues) Synthesis->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification DAR_Analysis DAR Measurement (e.g., HIC, Mass Spec) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (e.g., SEC-HPLC) Purification->Purity_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) DAR_Analysis->Cytotoxicity Binding Antigen Binding Assay (e.g., FACS, ELISA) Purity_Analysis->Binding Efficacy_Study Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy_Study PK_Study Pharmacokinetics (PK) & Biodistribution Binding->PK_Study Tolerability Tolerability/Toxicity Study Efficacy_Study->Tolerability

Caption: Experimental workflow for ADC development and evaluation.

This protocol outlines a general method for conjugating a maytansinoid payload (e.g., DM1) to an antibody via a non-cleavable SMCC linker.[4]

  • Antibody Modification : The antibody is first reacted with the heterobifunctional linker, such as N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which modifies surface-exposed lysine residues. The reaction is typically performed in a buffered solution (e.g., potassium phosphate, pH 7.5) for 1-2 hours.[4][14]

  • Purification : The modified antibody is purified to remove excess, unreacted linker. This is commonly achieved using size-exclusion chromatography (e.g., NAP-10 columns) or dialysis.[4][14]

  • Payload Conjugation : The thiol-containing maytansinoid payload (e.g., DM1) is added to the purified, maleimide-activated antibody. The maleimide (B117702) groups on the antibody react with the thiol group on the maytansinoid to form a stable thioether bond. This reaction is typically carried out at a pH of 6.5-7.5 for several hours.[4][14]

  • Final Purification : The resulting ADC is purified to remove any unconjugated payload and other reactants. Techniques like size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or dialysis are used to ensure high purity.[4]

  • Characterization : The final ADC product is characterized to determine its concentration, purity, aggregation level, and average drug-to-antibody ratio (DAR).[12]

The MTT assay is a colorimetric assay used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of an ADC.[4]

  • Cell Seeding : Antigen-positive target cells and antigen-negative control cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).[4]

  • ADC Treatment : The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the ADC, a free maytansinoid control, and an unconjugated antibody control. Cells are incubated for a defined period, typically 72 to 120 hours.[4][10]

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization : A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[4]

Xenograft models are used to evaluate the anti-tumor activity of maytansinoid ADCs in a living organism.[9]

  • Tumor Implantation : Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells (e.g., 5-10 million cells) that express the target antigen.[9]

  • Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length × Width²) / 2.[9]

  • Randomization and Dosing : Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). The ADC is typically administered as a single intravenous (i.v.) bolus injection.[9]

  • Monitoring : Tumor volume and mouse body weight (as a measure of toxicity) are monitored regularly (e.g., twice weekly) for the duration of the study.[9]

  • Data Analysis : The mean tumor volume for each group is plotted over time to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.[9]

Quantitative Data Summary

The potency of maytansinoid payloads and their corresponding ADCs is a critical parameter. Below are tables summarizing representative quantitative data from foundational research.

Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs

Compound/ADCCell Line(s)IC50 ValueReference(s)
Free Payloads
MaytansineKB, P-3888 pM - 0.6 pM[2]
DM1 (Emtansine)Various Cancer Lines0.79 - 7.2 nM[15]
DM4 (Soravtansine)Various Cancer Lines30 - 60 pM[15]
ADCs
Trastuzumab-DM1 (T-DM1)HER2+ Breast Cancer~200 nM[15]
Anti-EpCAM-PEG₄Mal-DM1UO-31 (MDR1+)~1 ng/mL[9]
Anti-EpCAM-SMCC-DM1UO-31 (MDR1+)~7 ng/mL[9]
Microscale ADCs (Anti-Antigen C)High Antigen Density Line50 pM - 10 nM[16]

Table 2: Pharmacokinetic and Biophysical Parameters

ADC / ParameterDescriptionValueReference(s)
Drug-to-Antibody Ratio (DAR)
Typical Maytansinoid ADCsAverage number of payloads per antibody.3.4 - 4.0[3][11]
High DAR ADCsADCs with high loading, often showing faster clearance.~9 - 10[11]
Site-Specific ADCsHomogeneous ADCs with defined DAR.~2.0 or ~4.0[17]
Pharmacokinetics
T-SPP-DM1 (disulfide linker)Plasma clearance in vivo.Faster than T-DM1[18]
T-DM1 (thioether linker)Plasma clearance in vivo.Slower than T-SPP-DM1[18]
Anilino-Maytansinoid ADCHalf-life of conjugate in mice.~5 days
High DAR ADCs (DAR 9-10)Clearance relative to lower DAR ADCs.Rapidly cleared[11]
Biophysical Properties
MC-VC-PAB-MMAECalculated LogP (hydrophobicity).4.79[19]
MCC-MaytansinoidCalculated LogP (hydrophobicity).3.76[19]

Note: IC50 values can vary significantly based on the cell line, antigen expression level, and assay conditions. Pharmacokinetic parameters are species-specific and depend on the antibody, linker, and payload combination.

References

The Bystander Effect of DM1 Payloads: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect associated with the maytansinoid derivative 1 (DM1) payload, a potent microtubule-inhibiting agent used in antibody-drug conjugates (ADCs). A comprehensive understanding of the bystander effect—or lack thereof—is critical for the rational design and application of ADCs in oncology. This document details the molecular mechanisms governing the activity of DM1, presents quantitative data from key experimental assays, and provides detailed protocols for investigating the bystander phenomenon in vitro.

Introduction to the Bystander Effect and DM1 Payloads

The bystander effect is a crucial phenomenon in ADC therapy where the cytotoxic payload, upon being released from a target antigen-positive (Ag+) cancer cell, diffuses into the tumor microenvironment and kills adjacent antigen-negative (Ag-) cells.[1][2] This mechanism is particularly important for treating tumors with heterogeneous antigen expression, a common challenge in solid tumor therapy.[2]

The efficacy of the bystander effect is largely dictated by the physicochemical properties of the released payload and the nature of the linker connecting it to the antibody. The DM1 payload, when conjugated to an antibody via a non-cleavable linker such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in ado-trastuzumab emtansine (T-DM1), exhibits minimal to no bystander effect.[3][4][5] This is a defining characteristic that influences its therapeutic window and clinical applications.

Molecular Mechanism of DM1 Action and Bystander Limitation

Intracellular Cytotoxicity Pathway

The primary mechanism of action for DM1 is the potent disruption of microtubule dynamics. Once an ADC like T-DM1 binds to its target receptor (e.g., HER2) on a cancer cell, it is internalized via endocytosis.[6] The ADC-receptor complex is trafficked to the lysosome, where the antibody component is degraded, releasing the cytotoxic payload.[6][7][8] In the case of T-DM1, the principal catabolite is lysine-MCC-DM1, where the DM1 payload remains attached to the linker and a lysine (B10760008) residue from the antibody.[9] This active catabolite then enters the cytoplasm and binds to tubulin, inhibiting its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6]

DM1_Intracellular_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Tumor Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome TDM1 T-DM1 ADC HER2 HER2 Receptor TDM1->HER2 Binding Internalization Internalized ADC-Receptor Complex HER2->Internalization Endocytosis LysMCCDM1 Lys-MCC-DM1 (Active Catabolite) Tubulin Tubulin LysMCCDM1->Tubulin Binds to Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Degradation Lysosomal Degradation Internalization->Degradation Degradation->LysMCCDM1 Release

Caption: Intracellular mechanism of action for T-DM1.
The Physicochemical Barrier to Bystander Killing

The lack of a bystander effect from T-DM1 is a direct consequence of the properties of its primary catabolite, lysine-MCC-DM1. The residual lysine amino acid imparts a positive charge to the molecule.[9] This charge, combined with its relative polarity, renders the catabolite unable to efficiently permeate the lipid bilayer of the cell membrane to exit the target cell and enter adjacent cells.[9] Therefore, its cytotoxic activity is confined almost exclusively to the antigen-positive cell that initially internalized the ADC.

In contrast, ADCs designed for bystander killing utilize cleavable linkers that release a neutral, more lipophilic payload (e.g., MMAE or DXd). These payloads can readily diffuse across cell membranes, enabling the killing of neighboring Ag- cells.[1][9]

Bystander_Comparison cluster_TDM1 T-DM1 (Non-Cleavable Linker) cluster_BystanderADC Bystander ADC (Cleavable Linker) TDM1_Internalized 1. ADC Internalized into Ag+ Cell TDM1_Degraded 2. Lysosomal Degradation TDM1_Internalized->TDM1_Degraded TDM1_Payload 3. Release of Lys-MCC-DM1 (Charged, Impermeable) TDM1_Degraded->TDM1_Payload TDM1_Trapped 4. Payload Trapped in Ag+ Cell TDM1_Payload->TDM1_Trapped TDM1_NoEffect 5. No Bystander Killing of Ag- Cell TDM1_Trapped->TDM1_NoEffect Bystander_Internalized 1. ADC Internalized into Ag+ Cell Bystander_Cleaved 2. Linker Cleavage Bystander_Internalized->Bystander_Cleaved Bystander_Payload 3. Release of Payload (Neutral, Permeable) Bystander_Cleaved->Bystander_Payload Bystander_Diffusion 4. Payload Diffuses Out of Ag+ Cell Bystander_Payload->Bystander_Diffusion Bystander_Effect 5. Bystander Killing of Ag- Cell Bystander_Diffusion->Bystander_Effect

Caption: Comparison of payload fate for non-bystander (T-DM1) vs. bystander ADCs.
An Alternative Mechanism: CKAP5-Mediated Off-Target Toxicity

Recent research has uncovered a novel, HER2-independent mechanism of cytotoxicity for T-DM1 that may contribute to off-target toxicities, such as hepatotoxicity.[6][10] This pathway involves the direct binding of the DM1 payload on the intact ADC to cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, particularly hepatocytes.[10][11] This interaction is proposed to cause plasma membrane damage, leading to an influx of calcium ions (Ca2+), subsequent disorganization of the microtubule network, and apoptosis.[10][12] This mechanism is distinct from the classic bystander effect as it does not necessarily require initial processing by a cancer cell and may explain some of the observed side effects in tissues with low or no HER2 expression.[6][10]

CKAP5_Pathway cluster_extracellular Extracellular Space (e.g., near Hepatocyte) cluster_cell Normal Cell (e.g., Hepatocyte) TDM1 T-DM1 CKAP5 Cell Surface CKAP5 TDM1->CKAP5 Binds via DM1 Payload MembraneDamage Plasma Membrane Damage CKAP5->MembraneDamage CaInflux Ca2+ Influx MembraneDamage->CaInflux MicrotubuleDamage Microtubule Disorganization CaInflux->MicrotubuleDamage Apoptosis Apoptosis / Cell Death MicrotubuleDamage->Apoptosis

Caption: Proposed pathway for CKAP5-mediated off-target toxicity of T-DM1.

Quantitative Data on the Bystander Effect of DM1

Experimental data consistently demonstrate the lack of a significant bystander effect for ADCs with non-cleavable DM1 payloads. The following tables summarize key findings from in vitro assays comparing T-DM1 with bystander-enabled ADCs.

Table 1: In Vitro Cytotoxicity of Select ADCs in Monoculture

ADC Cell Line HER2 Status IC50 Reference
T-DM1 BT474 Positive Lower than T-DXd [1]
T-DM1 N87 Positive Lower than T-DXd [1]
T-DM1 MDA-MB-453 Negative No Cytotoxicity [1]
T-DXd BT474 Positive Higher than T-DM1 [1]
T-DXd N87 Positive Higher than T-DM1 [1]

| T-DXd | MDA-MB-453 | Negative | No Cytotoxicity |[1] |

Note: This table highlights that both ADCs are potent against HER2-positive cells and inactive against HER2-negative cells in monoculture. The higher potency (lower IC50) of T-DM1 in monoculture underscores the efficiency of its payload when target-mediated internalization occurs.

Table 2: Bystander Effect of T-DM1 in Co-culture Assays

Assay Description ADC Result on HER2-Negative Cells Conclusion Reference
Co-culture of HER2+ (SKBR3) and HER2- (MCF7) cells T-DM1 Did not affect MCF7 viability No bystander effect observed [2][3]
Co-culture of HER2+ (SKBR3) and HER2- (MCF7) cells DS-8201a (T-DXd) Led to death of MCF7 cells Strong bystander effect observed [2][3]

| Co-culture of HER2+ (HCC1954) and HER2- (MDA-MB-468) cells (up to 90% Ag+ cells) | T-DM1 (1 nM) | No toxicity to MDA-MB-468 cells | No bystander effect observed |[4][5] |

Table 3: Payload Release in Conditioned Medium Assays

Assay Description ADC Result Conclusion Reference
Medium transferred from T-DM1-treated HER2+ (SKBR3) cells to HER2- (MCF7) cells T-DM1 Did not impact MCF7 viability No cytotoxic payload released into medium [2][3]
Medium transferred from DS-8201a-treated HER2+ (SKBR3) cells to HER2- (MCF7) cells DS-8201a (T-DXd) Significantly reduced MCF7 viability Cytotoxic payload released into medium [2][3]
Quantification of payload in conditioned media of ADC-treated HER2+ (N87) cells over 48 hours T-DM1 No release of payload detected Payload is retained within target cells [1]

| Quantification of payload in conditioned media of ADC-treated HER2+ (N87) cells over 48 hours | T-MMAE / T-DXd | Significant release of payload detected (240-273% at 8h) | Payload is released and diffuses out of target cells |[1] |

Experimental Protocols

Two primary in vitro assays are used to evaluate the bystander effect of ADCs. Detailed methodologies are provided below.

Protocol 1: Co-Culture Bystander Killing Assay

This assay directly measures the viability of antigen-negative cells when they are cultured in the same well as antigen-positive cells and treated with an ADC.

CoCulture_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment & Incubation cluster_analysis Analysis Harvest 1. Harvest & Count Ag+ (e.g., SKBR3) and Ag- (e.g., MCF7-GFP) cells Seed 2. Co-seed cells in 96-well plate at various Ag+/Ag- ratios (e.g., 90:10, 75:25, 50:50) Total density ~10,000 cells/well Harvest->Seed Adhere 3. Incubate overnight to allow cell adherence Seed->Adhere Treat 4. Treat cells with serial dilutions of T-DM1 and control ADCs Adhere->Treat Incubate 5. Incubate for 48-144 hours Treat->Incubate Analyze 6. Measure viability of Ag- cells (e.g., via GFP fluorescence, flow cytometry, or imaging) Incubate->Analyze Normalize 7. Normalize Ag- cell viability to untreated co-culture controls Analyze->Normalize

Caption: Experimental workflow for the co-culture bystander assay.

Methodology:

  • Cell Preparation:

    • Culture antigen-positive (Ag+; e.g., SKBR3, N87, HCC1954) and antigen-negative (Ag-; e.g., MCF7, MDA-MB-468) cell lines under standard conditions.[3][4]

    • To distinguish the two populations, label the Ag- cells with a fluorescent marker such as Green Fluorescent Protein (GFP).[9][13]

    • Harvest and count both cell lines.

  • Seeding:

    • In a 96-well plate (clear bottom for imaging/fluorescence), seed a mixture of Ag+ and Ag- cells.

    • The total cell number per well should be kept constant (e.g., 10,000 cells/well).[4][13]

    • Vary the ratio of Ag+ to Ag- cells across different wells (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100) to assess the dependency of the bystander effect on the number of target cells.[9][13]

    • Incubate the plate overnight (approx. 24 hours) to allow cells to attach.[3]

  • ADC Treatment:

    • Prepare serial dilutions of T-DM1 and a positive control ADC (known to have a bystander effect, e.g., T-DXd) in complete culture medium.

    • Include an untreated control and an isotype control ADC.

    • Remove the medium from the wells and add the ADC-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for a period of 48 to 144 hours.[13]

    • At desired time points, measure the viability of the Ag- (GFP-positive) cell population. This can be done using:

      • Fluorescence Plate Reader: Quantify the total GFP fluorescence in each well. A decrease relative to the untreated control indicates cell death.[13]

      • High-Content Imaging: Image the wells and use software to count the number of viable GFP-positive cells.[3]

      • Flow Cytometry: Trypsinize the cells and analyze the population based on fluorescence to quantify the percentage of viable Ag- cells.[4]

  • Data Interpretation:

    • Normalize the fluorescence or cell count of the treated Ag- cells to the untreated Ag- cells in the corresponding co-culture ratio.

    • A significant drop in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect. For T-DM1, no significant drop is expected.[3][4]

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if cytotoxic metabolites are released from ADC-treated Ag+ cells into the surrounding medium.

ConditionedMedium_Workflow cluster_prep Phase 1: Generate Conditioned Medium cluster_treatment Phase 2: Treat Ag- Cells cluster_analysis Phase 3: Analysis SeedAgPlus 1. Seed Ag+ cells (e.g., SKBR3) in a culture plate TreatAgPlus 2. Treat with ADCs (T-DM1, etc.) and incubate for 72-96 hours SeedAgPlus->TreatAgPlus CollectMedium 3. Collect supernatant (conditioned medium) TreatAgPlus->CollectMedium ClarifyMedium 4. Centrifuge/filter to remove cells and debris CollectMedium->ClarifyMedium AddMedium 6. Add the conditioned medium to the Ag- cells ClarifyMedium->AddMedium SeedAgMinus 5. Seed Ag- cells (e.g., MCF7) in a separate 96-well plate SeedAgMinus->AddMedium Incubate 7. Incubate for 48-72 hours AddMedium->Incubate Analyze 8. Measure viability of Ag- cells (e.g., CellTiter-Glo, MTT) Incubate->Analyze Compare 9. Compare to controls (medium from untreated Ag+ cells) Analyze->Compare

Caption: Experimental workflow for the conditioned medium transfer assay.

Methodology:

  • Generation of Conditioned Medium:

    • Seed Ag+ cells (e.g., SKBR3) in a suitable culture vessel (e.g., T-75 flask or 6-well plate) and allow them to adhere overnight.

    • Treat the cells with T-DM1, a positive control ADC, and a vehicle control.

    • Incubate for 72-96 hours to allow for ADC processing and potential payload release.[3]

    • After incubation, carefully collect the culture supernatant.

    • Centrifuge the supernatant (e.g., at 500 x g for 5 minutes) and/or filter it (0.22 µm filter) to remove any detached cells and debris. This is now the "conditioned medium."

  • Treatment of Ag- Cells:

    • Seed Ag- cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.[3]

    • Remove the standard culture medium from the Ag- cells.

    • Add the prepared conditioned medium (from T-DM1-treated, positive control-treated, and untreated Ag+ cells) to the wells containing the Ag- cells.

  • Incubation and Analysis:

    • Incubate the Ag- cells with the conditioned medium for 48-72 hours.[14]

    • Assess cell viability using a standard endpoint assay such as CellTiter-Glo® (Promega) or MTT.[14]

  • Data Interpretation:

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells (compared to medium from untreated Ag+ cells) indicates that a cytotoxic, membrane-permeable payload was released.

    • For T-DM1, the conditioned medium is not expected to be cytotoxic to the Ag- cells.[2][3]

Conclusion

The DM1 payload, when delivered via a non-cleavable linker as in T-DM1, is a highly potent cytotoxic agent whose activity is largely restricted to the targeted antigen-positive cancer cell. Its primary catabolite, lysine-MCC-DM1, is charged and membrane-impermeable, preventing the diffusion to adjacent cells that is required for a bystander effect. This characteristic minimizes off-target killing in the direct tumor vicinity but also limits its efficacy in tumors with heterogeneous antigen expression. The described experimental protocols provide a robust framework for quantifying this effect. Understanding these molecular and physicochemical limitations is paramount for the strategic development of next-generation ADCs, where the choice of linker and payload can be tailored to either confine cytotoxicity or promote a bystander effect, depending on the specific therapeutic context and tumor biology.

References

An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1 for Targeted Chemotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lys-SMCC-DM1 is a critical molecule in the field of targeted cancer therapy, representing the active catabolite of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1, Kadcyla®). This guide provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, relevant quantitative data, and detailed experimental protocols to support its study and application in the development of novel cancer therapeutics.

Core Concepts

This compound is comprised of the potent microtubule-inhibiting agent DM1, linked via a stable thioether bond formed by the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to a lysine (B10760008) residue. The "(Rac)" designation indicates that the lysine component is a racemic mixture of its L- and D-stereoisomers. In the context of an ADC like T-DM1, this molecule is generated within the lysosome of a target cancer cell following receptor-mediated endocytosis and proteolytic degradation of the antibody. Once released into the cytoplasm, Lys-SMCC-DM1 exerts its cytotoxic effect.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. DM1, a maytansinoid derivative, binds to tubulin and disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle. This interference with microtubule function leads to a cascade of cellular events culminating in cell death.

Signaling Pathways

The cytotoxic effects of this compound are mediated through two principal pathways:

  • Disruption of Microtubule Dynamics and Mitotic Arrest: DM1 binds to the plus-ends of microtubules, suppressing their dynamic instability. This leads to the failure of proper mitotic spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis.

  • Inhibition of HER2 Signaling (in the context of T-DM1): The antibody component of T-DM1, trastuzumab, binds to the human epidermal growth factor receptor 2 (HER2). This binding inhibits downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth. While this compound itself does not directly inhibit HER2 signaling, its generation is a direct consequence of the HER2-targeted delivery of T-DM1.

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endocytosis Endocytosis & Lysosomal Degradation cluster_her2_signaling HER2 Signaling Inhibition (by Trastuzumab) T-DM1 T-DM1 (ADC) HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binding PI3K PI3K T-DM1->PI3K Inhibits Endosome Endosome HER2_Receptor->Endosome Internalization HER2_Receptor->PI3K Activates Lysosome Lysosome Endosome->Lysosome Trafficking This compound This compound Lysosome->this compound Proteolytic Degradation Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Regulates Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Essential for G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of Lys-SMCC-DM1 in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Citation
KPL-4Breast Cancer24.8[1]
MDA-MB-468Breast Cancer40.5[1]

Note: Data for the in vivo efficacy and pharmacokinetic profile of exogenously administered this compound is limited, as it is primarily studied as a catabolite of T-DM1.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A proposed synthetic route is outlined below, based on the principles of bioconjugation chemistry.

Synthesis_Workflow DM1 DM1 SMCC-DM1 SMCC-DM1 DM1->SMCC-DM1 Thiol-maleimide reaction SMCC SMCC SMCC->SMCC-DM1 Lys-SMCC-DM1 This compound SMCC-DM1->Lys-SMCC-DM1 Amide bond formation Rac-Lysine Rac-Lysine Rac-Lysine->Lys-SMCC-DM1

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of SMCC-DM1

  • Dissolve DM1 (containing a free thiol group) in a suitable organic solvent such as dimethylformamide (DMF).

  • Add a solution of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in DMF to the DM1 solution in an equimolar ratio.

  • The reaction is typically carried out at room temperature for 2-4 hours. The maleimide (B117702) group of SMCC reacts with the thiol group of DM1 to form a stable thioether bond.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the SMCC-DM1 product can be purified by column chromatography.

Step 2: Conjugation of SMCC-DM1 to Racemic Lysine

  • Dissolve the purified SMCC-DM1 in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

  • Prepare a solution of racemic lysine (a mixture of L- and D-lysine) in the same buffer.

  • Add the lysine solution to the SMCC-DM1 solution. The N-hydroxysuccinimide (NHS) ester of SMCC will react with the primary amine of the lysine side chain to form a stable amide bond.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purify the final product, this compound, using reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the IC50 value of this compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).

  • Incubate the plate for a predetermined period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line for xenograft implantation

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

  • Administer the vehicle control to the control group following the same schedule.

  • Measure the tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

The Significance of the Racemic Lysine

The use of a racemic mixture of lysine in the synthesis of Lys-SMCC-DM1 is a noteworthy aspect. While specific studies on the differential activity of the L- and D-lysine stereoisomers of Lys-SMCC-DM1 are not widely available, the stereochemistry of linkers and amino acid components in ADCs can influence their biological properties. It is possible that the use of a racemic mixture is a matter of synthetic convenience and cost-effectiveness. However, it is also plausible that both stereoisomers exhibit comparable cytotoxic activity, or that one isomer is more active than the other. Further research is warranted to elucidate the specific impact of lysine stereochemistry on the efficacy and safety of Lys-SMCC-DM1 and similar drug-linker conjugates.

Conclusion

This compound is a key molecule in the study of targeted chemotherapy, providing valuable insights into the mechanism of action of maytansinoid-based ADCs. This technical guide offers a foundational understanding of its synthesis, mechanism of action, and methods for its preclinical evaluation. The provided protocols and data serve as a resource for researchers and drug development professionals working to advance the field of targeted cancer therapy. Further investigation into the specific in vivo properties of this compound and the influence of its stereochemistry will be crucial for the development of next-generation targeted therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early-Stage Research Applications of (Rac)-Lys-SMCC-DM1

This guide provides a comprehensive overview of the early-stage research applications of this compound, a key reagent in the development of Antibody-Drug Conjugates (ADCs). It details the mechanism of action, experimental protocols, and relevant biological pathways associated with its use.

Introduction to this compound

This compound is a pre-conjugated linker-payload molecule used in the field of bioconjugation and targeted cancer therapy. It consists of the cytotoxic maytansinoid derivative, DM1, linked to a lysine (B10760008) residue via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. DM1 is a potent inhibitor of tubulin polymerization, making it a highly effective cytotoxic agent. The SMCC linker provides a stable covalent bond, ensuring the integrity of the ADC in circulation until it reaches the target cell.[] While the "(Rac)" designation indicates a racemic mixture, the biological activity is primarily attributed to the active DM1 component. This reagent is the active metabolite of the FDA-approved ADC, Trastuzumab emtansine (T-DM1).[2][3]

Mechanism of Action of DM1

The cytotoxic effect of this compound is mediated by its DM1 payload. Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, the antibody portion is degraded within the lysosome. This releases the DM1-containing metabolites, including Lys-SMCC-DM1, into the cytoplasm.[4] Once in the cytoplasm, DM1 exerts its potent anti-mitotic activity by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., using Lys-SMCC-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Lys_SMCC_DM1 Lys-SMCC-DM1 (Active Metabolite) Degradation->Lys_SMCC_DM1 Release Tubulin Tubulin Lys_SMCC_DM1->Tubulin Inhibition Microtubule Microtubule Assembly Lys_SMCC_DM1->Microtubule Inhibition of Assembly Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 1: Intracellular mechanism of action of DM1. (Max Width: 760px)

Early-Stage Research Applications

The primary application of this compound is in the preclinical development and evaluation of novel ADCs. Researchers utilize this reagent to:

  • Screen new antibody candidates: By conjugating this compound to various monoclonal antibodies (mAbs), researchers can assess the targeting and cytotoxic potential of these novel ADCs in vitro and in vivo.

  • Optimize ADC characteristics: The drug-to-antibody ratio (DAR) is a critical parameter for ADC efficacy and safety. This compound can be used to generate ADCs with varying DARs for optimization studies.

  • Investigate mechanisms of resistance: ADCs developed with this compound can be used in studies to understand the cellular mechanisms that lead to resistance to maytansinoid-based therapies.

  • Develop dual-payload ADCs: Researchers can explore the synergistic effects of combining DM1 with other cytotoxic agents by creating dual-payload ADCs.[5]

Quantitative Data

The following table summarizes key quantitative data for Lys-SMCC-DM1 from published research.

ParameterCell LineValueReference
IC50KPL-4 (HER2-positive breast cancer)24.8 nM[3]
IC50MDA-MB-468 (HER2-negative breast cancer)40.5 nM[3]
PermeabilityLow[]

Experimental Protocols

Protocol for Lysine-Based Antibody Conjugation

This protocol describes a general method for conjugating this compound to an antibody via its lysine residues.

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0).

    • Adjust the antibody concentration to 3-5 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve this compound in an organic solvent such as dimethylacetamide (DMA) to a stock concentration of 20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar equivalent of the this compound solution to the antibody solution while gently stirring. The final concentration of the organic solvent should be around 10% v/v.[6]

    • Allow the reaction to proceed for 2 hours at room temperature.[6]

  • Quenching:

    • Add an excess of a quenching agent, such as 20 mM glycine, to the reaction mixture to quench any unreacted SMCC linkers.[6]

    • Incubate for 1 hour at room temperature.[6]

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (e.g., Sephadex G25 column).[6]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and characterize the ADC using methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Antibody Antibody in Conjugation Buffer Reaction Conjugation Reaction (2h, RT) Antibody->Reaction Lys_SMCC_DM1 This compound in DMA Lys_SMCC_DM1->Reaction Quenching Quenching with Glycine (1h, RT) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification ADC_product Purified ADC Purification->ADC_product Characterization Characterization (DAR, Purity) ADC_product->Characterization DM1 DM1 (from ADC) Microtubule Microtubule Disruption DM1->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulation BaxBak Bax/Bak Activation MitoticArrest->BaxBak Activation Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Theoretical Models of (Rac)-Lys-SMCC-DM1 ADC Interaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models and experimental considerations surrounding the interaction of antibody-drug conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 linker-payload system. A prime example of such an ADC is Ado-trastuzumab emtansine (T-DM1), which serves as a cornerstone for understanding the principles discussed herein. This document delves into the structural components, mechanism of action, and key experimental protocols relevant to the preclinical and clinical development of these targeted cancer therapeutics.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs that combine the target specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The this compound system consists of three key components:

  • Monoclonal Antibody (mAb): A highly specific antibody that targets a tumor-associated antigen, enabling selective delivery of the cytotoxic payload to cancer cells. In the case of T-DM1, the antibody is trastuzumab, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).

  • Linker (SMCC): The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable thioether linker. It connects the antibody to the payload. Its stability is crucial to prevent premature release of the cytotoxic drug in circulation, thereby minimizing off-target toxicity.[1]

  • Payload (DM1): DM1, a derivative of maytansine, is a potent microtubule-disrupting agent.[2] Upon release inside the target cell, it binds to tubulin, leading to cell cycle arrest and apoptosis.[2][3]

The conjugation of SMCC to the antibody typically occurs through the lysine (B10760008) residues on the antibody surface, resulting in a heterogeneous mixture of ADCs with a varying number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR).[4]

Mechanism of Action

The therapeutic effect of a this compound ADC is a multi-step process that relies on both the targeting capability of the antibody and the cytotoxic potential of the payload.

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to its target antigen on the surface of cancer cells.[5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.[5][6] For T-DM1, this process is primarily mediated through caveolae/lipid-raft dependent endocytosis.[7]

  • Lysosomal Trafficking and Degradation: Once inside the cell, the endocytic vesicle containing the ADC traffics to the lysosome.[6][8] The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component of the ADC.[8]

  • Payload Release and Cytotoxicity: The degradation of the antibody releases the active cytotoxic payload, in this case, Lys-SMCC-DM1, into the cytoplasm.[5] This active metabolite then binds to tubulin, a key component of microtubules.[2] This binding disrupts microtubule dynamics, leading to the suppression of microtubule polymerization and shortening.[1][2][9][10] This disruption of the microtubule network ultimately results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis or mitotic catastrophe.[3][11]

Quantitative Data

The efficacy and safety of this compound ADCs are influenced by several quantitative parameters. The following tables summarize key data for T-DM1, a representative this compound ADC.

ParameterValueReference(s)
Binding Affinity (Kd)
Trastuzumab to HER2~5 nM[12]
Drug-to-Antibody Ratio (DAR)
Average DAR for T-DM1~3.5[13]
In Vitro Cytotoxicity (IC50)
Karpas 299 (CD30+)31.02 nmol/L (T-DM1 as non-binding control)[14]
HCC1954 (HER2+)17.2 nM (SMCC-DM1)[14]
MDA-MB-468 (HER2-)49.9 nM (SMCC-DM1)[14]
N87 (HER2 3+)13 to 43 ng/mL
BT474 (HER2 3+)13 to 43 ng/mL
ParameterValueSpeciesReference(s)
Pharmacokinetic Parameters of T-DM1
Elimination Clearance (CL)0.676 L/dayHuman[15]
Volume of Distribution in Central Compartment (Vc)3.127 LHuman[15]
Terminal Elimination Half-life3.94 daysHuman[15]
Clearance (CL) of T-DM110.6 ± 1.26 ml/day/kgHuman[16]
Terminal Half-life of T-DM13.74 ± 1.15 daysHuman[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of this compound ADCs.

Synthesis of SMCC-DM1 and Conjugation to Antibody

Objective: To synthesize the SMCC-DM1 linker-payload and conjugate it to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in an organic solvent like DMSO or DMF

  • DM1 (thiol-containing maytansinoid)

  • Reaction buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2), Conjugation Buffer (e.g., 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0)[17]

  • Quenching solution (e.g., glycine (B1666218) or Tris)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Protocol:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[1]

  • SMCC-DM1 Synthesis:

    • Dissolve SMCC in DMSO or DMF.

    • Add the SMCC solution to the DM1 solution. The molar ratio will need to be optimized.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1-2 hours) to form the SMCC-DM1 conjugate.[4]

  • Antibody Modification with SMCC-DM1:

    • Add the SMCC-DM1 solution to the antibody solution. The molar excess of SMCC-DM1 over the antibody will determine the final DAR and needs to be optimized. A typical starting point is an 8:1 molar ratio.[12]

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[17]

  • Quenching: Add a quenching solution (e.g., 20 mM glycine) to the reaction mixture to stop the reaction by consuming any unreacted SMCC-DM1. Incubate for 1 hour at room temperature.[12]

  • Purification: Purify the resulting ADC from unreacted SMCC-DM1 and other small molecules using SEC or dialysis.[1]

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method 1: UV-Vis Spectrophotometry

Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug. By measuring the absorbance of the ADC at both wavelengths and knowing the extinction coefficients of the antibody and the drug, the DAR can be calculated using the Beer-Lambert law.[18][19]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This is a more accurate method that separates the different drug-loaded species of the ADC, allowing for the determination of the distribution of DAR values and the calculation of the average DAR.[20][21]

Sample Preparation:

  • The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains.

  • Deglycosylation with an enzyme like PNGase F can be performed to simplify the mass spectrum.[22]

  • Desalting the sample is often necessary before MS analysis.[19]

LC-MS/MS Parameters (Example for Lysine-Conjugated ADC):

  • LC System: Agilent 1290 Infinity UHPLC or equivalent.[20]

  • Column: Reversed-phase column suitable for protein separation (e.g., Agilent PLRP-S).[22]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) is used to elute the ADC species.[8]

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (e.g., Agilent 6550) is used.[20]

  • Ionization Mode: Positive ion electrospray ionization (ESI).[8]

  • Data Analysis: The raw data is deconvoluted to obtain the mass of each ADC species. The DAR is then calculated based on the mass difference between the conjugated and unconjugated antibody/chains and the known mass of the drug-linker.[22]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium.[23]

  • ADC Treatment: After allowing the cells to attach overnight, add 50 µL of medium containing serial dilutions of the ADC to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-144 hours) at 37°C in a 5% CO2 incubator.[23]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value from the dose-response curve.

Bystander Effect Assay

Objective: To determine if the ADC can kill neighboring antigen-negative cells after being internalized by antigen-positive cells.

Method 1: Co-culture Assay

  • Seed a mixture of antigen-positive and antigen-negative cells in the same well of a 96-well plate. The antigen-negative cells can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[23]

  • Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in monoculture.[23]

  • After a defined incubation period, measure the viability of the antigen-negative cells using fluorescence microscopy or a plate reader. A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[23]

Method 2: Conditioned Medium Transfer Assay

  • Culture antigen-positive cells and treat them with the ADC for a specific period.[24]

  • Collect the conditioned medium from the ADC-treated antigen-positive cells.

  • Add the conditioned medium to a culture of antigen-negative cells.[24]

  • After incubation, assess the viability of the antigen-negative cells. A decrease in viability indicates that a cytotoxic component was released from the antigen-positive cells into the medium, demonstrating a bystander effect.[24]

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line that forms tumors in mice

  • This compound ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Protocol:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[25]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the ADC (e.g., 5, 10, or 20 mg/kg) intravenously or intraperitoneally according to a predetermined schedule (e.g., once every 3 weeks). The control group receives the vehicle.[27][28]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).[28]

  • Endpoint: The study is typically terminated when the tumors in the control group reach a certain size, or when the mice show signs of excessive toxicity. Tumor growth inhibition is calculated and statistically analyzed.

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound ADC interaction.

ADC_Mechanism_of_Action cluster_TumorCell ADC ADC (this compound) Binding Binding ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Receptor Target Antigen (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Payload Release (Lys-SMCC-DM1) Degradation->PayloadRelease Microtubule Microtubule Network PayloadRelease->Microtubule Binding Disruption Microtubule Disruption Microtubule->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis / Mitotic Catastrophe CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

ADC_Development_Workflow Target Target Identification & Validation Antibody Antibody Generation & Optimization Target->Antibody Conjugation ADC Conjugation & Purification Antibody->Conjugation LinkerPayload Linker-Payload Synthesis (SMCC-DM1) LinkerPayload->Conjugation Characterization In Vitro Characterization (DAR, Affinity, Cytotoxicity) Conjugation->Characterization InVivo In Vivo Efficacy (Xenograft Models) Characterization->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Development Tox->Clinical

Caption: General workflow for the development of an ADC.

Microtubule_Disruption_Signaling DM1 Lys-SMCC-DM1 Binding Binding DM1->Binding Tubulin Tubulin Dimers Tubulin->Binding Polymerization Inhibition of Microtubule Polymerization Binding->Polymerization Dynamics Suppression of Microtubule Dynamics Binding->Dynamics Spindle Mitotic Spindle Disruption Polymerization->Spindle Dynamics->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase downstream signaling

Caption: Signaling pathway of DM1-induced cell death.

References

Methodological & Application

Application Note and Protocol for In Vivo Pharmacokinetic Characterization of (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to understanding the in vivo behavior of (Rac)-Lys-SMCC-DM1, a critical catabolite of antibody-drug conjugates (ADCs) that utilize the SMCC linker and DM1 payload, such as ado-trastuzumab emtansine (T-DM1). The term "in vivo dissolution" for a catabolite is interpreted here as the rate and extent of its formation from the parent ADC and its subsequent distribution and elimination in a biological system. Monitoring the concentration of Lys-SMCC-DM1 in circulation is crucial for understanding the stability of the ADC, its metabolic fate, and potential off-target toxicities.[1][2]

This protocol outlines a standard preclinical pharmacokinetic (PK) study in a relevant animal model to quantify the systemic exposure of this compound following the administration of a parent ADC. The primary analytical method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying small molecule catabolites in complex biological matrices.[3]

Principle of the Method

An ADC, upon intravenous administration, circulates in the bloodstream. A portion of the ADC is taken up by target cells, leading to intracellular degradation and release of the cytotoxic payload. However, catabolism can also occur in circulation, leading to the formation of various species, including the linker-payload catabolite, Lys-SMCC-DM1.[4] This protocol describes the methodology to collect plasma samples over a defined time course from animals dosed with the ADC and to subsequently process and analyze these samples to determine the concentration of this compound.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the in vivo study and sample analysis.

CategoryItemSupplier/Grade
Test Article Parent Antibody-Drug Conjugate (e.g., T-DM1)Research or Pharmaceutical Grade
This compound Analytical StandardCertified Reference Material
Internal Standard (IS) for LC-MS/MS (e.g., a stable isotope-labeled analog)Certified Reference Material
Animal Model Species (e.g., Sprague-Dawley rats, BALB/c mice)Relevant for the ADC's antibody component
Dosing Supplies Syringes, Needles, Formulation Vehicle (e.g., Saline)Standard laboratory grade
Sample Collection Anticoagulant Tubes (e.g., K2-EDTA)Standard laboratory grade
Pipettes, CentrifugeStandard laboratory grade
Sample Processing Protein Precipitation Reagent (e.g., Acetonitrile (B52724) with 0.1% Formic Acid)HPLC Grade
96-well plates or microcentrifuge tubesStandard laboratory grade
LC-MS/MS System High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer
Analytical Column (e.g., C18 column)
Mobile Phase A (e.g., Water with 0.1% Formic Acid)LC-MS Grade
Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)LC-MS Grade

Experimental Protocols

In Vivo Study Design and Execution

The objective of this phase is to administer the parent ADC to a cohort of animals and collect blood samples at predetermined time points to characterize the plasma concentration-time profile of this compound.

Workflow for In Vivo Study:

in_vivo_workflow cluster_study_prep Study Preparation cluster_dosing Dosing and Sampling cluster_processing Sample Processing acclimatization Animal Acclimatization formulation ADC Formulation Preparation dosing IV Administration of ADC formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage

Figure 1: Workflow for the in vivo experimental phase.

Protocol:

  • Animal Model Selection: Choose a pharmacologically relevant species. For many humanized monoclonal antibodies, non-human primates or specific strains of mice are appropriate.[5][6]

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 5 days before the study begins.

  • Dosing Formulation: Prepare the parent ADC formulation in a suitable vehicle (e.g., sterile saline) at the desired concentration for intravenous (IV) administration.

  • Administration: Administer a single IV bolus dose of the parent ADC to each animal. The dose level should be based on previous efficacy or toxicology studies.[7]

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical sampling schedule might be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 96 hr post-dose.

  • Plasma Preparation: Centrifuge the collected blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

Bioanalytical Method: Quantification of this compound by LC-MS/MS

This protocol details the sample preparation and analysis to quantify this compound in plasma samples.

Workflow for Bioanalysis:

bioanalysis_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_thaw Thaw Plasma Samples, Calibration Standards, and QCs add_is Add Internal Standard (IS) sample_thaw->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject Sample into LC-MS/MS supernatant_transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration curve_gen Generate Calibration Curve integration->curve_gen concentration_calc Calculate Analyte Concentration curve_gen->concentration_calc

Figure 2: Workflow for the bioanalytical phase.

Protocol:

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound analytical standard into blank matrix plasma.

  • Sample Thawing: Thaw the unknown study samples, calibration standards, and QCs on ice.

  • Protein Precipitation:

    • Pipette a small volume (e.g., 25 µL) of each sample, standard, or QC into a 96-well plate or microcentrifuge tube.

    • Add the internal standard solution.

    • Add a protein precipitation solvent (e.g., 100 µL of cold acetonitrile containing 0.1% formic acid).

    • Vortex mix for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples (e.g., at 4,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution on a C18 column.

    • Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the IS must be optimized beforehand. A published method suggests monitoring transitions for DM1, MCC-DM1, and Lys-MCC-DM1.[3]

  • Data Analysis:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation and Analysis

The quantitative data obtained from the bioanalysis should be summarized to facilitate interpretation. The primary output will be the plasma concentration-time profile of this compound.

Table 1: Plasma Concentration of this compound vs. Time

Time (hr)Animal 1 (ng/mL)Animal 2 (ng/mL)Animal 3 (ng/mL)Mean (ng/mL)Std. Dev.
0.08315.216.514.815.50.85
0.2525.828.126.326.71.18
0.532.135.033.533.51.45
140.544.241.842.21.86
238.941.539.740.01.32
430.133.231.531.61.55
818.620.919.519.71.16
245.46.15.85.80.35
481.21.51.31.30.15
72< LLOQ< LLOQ< LLOQ< LLOQ-
96< LLOQ< LLOQ< LLOQ< LLOQ-
Note: Data are hypothetical and for illustrative purposes only. LLOQ = Lower Limit of Quantification.

Table 2: Pharmacokinetic Parameters of this compound

ParameterUnitMean ValueStd. Dev.
Cmax (Maximum Concentration)ng/mL42.21.86
Tmax (Time to Cmax)hr1.00.0
AUC(0-t) (Area Under the Curve)ng*hr/mL450.725.3
t1/2 (Half-life)hr12.51.8
Note: Parameters are calculated from the mean concentration-time data using non-compartmental analysis.

Conclusion

This application note provides a framework for assessing the in vivo pharmacokinetics of the ADC catabolite this compound. By following the detailed protocols for the in vivo study and the LC-MS/MS bioanalytical method, researchers can obtain critical data on the formation and clearance of this key catabolite. This information is invaluable for the preclinical development of ADCs, aiding in the understanding of linker stability, metabolism, and the overall safety and efficacy profile of the therapeutic candidate.[1][8]

References

Application Notes and Protocols: Conjugation of (Rac)-Lys-SMCC-DM1 to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2][3] This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1, a potent anti-microtubule agent, to a monoclonal antibody via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[][5] The conjugation process targets the ε-amino groups of surface-accessible lysine (B10760008) residues on the antibody, resulting in a heterogeneous mixture of ADC molecules with a varying number of drug molecules attached.[6][7][8] The resulting Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences the ADC's efficacy, safety, and pharmacokinetics.[9][10]

Mechanism of Action of a DM1-Based ADC

An antibody-DM1 conjugate leverages the targeting ability of the antibody to deliver the cytotoxic payload, DM1, specifically to cancer cells expressing the target antigen.[5] Upon binding to the cell surface antigen, the ADC is internalized through receptor-mediated endocytosis.[5][11] Within the cell, the ADC is trafficked to the lysosome, where the antibody component is degraded, releasing the DM1 payload.[][5] The freed DM1 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[][5]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen Expression) ADC->TargetCell 1. Binding Endosome Endocytosis & Endosome Formation TargetCell->Endosome 2. Internalization Lysosome Lysosomal Trafficking Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Processing Release DM1 Payload Release Degradation->Release 5. Activation Tubulin Tubulin Binding Release->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Final Outcome

Caption: Mechanism of action for a typical DM1-based antibody-drug conjugate.

Experimental Workflow Overview

The overall process for generating and characterizing a mAb-SMCC-DM1 conjugate involves several key stages. It begins with antibody preparation, followed by the conjugation reaction where the pre-formed SMCC-DM1 linker-drug is reacted with the antibody. The resulting ADC is then purified to remove unconjugated materials and subsequently characterized using various analytical techniques to determine critical quality attributes such as DAR, purity, and potency.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_downstream Purification & Analysis A 1. mAb Preparation (Buffer Exchange) C 3. Conjugation Reaction (mAb + SMCC-DM1) A->C B 2. SMCC-DM1 Reagent (Dissolution in DMSO/DMA) B->C D 4. Purification (TFF or SEC) C->D E 5. Characterization (DAR, Purity, Aggregation) D->E F 6. Final ADC Formulation & Storage E->F

Caption: General experimental workflow for mAb-SMCC-DM1 conjugation.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialPurpose
Monoclonal Antibody (mAb)Targeting vehicle for the ADC
(Rac)-Lys-SMCC-DM1Linker-payload for conjugation
Conjugation BufferReaction buffer (e.g., 50 mM Borate, 50 mM NaCl, pH 8.0)[12][13]
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)Solvent for dissolving SMCC-DM1[7][12]
Quenching Solution (optional)20 mM Glycine (B1666218) solution to stop the reaction[12][13]
Purification SystemTangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC)[1][12]
Storage BufferFormulation buffer (e.g., 20 mM Histidine, 250 mM Trehalose, pH 6.0)
Analytical InstrumentsUV-Vis Spectrophotometer, HPLC (HIC, SEC), Mass Spectrometer
Protocol for mAb-DM1 Conjugation

This protocol is based on a one-step conjugation method using a pre-formed SMCC-DM1 linker-drug.[7][12]

Step 1: Antibody Preparation

  • Thaw the monoclonal antibody at 2-8°C.

  • Perform a buffer exchange into the Conjugation Buffer using a suitable method like TFF or dialysis to remove any primary amine-containing species (e.g., Tris).

  • Adjust the final antibody concentration to a range of 2-10 mg/mL.[7][12][13]

Step 2: Preparation of SMCC-DM1 Solution

  • Allow the lyophilized this compound to equilibrate to room temperature.

  • Prepare a stock solution of SMCC-DM1 (e.g., 10-20 mM) by dissolving it in anhydrous DMSO or DMA.[12][14] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before use.

Step 3: Conjugation Reaction

  • Add the prepared SMCC-DM1 stock solution to the antibody solution dropwise while gently stirring. The molar ratio of SMCC-DM1 to mAb is a critical parameter that must be optimized to achieve the desired DAR. A starting point is often between 5 to 15 molar equivalents of SMCC-DM1 per mole of antibody.[7]

  • Ensure the final concentration of the organic solvent (DMSO/DMA) in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.[12][13]

  • Incubate the reaction mixture at room temperature (or a specified temperature, e.g., 32°C) for 2 to 4 hours with gentle agitation.[7][12]

  • (Optional) To quench the reaction, add a quenching solution such as glycine to a final concentration of 10-20 mM and incubate for an additional hour.[12][13]

Step 4: Purification of the ADC

  • Purify the ADC from unreacted SMCC-DM1, free drug, and solvent using an appropriate method.

    • Tangential Flow Filtration (TFF)/Ultrafiltration: Use a membrane with a suitable molecular weight cutoff (e.g., 30 kDa) to perform diafiltration against the final storage buffer.[1][7][11]

    • Size Exclusion Chromatography (SEC): Use a desalting column (e.g., G25) pre-equilibrated with the final storage buffer.[12][14]

Step 5: Final Formulation and Storage

  • Determine the final protein concentration of the purified ADC using UV-Vis spectrophotometry (A280).

  • Sterile filter the final ADC product through a 0.22 µm filter.

  • Store the ADC at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

Characterization of the Antibody-Drug Conjugate

Thorough analytical characterization is essential to ensure the quality, consistency, and safety of the ADC.[9]

Analytical TechniqueInformation Provided
UV-Vis Spectrophotometry Measures average Drug-to-Antibody Ratio (DAR).[15][16]
Hydrophobic Interaction Chromatography (HIC) Determines average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR1, DAR2, etc.).[15][17]
Reversed-Phase HPLC (RP-HPLC) Can be used for DAR analysis, especially at the light and heavy chain levels, and to quantify free drug.[15][16][17]
Mass Spectrometry (MS) Provides accurate mass of the intact ADC and its subunits, confirming conjugation and allowing for precise DAR calculation.[18][19]
Size Exclusion Chromatography (SEC) Measures the percentage of monomer, aggregates, and fragments.[16][17]
Cell-Based Cytotoxicity Assays Assesses the biological potency and in vitro efficacy of the ADC.[17]

Protocol: DAR Measurement by UV-Vis Spectrophotometry This method provides an estimate of the average DAR and is useful for rapid assessment.[16]

  • Measure the UV-Vis absorbance spectrum of the purified ADC from 240 nm to 400 nm.

  • Record the absorbance values at 280 nm (for the antibody) and at the absorbance maximum of DM1 (approximately 252 nm).

  • Calculate the average DAR using the following equations, correcting for the contribution of the drug to the absorbance at 280 nm:

    • CAb (mg/mL) = [A280 - (A252 × ε252,Drug / ε252,Ab)] / ε280,Ab

    • CDrug (M) = A252 / ε252,Drug

    • DAR = (CDrug / CAb) × MWAb

    (Where C is concentration, A is absorbance, ε is the molar extinction coefficient, and MW is the molecular weight. Molar extinction coefficients for both the antibody and the DM1-linker must be known).

Quantitative Data Summary

The final properties of the ADC are highly dependent on the reaction conditions. The table below summarizes key parameters and their expected impact on the final product.

ParameterTypical RangeImpact on ADC
mAb Concentration 2 - 10 mg/mLHigher concentrations can sometimes lead to increased aggregation.
Molar Ratio (SMCC-DM1:mAb) 5:1 to 15:1Directly correlates with the average DAR; higher ratios lead to higher DAR.[10]
Reaction Time 1 - 4 hoursLonger incubation can increase DAR but may also increase aggregation.[7]
Reaction Temperature Room Temp (20-25°C) - 32°CHigher temperatures can increase reaction rate but also risk protein degradation.[7]
Organic Solvent % (v/v) 5 - 10%Must be controlled to ensure linker-drug solubility without denaturing the mAb.
Typical Average DAR 3.0 - 4.0A DAR in this range is common for lysine-conjugated ADCs like T-DM1.[10]

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of (Rac)-Lys-SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing a (Rac)-Lys-SMCC-DM1 linker-payload system. The DAR is a critical quality attribute of ADCs, directly impacting their potency, safety, and pharmacokinetic profile.[1][2] This document outlines three prevalent analytical techniques for DAR calculation: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound ADCs

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug.[1][2] In this compound ADCs, the cytotoxic agent DM1 is conjugated to the antibody via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This linker reacts with the primary amines on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable amide bond. Due to the presence of numerous lysine residues, this conjugation method results in a heterogeneous mixture of ADC species with varying numbers of attached drug molecules.[3] Therefore, determining the average DAR is essential for the characterization and quality control of these biotherapeutics.[1][2]

Analytical Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of lysine-conjugated ADCs. The choice of method often depends on the stage of development, the required level of detail, and available instrumentation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[4][5][] This technique relies on the distinct UV absorbance properties of the antibody and the conjugated small molecule drug.[7] By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the drug), the concentrations of the antibody and the drug can be determined, allowing for the calculation of the average DAR.[4][5]

Experimental Protocol:

  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free linker-payload (this compound) at two relevant wavelengths (e.g., 280 nm and 252 nm for DM1). This can be done experimentally or obtained from literature values.

  • Sample Preparation:

    • Prepare a solution of the ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Measure the absorbance of the ADC solution at the two selected wavelengths using a calibrated spectrophotometer.

  • Data Analysis:

    • Use the Beer-Lambert law and the following equations to calculate the concentrations of the antibody and the drug:

      • A_total(λ1) = ε_Ab(λ1) * C_Ab * l + ε_Drug(λ1) * C_Drug * l

      • A_total(λ2) = ε_Ab(λ2) * C_Ab * l + ε_Drug(λ2) * C_Drug * l

    • Solve the system of two linear equations for C_Ab (antibody concentration) and C_Drug (drug concentration).

    • Calculate the average DAR using the formula: DAR = C_Drug / C_Ab

Quantitative Data Summary:

ParameterSymbolDescriptionTypical Value/Range
Wavelength 1λ1Wavelength of maximum antibody absorbance280 nm
Wavelength 2λ2Wavelength of maximum drug absorbance~252 nm for DM1
Molar Extinction Coefficient of Antibody at λ1ε_Ab(λ1)Varies depending on the antibody~210,000 M⁻¹cm⁻¹ for IgG
Molar Extinction Coefficient of Drug at λ2ε_Drug(λ2)Specific to the linker-drugVaries
Path LengthlCuvette path length1 cm

Workflow for UV-Vis Based DAR Calculation:

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Determine Extinction Coefficients (Antibody & Drug) B Prepare ADC Sample in Buffer A->B C Measure Absorbance at λ1 (e.g., 280 nm) B->C D Measure Absorbance at λ2 (e.g., 252 nm) B->D E Solve Simultaneous Equations (Beer-Lambert Law) C->E D->E F Calculate Antibody & Drug Concentrations E->F G Calculate Average DAR F->G

Diagram illustrating the workflow for DAR calculation using UV-Vis spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates proteins based on their surface hydrophobicity.[8][9] The conjugation of the hydrophobic SMCC-DM1 payload to the antibody increases its overall hydrophobicity.[10] HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.[9][11]

Experimental Protocol:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., Butyl, Phenyl).

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

  • Data Analysis:

    • Integrate the peak areas of all resolved ADC species (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

      • Where Peak Area_i is the area of the peak corresponding to the ADC with DAR_i drugs conjugated.

Quantitative Data Summary:

ParameterDescriptionTypical Value/Range
Column TypeStationary phase for hydrophobic interactionButyl-NPR, TSKgel Butyl-NPR
Mobile Phase AHigh salt buffer for binding1.5 M Ammonium Sulfate in Phosphate Buffer
Mobile Phase BLow salt buffer for elutionPhosphate Buffer
GradientElution profileLinear gradient from high to low salt
Flow RateSpeed of mobile phase0.5 - 1.0 mL/min
Detection WavelengthWavelength for monitoring protein elution280 nm

Logical Relationship in HIC-based DAR Calculation:

HIC_Logic cluster_principle Principle of Separation cluster_analysis Data Analysis A Increased Drug Load B Increased Hydrophobicity A->B leads to C Stronger Retention on HIC Column B->C results in D Later Elution Time C->D causes E Resolve Peaks for Different DAR Species D->E F Integrate Peak Areas E->F G Calculate Weighted Average DAR F->G

Diagram showing the logical relationship between drug load and HIC analysis for DAR determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed characterization of ADCs, offering information on the exact mass of each species and confirming the DAR distribution. For lysine-conjugated ADCs, the analysis is often performed on the intact or reduced (separated light and heavy chains) ADC.

Experimental Protocol (Intact Mass Analysis):

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatography (Reversed-Phase):

    • Column: C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Set to acquire data over a mass range that includes the expected masses of the different ADC species.

  • Sample Preparation:

    • The ADC may be analyzed intact or after deglycosylation to simplify the mass spectrum.[12] Reduction of disulfide bonds can be performed to analyze light and heavy chains separately.[1]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR by a weighted average of the intensities of the deconvoluted mass peaks.[13]

      • Average DAR = Σ (Intensity_i * DAR_i) / Σ (Intensity_i)

Experimental Protocol (Reduced ADC Analysis):

  • Sample Preparation:

  • LC-MS Analysis:

    • Perform LC-MS as described for intact analysis. The chromatogram will show separate peaks for the light and heavy chains, each with a distribution of drug loads.

  • Data Analysis:

    • Deconvolute the mass spectra for the light and heavy chain peaks.

    • Determine the distribution of drug loads on both the light and heavy chains.

    • Calculate the overall average DAR by summing the contributions from the light and heavy chains.[14] A common formula used is: DAR = 2 * (ΣLC Weighted peak area + ΣHC Weighted peak area) / 100 .[14]

Quantitative Data Summary for LC-MS:

ParameterDescriptionTypical Value/Range
Column TypeReversed-phase column for protein separationC4, C8, or PLRP-S
Mobile Phase AAqueous mobile phase0.1% Formic Acid in Water
Mobile Phase BOrganic mobile phase0.1% Formic Acid in Acetonitrile
Mass SpectrometerType of high-resolution mass analyzerQ-TOF, Orbitrap
Deconvolution AlgorithmSoftware algorithm to convert m/z to massMaxEnt1, ReSpect

Structure of Lysine-SMCC-DM1 Conjugation:

ADC_Structure Antibody Antibody Lysine Lysine Residue Antibody->Lysine part of Amine -NH2 Lysine->Amine has SMCC SMCC Linker Amine->SMCC reacts with NHS-ester of DM1 DM1 Payload SMCC->DM1 linked to

Diagram showing the linkage of the DM1 payload to a lysine residue on the antibody via the SMCC linker.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. UV-Vis spectroscopy offers a rapid and simple method for determining the average DAR, while HIC provides information on the distribution of different DAR species. LC-MS delivers the most comprehensive characterization, including precise mass measurement and confirmation of the drug load distribution on both intact and reduced antibody chains. The choice of method will depend on the specific requirements of the analysis. It is often recommended to use orthogonal methods to confirm the DAR values and gain a more complete understanding of the ADC's composition.

References

Application Notes and Protocols for Cell-Based Assay Design for (Rac)-Lys-SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver potent cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity. A typical ADC consists of a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two. This document provides detailed application notes and protocols for designing a suite of cell-based assays to characterize a novel ADC, (Rac)-Lys-SMCC-DM1.

The components of this ADC are:

  • (Rac) : A placeholder for a recombinant monoclonal antibody targeting a specific tumor surface antigen.

  • Lys : The lysine (B10760008) residue on the antibody to which the linker-payload is conjugated.

  • SMCC : A non-cleavable thioether linker (N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate).

  • DM1 : A potent microtubule-disrupting agent, a derivative of maytansine.

The mechanism of action for this type of ADC begins with the binding of the antibody to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis. Following internalization, the complex is trafficked to the lysosome, where the antibody portion is degraded, releasing the active cytotoxic payload (Lys-SMCC-DM1). The released payload then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately, apoptotic cell death.

This document outlines key in vitro cell-based assays essential for the preclinical evaluation of this compound, including cytotoxicity, apoptosis, internalization, and bystander effect assays.

Core Assays for ADC Characterization

A comprehensive in vitro evaluation of an ADC involves multiple assays to determine its potency, specificity, and mechanism of action.

Cytotoxicity and Viability Assays

These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of the ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines. A significant difference in IC50 values between these cell lines indicates the ADC's target specificity.

Data Presentation: Cytotoxicity of this compound

Cell LineTarget Antigen ExpressionAssay TypeTreatment Duration (hours)IC50 (nM)
Cell Line A HighCellTiter-Glo®721.5
Cell Line B MediumCellTiter-Glo®7215.2
Cell Line C NegativeCellTiter-Glo®72>1000
Cell Line A HighMTS721.8
Cell Line C NegativeMTS72>1000

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for assessing ADC cytotoxicity by measuring ATP levels, which is an indicator of metabolically active cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (control)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® 2.0 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a desired period (e.g., 72-120 hours) at 37°C.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other readings. Plot the cell viability (%) against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assays

To confirm that the ADC induces cell death via apoptosis, assays that detect key apoptotic events are crucial. Commonly used methods include Annexin V staining for early apoptosis and caspase activity assays for key executioner caspases.

Data Presentation: Apoptosis Induction by this compound in Target Cells

Treatment (Concentration)Assay Type% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
Untreated Control Flow Cytometry5.21.0
This compound (10x IC50) Flow Cytometry65.88.5
Unconjugated Antibody (100 nM) Flow Cytometry6.11.2
Staurosporine (1 µM) Flow Cytometry88.412.3

Experimental Protocol: Annexin V and Caspase-3/7 Double Staining Assay

This protocol allows for the simultaneous detection of two key apoptotic events: the externalization of phosphatidylserine (B164497) (PS) and the activation of caspase-3/7.

Materials:

  • Target antigen-positive cells

  • This compound ADC, unconjugated antibody, and a positive control for apoptosis (e.g., staurosporine)

  • Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)

  • NucView® 488 Caspase-3 Substrate or similar

  • Propidium Iodide (PI) or other viability dye

  • Annexin Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed target cells in a 6-well plate and treat with the ADC, unconjugated antibody, or positive control at desired concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer.

  • Add the fluorescently-labeled Annexin V and the Caspase-3/7 substrate to the cell suspension.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Just before analysis, add a viability dye like PI to distinguish necrotic from apoptotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V positive / PI negative cells are in early apoptosis.

    • Annexin V positive / PI positive cells are in late apoptosis or necrosis.

    • Increased fluorescence from the caspase substrate indicates activation of executioner caspases.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

ADC Internalization Assay

The efficacy of this ADC is dependent on its internalization into the target cell to release the cytotoxic payload. Therefore, it is crucial to measure the rate and extent of ADC internalization.

Data Presentation: Internalization of this compound

Cell LineTarget Antigen ExpressionTime (hours)% Internalization
Cell Line A High115.6
Cell Line A High442.3
Cell Line A High2478.9
Cell Line C Negative24< 2.0

Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

This method uses a pH-sensitive dye that fluoresces brightly only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.

Materials:

  • Target and non-target cell lines

  • This compound ADC

  • pH-sensitive dye labeling kit (e.g., pHrodo™ Red)

  • Fluorometer or high-content imaging system

Procedure:

  • ADC Labeling: Label the this compound ADC with the pH-sensitive dye according to the manufacturer's protocol.

  • Cell Seeding: Seed target and non-target cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with the labeled ADC at a suitable concentration.

  • Incubation and Imaging: Incubate the plate at 37°C and acquire fluorescent images or readings at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well over time. An increase in fluorescence indicates internalization of the ADC into acidic compartments.

Bystander Effect Assay

The bystander effect occurs when the cytotoxic payload released from a target cell diffuses and kills neighboring antigen-negative cells. This is a crucial mechanism for efficacy in heterogeneous tumors.

Data Presentation: Bystander Killing by this compound

Co-culture Ratio (Ag+ : Ag-)ADC Concentration (nM)% Viability of Ag- Cells
1:1 0 (Control)100
1:1 1065
1:1 10032
1:4 10058
0:1 (Ag- only) 10098

Experimental Protocol: Co-Culture Bystander Assay

This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

Materials:

  • Antigen-positive (Ag+) cells

  • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)

  • This compound ADC

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed Ag- cells alone as a control for direct ADC toxicity.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Imaging and Analysis: Use a high-content imaging system or flow cytometer to specifically count the number of viable GFP-expressing Ag- cells.

  • Data Analysis: Calculate the percentage viability of the Ag- cells in the co-culture compared to the untreated co-culture control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

Visualizations

Mechanism of Action of this compound ADC

ADC_Mechanism ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Lys-SMCC-DM1) Lysosome->Payload 4. Degradation & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for this compound ADC.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Add Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-120 hours Treat->Incubate2 AddReagent Add CellTiter-Glo® Reagent Incubate2->AddReagent Measure Measure Luminescence AddReagent->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End Analyze->End DM1_Apoptosis_Pathway DM1 DM1 Payload Tubulin Tubulin Polymerization DM1->Tubulin Inhibits Microtubule Microtubule Dynamics DM1->Microtubule Disrupts Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest ApoptosisPathway Intrinsic Apoptosis Pathway Activation MitoticArrest->ApoptosisPathway Caspase Caspase-3/7 Activation ApoptosisPathway->Caspase CellDeath Apoptotic Cell Death Caspase->CellDeath

Application Notes and Protocols for (Rac)-Lys-SMCC-DM1 in Breast Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Rac)-Lys-SMCC-DM1 in in vitro studies involving breast cancer cell lines. This document outlines the mechanism of action, key applications, detailed experimental protocols, and expected outcomes, supported by quantitative data from relevant research.

Introduction

This compound is the lysine-SMCC conjugate of the potent microtubule-depolymerizing agent DM1, a maytansinoid derivative. It is widely recognized as the active catabolite of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), which is approved for the treatment of HER2-positive breast cancer.[1][2] Following internalization of T-DM1 by HER2-expressing cancer cells, the ADC is trafficked to the lysosome where proteolytic degradation releases Lys-SMCC-DM1 into the cytoplasm.[3] The liberated Lys-SMCC-DM1 then exerts its cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Studying the effects of the standalone this compound allows for a direct assessment of the payload's activity, independent of antibody-mediated delivery, providing valuable insights into mechanisms of action and resistance.

Mechanism of Action

The primary mechanism of action of Lys-SMCC-DM1 is the inhibition of microtubule polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, Lys-SMCC-DM1 prevents the formation of microtubules, leading to a cascade of cellular events:

  • Disruption of the Mitotic Spindle: Inhibition of microtubule dynamics prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.

  • Cell Cycle Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[5][6]

  • Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]

Data Presentation

The following tables summarize the in vitro cytotoxic activity, effects on cell cycle distribution, and induction of apoptosis by this compound and its parent ADC, T-DM1, in various breast cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound and T-DM1 in Breast Cancer Cell Lines

Cell LineHER2 StatusCompoundIC50Citation
KPL-4PositiveThis compound24.8 nMMedChemExpress
MDA-MB-468Negative (Triple-Negative)This compound40.5 nMMedChemExpress
SK-BR-3PositiveT-DM10.002 µg/mL[8]
BT-474PositiveT-DM10.025 µg/mL[8]
MDA-MB-361PositiveT-DM10.23 nM[1]
HCC1954PositiveT-DM10.020 µg/mL[8]
JIMT-1PositiveT-DM176% survival at 10 µg/mL[7]
MDA-MB-231Negative (Triple-Negative)T-DM1No significant inhibition[7]
MCF-7NegativeT-DM1No significant inhibition[7]

Table 2: Effect of T-DM1 on Cell Cycle Distribution in Breast Cancer Cell Lines

Cell LineTreatment% G1 Phase% S Phase% G2/M PhaseCitation
MDA-MB-361 (Parental)Control553015Fictional Data for Illustrative Purposes
MDA-MB-361 (Parental)100 nM T-DM1 (24h)201070[5]
Calu-3 (HER2-positive Lung Cancer)Control602515Fictional Data for Illustrative Purposes
Calu-3 (HER2-positive Lung Cancer)1 µg/mL T-DM1 (24h)301060[3]

Table 3: Induction of Apoptosis by T-DM1 in Breast Cancer Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V positive)Citation
SK-BR-3Control~5%Fictional Data for Illustrative Purposes
SK-BR-320 ng/mL T-DM1 (48h)~30%[1]
BT-474Control~3%Fictional Data for Illustrative Purposes
BT-474250 ng/mL T-DM1 (48h)~25%[1]
MDA-MB-361Control~5%Fictional Data for Illustrative Purposes
MDA-MB-361T-DM1 (72h)Increased green fluorescence (apoptotic cells)[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).

Materials:

  • Breast cancer cell lines (e.g., SK-BR-3, MDA-MB-468, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at a concentration known to induce cell cycle arrest (e.g., near the IC50 value) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat the cells with this compound at a relevant concentration for 48-72 hours. Include a vehicle control.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular T-DM1 T-DM1 HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Lys_SMCC_DM1 This compound Lysosome->Lys_SMCC_DM1 Release Tubulin Tubulin Lys_SMCC_DM1->Tubulin Binding Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Breast Cancer Cells (e.g., SK-BR-3, MDA-MB-468) Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis IC50_Calculation IC50 Determination Cytotoxicity->IC50_Calculation Phase_Distribution Cell Cycle Phase Distribution (%) Cell_Cycle->Phase_Distribution Apoptosis_Quantification Apoptosis Rate (%) Apoptosis->Apoptosis_Quantification

Caption: Experimental workflow for in vitro studies.

References

Application Notes and Protocols for Developing Novel ADCs with (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, plays a critical role in the stability and efficacy of the ADC. (Rac)-Lys-SMCC-DM1 is a widely used linker-payload combination in ADC development. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable thioether linker that connects the maytansinoid derivative DM1, a potent microtubule inhibitor, to lysine (B10760008) residues on the antibody.[1][2]

Upon binding to the target antigen on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis.[3][4] The ADC-antigen complex is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the active catabolite, Lys-SMCC-DM1.[3][5] This active metabolite then disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis.[3][5]

These application notes provide detailed protocols and quantitative data to guide researchers in the development and evaluation of novel ADCs utilizing the this compound linker-payload system.

Data Presentation

In Vitro Cytotoxicity Data

The cytotoxic potency of ADCs developed with this compound is a critical parameter for assessing their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

Cell LineCancer TypeTarget AntigenADCAverage DARIC50 (nM)Reference
KPL-4Breast CancerHER2Trastuzumab-SMCC-DM1~3.524.8[6][7]
MDA-MB-468Breast CancerEGFRAnti-EGFR-SMCC-DM1Not Specified40.5[6][7]
N87Gastric CancerHER2H32-DM1~3.80.6 - 0.9[8]
SK-BR-3Breast CancerHER2H32-DM1~3.80.05 - 0.08[8]
BT474Breast CancerHER2H32-DM1~3.80.5 - 0.8[8]
Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a key quality attribute of an ADC, influencing its efficacy, toxicity, and pharmacokinetic profile. Lysine-based conjugation with SMCC-DM1 typically results in a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody.[2][9]

Conjugation MethodAntibodyMolar Ratio (SMCC-DM1:Ab)Average DARReference
Off-Bead (Solution Phase)Trastuzumab8:13.4[10]
On-Bead (Solid Phase)Trastuzumab23:13.9[10]
Not SpecifiedTrastuzumab (T-DM1)Not Specified~3.5[5]
In Vivo Efficacy

Preclinical evaluation of ADCs in animal models is crucial to assess their anti-tumor activity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Pharmacokinetic Parameters

The pharmacokinetic (PK) profile of an ADC determines its exposure and disposition in the body. Key PK parameters include maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and half-life (t½).

The pharmacokinetics of T-DM1 (Trastuzumab-SMCC-DM1) have been studied in rats. After a single intravenous dose of 20 mg/kg, the following analytes were measured in plasma:[5]

AnalyteCmax (µg/mL)AUC (µg*h/mL)
Total Trastuzumab~1000~60000
Conjugated Trastuzumab (T-DM1)~800~40000
Free DM1<0.1Not Reported

Note: These are approximate values derived from graphical data.

A study in cynomolgus monkeys at a dose of ≥10 mg/kg showed a half-life of approximately 3-5 days for T-DM1, with clearance in the range of 9.4–11.5 mL/day/kg.[13] Importantly, the concentration of the released catabolite, Lys-SMCC-DM1, is the pharmacologically active species within the tumor cell, while systemic exposure to free DM1 is generally low with non-cleavable linkers, contributing to a better safety profile.[14]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation with this compound (Off-Bead Method)

This protocol describes the conjugation of this compound to an antibody in solution.

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 50 mM Borate Buffer, 50 mM NaCl, 2 mM EDTA, pH 8.0)

  • Quenching Solution (e.g., 100 mM Glycine or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) with a G25 column)

  • Storage Buffer (e.g., Histidine-Trehalose buffer)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to the desired concentration in the conjugation buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Drug-Linker Preparation: Immediately before use, dissolve this compound in DMA or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the desired molar excess of the dissolved SMCC-DM1 to the antibody solution. A common starting point is an 8:1 molar ratio of SMCC-DM1 to antibody.[10] b. If necessary, add additional organic solvent (e.g., DMA) to the reaction mixture to a final concentration of ~10% (v/v) to ensure solubility of the drug-linker. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add a molar excess of the quenching solution (e.g., 80-fold molar excess of glycine) to the reaction mixture and incubate for 1 hour at room temperature to quench any unreacted SMCC-DM1.[10]

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using SEC (e.g., a G25 column) equilibrated with the desired storage buffer.

  • Characterization: Characterize the purified ADC for concentration, purity, aggregation (by SEC-HPLC), and Drug-to-Antibody Ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the DAR and the distribution of drug-loaded species in an ADC preparation.[9]

Materials:

  • Purified ADC sample

  • Optional: PNGase F for deglycosylation

  • Reducing agent (e.g., DTT) for chain separation (optional)

  • LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column (e.g., PLRP-S)

  • Data analysis software with deconvolution capabilities

Procedure:

  • Sample Preparation (Intact Mass Analysis): a. (Optional) To simplify the mass spectrum, deglycosylate the ADC by treating with PNGase F according to the manufacturer's protocol. b. Dilute the ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS Analysis: a. Inject the prepared sample onto the LC-MS system. b. Separate the different ADC species using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Acquire the mass spectra in the appropriate mass range for the intact ADC.

  • Data Analysis: a. Deconvolute the raw mass spectrum to obtain the zero-charge mass for each ADC species (e.g., DAR0, DAR1, DAR2, etc.). The mass difference between adjacent peaks should correspond to the mass of the SMCC-DM1 linker-payload.[10] b. Calculate the average DAR using the following formula, where I(n) is the relative intensity of the peak corresponding to the ADC with 'n' drugs attached: Average DAR = Σ(n * I(n)) / Σ(I(n))

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[15][16]

Materials:

  • Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)

  • Complete cell culture medium

  • ADC samples and control antibody

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include untreated control wells with medium only. c. Incubate the plate for a desired period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells. b. Plot a dose-response curve (cell viability vs. ADC concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[17][18]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Harvest the cancer cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel. b. Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers. b. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2 . c. When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration: a. Administer the ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection). The dose and schedule will need to be optimized for each ADC.

  • Monitoring and Data Collection: a. Measure the tumor volume and body weight of each mouse 2-3 times per week. b. Monitor the animals for any signs of toxicity. c. At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. c. Analyze survival data if applicable.

Protocol 5: Pharmacokinetic Analysis in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of an ADC in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • ADC

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • Analytical method for quantifying ADC and/or payload in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the ADC to the animals via the desired route (e.g., intravenous bolus).

  • Blood Sampling: a. Collect blood samples at multiple time points post-dose. For IV administration, typical time points include: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc. b. Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation: Separate the plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the total antibody, conjugated antibody (ADC), and/or free payload in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration-time curve for each analyte. b. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, t½, Vd) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Activated_mAb Maleimide-Activated mAb mAb->Activated_mAb  Reaction with  SMCC-DM1 SMCC_DM1 This compound Quenching Quenching (e.g., Glycine) Activated_mAb->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC conjugation with this compound.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell Internalization Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Release of Lys-SMCC-DM1 Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Death Apoptosis / Cell Death Microtubule_Disruption->Cell_Death ADC ADC Antigen Target Antigen ADC->Antigen Binding Antigen->Internalization

Caption: Mechanism of action of an ADC with this compound.

DM1_Signaling_Pathway DM1 Lys-SMCC-DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

References

Application Notes and Protocols for the Purification of (Rac)-Lys-SMCC-DM1 Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (Rac)-Lys-SMCC-DM1 conjugated antibodies. The following methods are designed to ensure high purity, yield, and proper characterization of the final antibody-drug conjugate (ADC) product.

Introduction

The purification of antibody-drug conjugates (ADCs), such as those produced by conjugating the cytotoxic drug DM1 to a monoclonal antibody (mAb) via a (Rac)-Lys-SMCC linker, is a critical process in their manufacturing. This process is challenging due to the heterogeneity of the conjugation reaction, which results in a mixture of species with varying drug-to-antibody ratios (DARs), unconjugated antibody, and process-related impurities. A multi-step purification strategy is therefore essential to isolate the desired ADC product with a specific DAR profile and to remove impurities that could impact safety and efficacy.

This guide outlines a comprehensive purification workflow involving Protein A Affinity Chromatography for initial capture, Hydrophobic Interaction Chromatography (HIC) for DAR species separation, Size Exclusion Chromatography (SEC) for aggregate removal, and Tangential Flow Filtration (TFF) for buffer exchange and final formulation.

Purification Workflow Overview

The overall purification process for this compound conjugated antibodies typically follows the sequential steps illustrated below.

Purification_Workflow start Crude Conjugation Mixture proA Protein A Affinity Chromatography start->proA Capture & Initial Purification hic Hydrophobic Interaction Chromatography (HIC) proA->hic DAR Species Separation sec Size Exclusion Chromatography (SEC) hic->sec Aggregate & Fragment Removal tff Tangential Flow Filtration (TFF) sec->tff Buffer Exchange & Formulation end Purified ADC tff->end

Caption: Overall purification workflow for this compound conjugated antibodies.

Quantitative Data Summary

The following table summarizes typical quantitative data for each purification step. Actual results may vary depending on the specific antibody, conjugation conditions, and equipment used.

Purification StepKey Performance IndicatorTypical Value
Protein A Chromatography Purity (by SEC)>95% monomer
Yield>90%
Host Cell Protein (HCP) Clearance>99%
DNA Clearance>99.9%
Hydrophobic Interaction Chromatography (HIC) DAR of Main Fraction3.5 ± 0.5
Purity (by SEC)>98% monomer
Yield of Target DAR species70-85%
Size Exclusion Chromatography (SEC) Aggregate Content<1%
Fragment Content<1%
Yield>95%
Tangential Flow Filtration (TFF) Buffer Exchange Efficiency>99.5%
Product Recovery>95%
Final Concentration10-20 mg/mL

Experimental Protocols

Protein A Affinity Chromatography

This step is used for the initial capture and purification of the ADC from the crude conjugation mixture. Protein A resin binds to the Fc region of the antibody, allowing for the removal of unconjugated drug, linker, and other process-related impurities.

Materials:

  • Protein A chromatography column (e.g., MabSelect SuRe, KanCapA)

  • Chromatography system (e.g., ÄKTA pure)

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • 0.22 µm filters

Protocol:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer.

  • Sample Loading: Load the filtered crude conjugation mixture onto the column. The loading capacity will depend on the specific resin and antibody.

  • Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound impurities.

  • Elution: Elute the bound ADC with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer (approximately 10% v/v) to immediately raise the pH and prevent acid-induced aggregation.

  • Pool and Analyze: Pool the fractions containing the ADC. Determine the protein concentration using UV absorbance at 280 nm and assess purity by SEC-HPLC.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity, HIC is an effective method for separating ADC species with different DARs.[1][2][3]

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography system

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0[3]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0[1]

  • 0.22 µm filters

Protocol:

  • Sample Preparation: Adjust the salt concentration of the Protein A eluate to be similar to Mobile Phase A by adding a concentrated stock of ammonium sulfate.

  • Column Equilibration: Equilibrate the HIC column with 5-10 CVs of 100% Mobile Phase A.

  • Sample Loading: Load the salt-adjusted sample onto the column.

  • Elution: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 CVs. Species with higher DARs will be more retained and elute later.

  • Fraction Collection and Analysis: Collect fractions across the elution peak. Analyze the fractions by SEC-HPLC to determine purity and by UV-Vis spectroscopy or mass spectrometry to determine the average DAR of each fraction.[][5] Pool the fractions containing the desired DAR species.

HIC_Separation cluster_0 HIC Elution Profile DAR0 Unconjugated Ab (DAR 0) DAR2 Low DAR Species (e.g., DAR 2) DAR4 Target DAR Species (e.g., DAR 4) DAR6 High DAR Species (e.g., DAR 6) Elution_Gradient Decreasing Salt Concentration (Increasing Hydrophobicity)

Caption: HIC separation of ADC species based on DAR.

Size Exclusion Chromatography (SEC)

SEC is used as a polishing step to remove high molecular weight species (aggregates) and low molecular weight species (fragments) from the pooled HIC fractions.[6][7]

Materials:

  • SEC column (e.g., Superdex 200, TSKgel G3000SWxl)

  • Chromatography system

  • Mobile Phase: Formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)

  • 0.22 µm filters

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.

  • Sample Loading: Load the pooled HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The ADC monomer will elute as the main peak, with aggregates eluting earlier and fragments eluting later.

  • Fraction Collection and Analysis: Collect the main peak corresponding to the monomeric ADC. Analyze the collected fraction for purity (absence of aggregates and fragments) by analytical SEC-HPLC.

Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for buffer exchange, concentration, and formulation of the final ADC product.[8][9]

Materials:

  • TFF system with a regenerated cellulose (B213188) or polyethersulfone membrane (e.g., 30 kDa MWCO)

  • Final formulation buffer

  • Peristaltic pump

Protocol:

  • System Setup and Sanitization: Assemble the TFF system and sanitize it according to the manufacturer's instructions.

  • Equilibration: Equilibrate the system with the final formulation buffer.

  • Concentration/Diafiltration:

    • Load the purified ADC solution into the reservoir.

    • Concentrate the ADC to a desired volume.

    • Perform diafiltration by adding the final formulation buffer to the reservoir at the same rate as the permeate is being removed. A typical diafiltration process involves exchanging 5-10 diavolumes of buffer.

  • Final Concentration: After buffer exchange, concentrate the ADC to the target final concentration (e.g., 10-20 mg/mL).

  • Product Recovery: Recover the concentrated ADC from the system.

  • Final Analysis: Perform final quality control tests, including concentration determination, SEC-HPLC for purity, and DAR analysis.

Characterization of Purified ADC

Accurate characterization of the purified ADC is crucial. The following methods are recommended:

  • UV-Vis Spectroscopy: To determine the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for DM1.[][5]

  • Mass Spectrometry (MS): Provides a more detailed analysis of the DAR distribution and can confirm the identity of the conjugated species.[10][11]

  • SEC-HPLC: To determine the purity and quantify the level of aggregates and fragments.[6][7]

  • Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR determination, particularly for reduced ADCs.[5]

By following these detailed protocols and application notes, researchers and drug development professionals can effectively purify this compound conjugated antibodies to a high degree of purity and with a well-defined DAR profile, ensuring a consistent and high-quality product for further preclinical and clinical evaluation.

References

Application Notes and Protocols for the Characterization of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The ADC (Rac)-Lys-SMCC-DM1 is generated through the conjugation of the maytansinoid derivative DM1 to lysine (B10760008) residues on the antibody via the non-cleavable SMCC linker. This random conjugation process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][2][3] Comprehensive analytical characterization is therefore essential to ensure the quality, efficacy, and safety of these complex molecules.[4]

This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize this compound ADCs, including the determination of drug-to-antibody ratio, analysis of aggregation, and quantification of free drug impurities.

Key Analytical Methods

A panel of orthogonal analytical techniques is required for the comprehensive characterization of this compound ADCs. The primary methods covered in this document are:

  • Hydrophobic Interaction Chromatography (HIC): For the determination of the drug-to-antibody ratio (DAR) distribution under non-denaturing conditions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS): A denaturing method used to determine the drug load on individual light and heavy chains and to identify conjugation sites.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To quantify high molecular weight species (aggregates) and assess the size distribution of the ADC.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the sensitive quantification of residual free drug-related species, such as SMCC-DM1 and DM1.

Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

Application Note

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs by separating species with different drug-to-antibody ratios.[5] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity under non-denaturing conditions, which preserves the native structure of the ADC.[5] As the number of conjugated DM1 molecules increases, the ADC becomes more hydrophobic and binds more strongly to the HIC column, resulting in a later elution time.[5] This allows for the resolution of different DAR species (e.g., DAR0, DAR1, DAR2, etc.) and the calculation of the average DAR for the bulk ADC population. However, for highly heterogeneous lysine-conjugated ADCs, HIC may not resolve all positional isomers, leading to broad peaks.[6]

Experimental Protocol

Objective: To determine the drug-to-antibody ratio (DAR) distribution and calculate the average DAR of a this compound ADC sample.

Materials:

  • This compound ADC sample

  • Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 15% Isopropanol

  • HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm or equivalent

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 0
      12.0 100
      14.0 100
      14.1 0

      | 16.0 | 0 |

  • Data Analysis:

    • Integrate the peak areas for each resolved DAR species in the chromatogram.

    • Calculate the relative percentage of each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each DAR species × DAR value) / 100

Quantitative Data Summary:

DAR SpeciesTypical Retention Time (min)Relative Abundance (%)
DAR=03.55-15
DAR=15.210-20
DAR=26.815-25
DAR=38.120-30
DAR=49.215-25
DAR=510.15-15
DAR=610.8<5
DAR=711.4<2
DAR=811.9<1
Average DAR ~3.5

Note: Retention times and relative abundances are representative and may vary depending on the specific antibody, conjugation conditions, and chromatographic system.

Experimental Workflow Diagram:

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing ADC_Sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase A ADC_Sample->Dilution Injection Inject 10 µL Dilution->Injection HPLC HPLC Separation (Butyl-NPR column) Injection->HPLC UV_Detection UV Detection (280 nm) HPLC->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calculation Average DAR Calculation Integration->DAR_Calculation

HIC workflow for ADC DAR analysis.

Reduced Subunit Analysis by RP-HPLC-MS

Application Note

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a denaturing chromatographic technique that separates molecules based on their hydrophobicity. When coupled with mass spectrometry (MS), it becomes a powerful tool for characterizing ADCs at the subunit level.[6] For this compound ADCs, the sample is first treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break the interchain disulfide bonds, separating the antibody into its light and heavy chains.[7] The RP-HPLC method then separates the unconjugated and drug-conjugated light and heavy chains. The high-resolution mass spectrometer provides accurate mass measurements for each eluted species, allowing for the determination of the number of DM1 molecules conjugated to each chain. This method provides more granular information on drug distribution than HIC and can help identify specific conjugation sites through further peptide mapping experiments.

Experimental Protocol

Objective: To determine the drug load distribution on the light and heavy chains of a this compound ADC.

Materials:

  • This compound ADC sample

  • Reduction Buffer: 8 M Guanidine HCl, 1 M Tris, pH 7.5

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • RP-HPLC Column: Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm or equivalent

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC sample to 1 mg/mL in the reduction buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 30 minutes.

  • Chromatographic Conditions:

    • Column Temperature: 80°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 20
      5.0 20
      6.0 75
      10.0 90
      10.1 20

      | 15.0 | 20 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 500-4000 m/z

    • Data Analysis: Deconvolute the mass spectra for the light and heavy chain peaks to obtain their molecular weights.

Quantitative Data Summary:

ChainDrug LoadObserved Mass (Da)
Light Chain0~23,500
Light Chain1~24,458
Heavy Chain0~50,000
Heavy Chain1~50,958
Heavy Chain2~51,916
Heavy Chain3~52,874
Heavy Chain4~53,832

Note: The mass of the SMCC-DM1 linker-drug is approximately 958 Da. Observed masses are representative and will vary based on the specific antibody sequence and post-translational modifications.

Experimental Workflow Diagram:

RPHPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction Injection Inject Reduction->Injection RPHPLC RP-HPLC Separation Injection->RPHPLC MS_Detection Mass Spectrometry Detection RPHPLC->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Deconvolution Mass Spectra Deconvolution TIC->Deconvolution Mass_Assignment Mass Assignment to Chains Deconvolution->Mass_Assignment

RP-HPLC-MS workflow for reduced ADC analysis.

Aggregation Analysis by SEC-MALS

Application Note

The conjugation of hydrophobic small molecules like DM1 can increase the propensity of an antibody to form aggregates.[6] Aggregation is a critical quality attribute as it can impact the safety and efficacy of a biotherapeutic. Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating monomers from dimers and other high molecular weight species (HMWS).[8] When coupled with a Multi-Angle Light Scattering (MALS) detector, SEC can provide an absolute measurement of the molar mass of the eluting species, confirming their identity as monomers, dimers, or higher-order aggregates.[9][10]

Experimental Protocol

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • This compound ADC sample

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • SEC Column: TSKgel G3000SWxl, 7.8 x 300 mm, 5 µm or equivalent

  • HPLC system with UV, MALS, and Refractive Index (RI) detectors

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 50 µL

  • Detection:

    • UV at 280 nm

    • MALS detector for molar mass determination

    • RI detector for concentration determination

  • Data Analysis:

    • Integrate the peak areas of the monomer and HMWS in the UV chromatogram.

    • Calculate the percentage of aggregates.

    • Use the MALS and RI data to determine the molar mass of the species in each peak to confirm their identity.

Quantitative Data Summary:

SpeciesTypical Retention Time (min)Molar Mass (kDa)Percentage (%)
Aggregate10.5~300< 2.0
Monomer12.8~150> 98.0

Note: Retention times are representative. The level of aggregation should be monitored and controlled within specified limits.

Logical Relationship Diagram:

SEC_MALS_Logic cluster_detectors Detectors ADC_Sample ADC Sample SEC_Separation SEC Separation (by size) ADC_Sample->SEC_Separation UV UV Detector (Quantification) SEC_Separation->UV MALS MALS Detector (Molar Mass) SEC_Separation->MALS RI RI Detector (Concentration) SEC_Separation->RI Monomer Monomer Aggregate Aggregate (HMWS) Monomer->UV Monomer->MALS Monomer->RI Aggregate->UV Aggregate->MALS Aggregate->RI FreeDrug_Prep_Workflow Start Start: ADC Sample (50 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Add_Solvent Add Cold ACN/MeOH (150 µL) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Incubate Incubate at -20°C (20 min) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant End Analyze by LC-MS/MS Collect_Supernatant->End

References

Application Notes and Protocols for (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lys-SMCC-DM1 is a key player in the field of targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). It is the active metabolite of Trastuzumab emtansine (T-DM1), a HER2-targeting ADC.[1][2] This molecule consists of the cytotoxic agent DM1, a potent tubulin polymerization inhibitor, linked to a lysine (B10760008) residue via the SMCC linker.[1][2] Understanding the proper storage, handling, and application of this compound is crucial for obtaining reliable and reproducible experimental results in cancer research and drug development. These application notes provide detailed protocols and data for the effective use of this compound.

Physicochemical and Biological Properties

This compound is the racemic form of Lys-SMCC-DM1 and acts as a linker-payload component with the potential to inhibit tubulin polymerization.[3][4]

PropertyValue
Molecular Formula C₅₃H₇₅ClN₆O₁₅S
Molecular Weight 1103.71 g/mol [2][5][6][7][8]
Appearance Off-white to light yellow solid
Solubility DMSO: ≥ 60 mg/mL (≥ 54.36 mM) (sonication recommended)[9] Methanol: Slightly soluble[8]
In Vitro Activity KPL-4 cells: IC₅₀ = 24.8 nM MDA-MB-468 cells: IC₅₀ = 40.5 nM[1][6]
Mechanism of Action Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1][2][4][10]

Storage and Handling

Proper storage and handling of this compound are essential to maintain its stability and activity.

Storage:

  • Powder: Store at -20°C for up to 3 years.[2][9]

  • In Solvent:

    • Store at -80°C for up to 6 months.[1]

    • Store at -20°C for up to 1 month.[1]

  • Shipping: Shipped with blue ice or at ambient temperature.[9]

Handling:

  • This compound is a potent cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

  • All handling of the powdered form should be performed in a chemical fume hood to avoid inhalation.

  • Prepare stock solutions in a well-ventilated area.

  • For maximum recovery of the product, centrifuge the original vial before removing the cap.[8]

  • Solutions are unstable and should be prepared fresh or stored in small, pre-packaged sizes.[2] Avoid repeated freeze-thaw cycles.[1]

Reconstitution Protocols

For reproducible results, it is critical to ensure the complete dissolution of this compound. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

High Concentration Stock Solution (in DMSO):

  • To prepare a 10 mM stock solution, add 90.60 µL of DMSO to 1 mg of this compound. If needed, use an ultrasonic bath to ensure complete dissolution.[6]

Formulations for In Vivo Experiments: The following protocols yield a clear solution of ≥ 2.5 mg/mL (2.27 mM).[1] Prepare fresh on the day of use.[1]

  • Protocol 1: Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

  • Protocol 2: Add each solvent one by one: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

  • Protocol 3: Add each solvent one by one: 10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., KPL-4, MDA-MB-468)

  • Complete cell culture medium

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay measures the ability of this compound to inhibit the polymerization of tubulin in vitro.

Materials:

  • This compound

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Half-area 96-well plate[12]

  • Spectrophotometer with kinetic mode, capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.[12]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep tubulin on ice at all times to prevent premature polymerization.[12]

  • Compound Preparation: Prepare a range of concentrations of this compound in polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization).[12]

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the components in the following order:

    • Polymerization buffer

    • This compound or control compounds

    • GTP solution

    • Purified tubulin

  • Initiation of Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[12]

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[12]

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. Compare the curves of the treated samples to the vehicle control. The inhibition of polymerization will result in a lower rate and extent of absorbance increase. Calculate the IC₅₀ for tubulin polymerization inhibition.

Experimental Workflow and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_mechanism Mechanism of Action cluster_analysis Data Acquisition & Analysis rac_lys_smcc_dm1 This compound (Powder) stock_solution High-Concentration Stock Solution (DMSO) rac_lys_smcc_dm1->stock_solution Dissolve working_solutions Serial Dilutions in Cell Culture Medium stock_solution->working_solutions Dilute tubulin Tubulin Dimers working_solutions->tubulin Inhibits seed_cells Seed Cancer Cells (e.g., KPL-4) treatment Treat Cells with Working Solutions seed_cells->treatment incubation Incubate for 72-96h treatment->incubation mitotic_arrest Mitotic Arrest incubation->mitotic_arrest Induces viability_assay Cell Viability Assay (MTT/XTT) incubation->viability_assay microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization apoptosis Apoptosis mitotic_arrest->apoptosis read_plate Measure Absorbance viability_assay->read_plate data_analysis Calculate % Viability & Determine IC50 read_plate->data_analysis

Figure 1. Experimental workflow for determining the in vitro cytotoxicity of this compound.

Safety and Disposal

This compound is a cytotoxic agent and should be handled with care.[11] All waste materials, including unused solutions, contaminated labware, and PPE, should be disposed of as cytotoxic waste according to institutional and local regulations.[13] A dedicated cytotoxic waste receptacle should be used.[13] In case of a spill, treat the area immediately following established protocols for cytotoxic compound cleanup.

References

flow cytometry analysis of ADC binding with (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. The efficacy of an ADC is critically dependent on its ability to bind specifically to target antigens on the cancer cell surface, followed by internalization and release of the cytotoxic agent.[1][2] The linker, such as SMCC, and the payload, like DM1, are crucial components of the ADC's design. DM1, a potent maytansinoid, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5]

This application note provides a detailed protocol for the quantitative analysis of ADC binding to target cells using flow cytometry. Flow cytometry offers a high-throughput method to measure the binding affinity and specificity of ADCs on a single-cell level, providing key data for ADC characterization and development.[6][7] The protocol is exemplified using an ADC conjugated with the (Rac)-Lys-SMCC-DM1 linker-payload system.

Principle of the Assay

This protocol describes an indirect immunofluorescence flow cytometry assay to quantify the binding of an ADC to target cells. Target cells expressing the antigen of interest are incubated with varying concentrations of the ADC. The bound ADC is then detected using a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC. The Mean Fluorescence Intensity (MFI) of the stained cells is measured by a flow cytometer, which is directly proportional to the amount of bound ADC.[6] By titrating the ADC concentration, a saturation binding curve can be generated to determine the apparent binding affinity (Kd) or the half-maximal effective concentration (EC50).[7]

Mechanism of Action: DM1 Payload

The cytotoxic payload DM1, once released inside the cell, exerts its anticancer effect by disrupting microtubule dynamics. This process is essential for mitotic spindle formation and cell division.

DM1_Mechanism cluster_cell Target Cancer Cell ADC ADC Binding (e.g., to HER2) Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis 1 Lysosome Lysosomal Degradation Endocytosis->Lysosome 2 DM1_Release Release of Lys-SMCC-DM1 Lysosome->DM1_Release 3 Disruption Inhibition of Microtubule Dynamics DM1_Release->Disruption 4 Tubulin Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest 5 Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis 6 ADC_Binding_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (Antigen+ & Antigen- lines) Harvest 2. Cell Harvesting & Counting Cell_Culture->Harvest Incubate_ADC 4. Incubate Cells with ADC Harvest->Incubate_ADC ADC_Dilution 3. ADC Serial Dilution ADC_Dilution->Incubate_ADC Wash1 5. Wash Incubate_ADC->Wash1 Incubate_2ndAb 6. Incubate with Fluorescent 2° Ab Wash1->Incubate_2ndAb Wash2 7. Wash Incubate_2ndAb->Wash2 Resuspend 8. Resuspend for Acquisition Wash2->Resuspend Acquisition 9. Flow Cytometry Acquisition Resuspend->Acquisition Gating 10. Gating Strategy (Live, Single Cells) Acquisition->Gating MFI 11. MFI Data Extraction Gating->MFI Analysis 12. Data Analysis (EC50/Kd Calculation) MFI->Analysis

References

Application Notes and Protocols: Experimental Setup for Bystander Killing Assays with DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for designing and executing in vitro bystander killing assays to evaluate antibody-drug conjugates (ADCs) utilizing the microtubule-inhibiting payload DM1, such as Trastuzumab emtansine (T-DM1).

Introduction

The bystander effect is a crucial characteristic of certain antibody-drug conjugates (ADCs), where the cytotoxic payload, upon release from the target antigen-positive (Ag+) cell, can diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1] This phenomenon is particularly important for treating heterogeneous tumors where antigen expression can be varied.[2][]

ADCs utilizing DM1 with a non-cleavable linker, such as T-DM1, are known to exhibit a limited to negligible bystander effect.[1][4] This is attributed to the nature of the released catabolite, lysine-MCC-DM1, which is positively charged and has low membrane permeability, preventing it from efficiently exiting the target cell and entering adjacent cells.[2][5][6] In contrast, ADCs with cleavable linkers and membrane-permeable payloads, like T-DXd (releasing DXd) or those with MMAE, demonstrate a significant bystander effect.[1][7]

This document outlines two primary in vitro methodologies to assess and quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay.

Comparative Summary of Bystander Effect

The following table summarizes the comparative bystander killing effect of T-DM1 against an ADC known for its potent bystander activity, T-DXd.

ADCPayloadLinker TypePayload Membrane PermeabilityObserved Bystander EffectReference
T-DM1 DM1Non-cleavable (SMCC)Low (Lys-MCC-DM1 is charged)Minimal to None[1][4][7]
T-DXd DXdCleavable (tetrapeptide-based)HighStrong[1]

Experimental Protocols

In Vitro Co-culture Bystander Killing Assay

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line: e.g., SKBR-3, BT474, NCI-N87 (HER2-positive)[5][7]

  • Antigen-negative (Ag-) cell line: e.g., MCF7, MDA-MB-468, U-87MG (HER2-negative).[1][7] It is advantageous to use an Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for easier quantification.[5][8]

  • ADC: T-DM1 (as the test article)

  • Control ADCs: An ADC with a known bystander effect (e.g., T-DXd) as a positive control, and a non-binding isotype control ADC.[8]

  • Complete cell culture medium

  • 96-well cell culture plates (clear bottom, black or white walls for fluorescence/luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Fluorescence microscope or high-content imager if using fluorescently labeled cells.

Methodology:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells into the wells of a 96-well plate.

    • The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proximity of target cells.[5][9]

    • A typical total cell density is 8,000-10,000 cells per well.[9]

    • Include control wells with only Ag- cells and wells with only Ag+ cells to measure the direct cytotoxic effect of the ADC on each cell type.[9]

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment:

    • Prepare serial dilutions of T-DM1 and control ADCs in complete cell culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the diluted ADCs.

    • Include untreated wells for both mono-cultures and co-cultures as a negative control.

  • Incubation:

    • Incubate the plates for a period of 96 to 144 hours (4-6 days).[8][9] The duration should be sufficient to allow for ADC processing, payload release, and induction of cell death.

  • Viability Assessment:

    • If using fluorescently labeled Ag- cells: Quantify the viability of the Ag- population by measuring the fluorescent signal using a plate reader or by imaging and counting the fluorescent cells.[7][8]

    • If using a luminescence-based viability assay (e.g., CellTiter-Glo®): This will measure the total viability of the co-culture. The specific killing of Ag- cells is inferred by comparing the viability of the co-culture to the mono-cultures.

    • Normalize the viability data to the untreated control wells.

    • Plot the percentage of viable Ag- cells against the ADC concentration to determine the "bystander IC50". For T-DM1, a significant drop in the viability of Ag- cells in the co-culture compared to the mono-culture is not expected.[1][7]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium in a form that can kill Ag- cells.

Materials:

  • All materials from the co-culture assay.

  • Two sets of 96-well plates.

  • Centrifuge for plates or tubes to clarify the supernatant.

Methodology:

  • Prepare Conditioned Medium:

    • Seed Ag+ cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a relevant concentration of T-DM1 and control ADCs for 48-72 hours.[9] This concentration should be sufficient to induce cytotoxicity in the Ag+ cells.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the supernatant to remove any detached cells and debris.

  • Treat Antigen-Negative Cells:

    • In a separate 96-well plate, seed Ag- cells and allow them to adhere overnight.

    • Remove the culture medium from the Ag- cells and replace it with the previously collected conditioned medium.

    • Include controls where Ag- cells are treated with fresh medium and medium from untreated Ag+ cells.

  • Incubation:

    • Incubate the Ag- cells with the conditioned medium for 48-72 hours.[9]

  • Viability Assessment:

    • Measure the viability of the Ag- cells using a standard method (e.g., CellTiter-Glo®, MTT).[9]

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells (compared to conditioned medium from untreated Ag+ cells) indicates a bystander effect. For T-DM1, this effect is expected to be minimal.[7]

Visualizations

Mechanism of Action and Bystander Effect

The following diagram illustrates the mechanism of action of an ADC and the key step where the properties of the DM1 payload limit the bystander effect.

G cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC T-DM1 ADC Receptor HER2 Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload Release of Lys-MCC-DM1 Lysosome->Payload 3. Degradation Microtubule Microtubule Disruption Payload->Microtubule 4. Cytotoxic Action Bystander_Membrane Cell Membrane Payload->Bystander_Membrane 5. Limited Diffusion (Low Permeability) Apoptosis Apoptosis Microtubule->Apoptosis

Caption: Mechanism of T-DM1 action and its limited bystander effect.

Experimental Workflow: Co-culture Assay

This diagram outlines the workflow for the in vitro co-culture bystander killing assay.

G start Start seed 1. Co-seed Ag+ and Ag- cells (e.g., SKBR-3 & MCF7-GFP) start->seed adhere 2. Overnight Incubation (Allow cells to adhere) seed->adhere treat 3. Treat with serial dilutions of T-DM1 and Control ADCs adhere->treat incubate 4. Incubate for 96-144 hours treat->incubate measure 5. Measure Viability of Ag- cells (e.g., GFP signal) incubate->measure analyze 6. Analyze Data (Normalize to control, plot curves) measure->analyze end End analyze->end

Caption: Workflow for the in vitro co-culture bystander killing assay.

References

Step-by-Step Guide to (Rac)-Lys-SMCC-DM1 Conjugation Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of the cytotoxic drug DM1 to a monoclonal antibody (mAb) via the non-cleavable linker SMCC, utilizing a racemic mixture of lysine (B10760008). This process, central to the development of Antibody-Drug Conjugates (ADCs), results in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DAR). Herein, we detail the chemical principles, a step-by-step experimental protocol, and methods for characterization of the resulting (Rac)-Lys-SMCC-DM1 ADC.

Introduction

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] The conjugation of maytansinoid derivative DM1 to a monoclonal antibody through a stable thioether linkage with the SMCC linker is a clinically validated approach.[3] This method primarily targets the primary amines of lysine residues on the antibody surface.[4] The resulting active metabolite after internalization and lysosomal degradation of the ADC is Lys-SMCC-DM1.[5][6][7] The use of a racemic mixture of Lys-SMCC-DM1 in the conjugation process is a specific characteristic of certain synthetic routes for this ADC payload. While the fundamental chemistry remains the same as for enantiomerically pure Lys-SMCC-DM1, the use of a racemate may contribute to the overall heterogeneity of the final ADC product.[8]

This application note provides a detailed protocol for the conjugation of this compound to a target antibody, purification of the resulting ADC, and its subsequent characterization.

Chemical Pathway of this compound Conjugation

The conjugation of an antibody with SMCC-DM1 is a two-step process that occurs in a single reaction mixture. First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine of a lysine residue on the antibody to form a stable amide bond. Subsequently, the maleimide (B117702) group of the antibody-bound SMCC reacts with the thiol group on the DM1 payload to form a stable thioether linkage.

Conjugation_Pathway cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (mAb-NH2) Activated_Ab Activated Antibody (mAb-SMCC) Antibody->Activated_Ab NHS-ester reaction with Lysine amine SMCC_DM1 (Rac)-SMCC-DM1 ADC Antibody-Drug Conjugate (mAb-SMCC-DM1) Activated_Ab->ADC Maleimide-thiol reaction

Caption: Chemical pathway of this compound conjugation to an antibody.

Experimental Workflow

The overall workflow for the synthesis and characterization of a this compound ADC involves several key stages, from antibody preparation to final product analysis.

Experimental_Workflow start Start: Antibody Solution prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) start->prep conjugation Conjugation Reaction (Incubation with (Rac)-SMCC-DM1) prep->conjugation quenching Quenching (Addition of excess Glycine) conjugation->quenching purification Purification (Size Exclusion Chromatography or Dialysis) quenching->purification characterization Characterization (DAR, Aggregation, Endotoxin) purification->characterization end End: Purified ADC characterization->end

Caption: Experimental workflow for this compound ADC synthesis and characterization.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and desired drug-to-antibody ratio (DAR).

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (pre-dissolved in an organic solvent like DMA or DMSO)

  • Conjugation Buffer: 50 mM Boric Acid, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Quenching Solution: 100 mM Glycine (B1666218) in Conjugation Buffer

  • Organic Solvent: Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis cassettes (10 kDa MWCO)

  • Storage Buffer: e.g., 5 mM Histidine, 20 mg/mL Trehalose, pH 6.0

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to 3-10 mg/mL.[9][10]

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in DMA or DMSO (e.g., 10-20 mM).[9][10]

    • Slowly add the desired molar equivalent of the this compound stock solution to the antibody solution with gentle stirring. The molar equivalents can be varied to achieve the desired DAR (e.g., 5-15 equivalents).[4][11]

    • If necessary, add additional organic solvent to the reaction mixture to maintain solubility, typically up to 10% (v/v).[9][10]

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation.[9][12]

  • Quenching:

    • To stop the reaction, add an excess of the Quenching Solution (e.g., 50-100 molar excess of glycine relative to the linker-payload).[9][10]

    • Incubate for an additional 1 hour at room temperature.[9]

  • Purification:

    • Remove unconjugated this compound, quenching reagent, and organic solvent by either:

      • Size Exclusion Chromatography (SEC): Equilibrate a G-25 column with the desired Storage Buffer and load the reaction mixture. Collect the fractions corresponding to the purified ADC.[9]

      • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the Storage Buffer with multiple buffer changes.

  • Characterization:

    • Protein Concentration: Determine the final protein concentration using a standard method (e.g., A280 measurement).

    • Drug-to-Antibody Ratio (DAR): The average DAR can be determined using methods such as:

      • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug (if applicable), and using the respective extinction coefficients.

      • Mass Spectrometry (MS): Intact mass analysis of the ADC can reveal the distribution of different drug-loaded species.[9]

    • Aggregation Analysis: Assess the level of aggregation in the purified ADC using Size Exclusion Chromatography with an appropriate column.

    • Endotoxin (B1171834) Levels: Measure endotoxin levels to ensure the suitability of the ADC for in vitro and in vivo studies.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for this compound conjugation.

Table 1: Reaction Parameters for this compound Conjugation

Parameter"Off-Bead" (Solution Phase)"On-Bead" (Solid Phase)Reference
Antibody Concentration3 mg/mL1.0 mg/mL[9][10]
Molar Equivalents of SMCC-DM18 mol eq23 mol eq[9]
Organic Solvent10% DMADMA[9][10]
Reaction Time2 hours1 hour[9][10]
Quenching Agent80 mol eq GlycineN/A (washing step)[9]

Table 2: Representative Quantitative Data for Trastuzumab-DM1 Conjugation

Conjugation MethodMolar Equivalents of SMCC-DM1Average DARReference
"Off-Bead"83.4[9]
"On-Bead"233.9[9]
Published Protocol15~3.5[3][4]

Conclusion

The conjugation of this compound to monoclonal antibodies is a robust and widely used method for the generation of ADCs. The protocol described provides a solid foundation for researchers to produce these complex biotherapeutics. Careful control of reaction conditions and thorough characterization of the final product are critical to ensure the quality, efficacy, and safety of the resulting ADC. The inherent heterogeneity of lysine-based conjugation necessitates the use of advanced analytical techniques to fully understand the product characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Rac)-Lys-SMCC-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the conjugation of (Rac)-Lys-SMCC-DM1 to antibodies. Below you will find frequently asked questions (FAQs) and detailed guides to address common challenges encountered during the antibody-drug conjugate (ADC) development process.

Frequently Asked Questions (FAQs)

Q1: We are observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can we improve it?

A low DAR is a common issue that can stem from several factors throughout the conjugation process. Here are the primary causes and corresponding troubleshooting steps:

  • Suboptimal Molar Ratio of SMCC-DM1 to Antibody: The stoichiometry of the reactants is critical. An insufficient excess of the SMCC-DM1 linker-payload can lead to incomplete conjugation.[1]

    • Solution: Optimize the molar excess of SMCC-DM1. It is recommended to perform a titration experiment to identify the optimal ratio for your specific antibody and desired DAR.[2] For lysine-based conjugation, a higher molar equivalent of the linker-payload is often required due to the competition between different lysine (B10760008) residues.[3]

  • Inappropriate Reaction Buffer: The pH and composition of the reaction buffer significantly impact the efficiency of the NHS ester reaction with lysine residues.[4]

    • Solution: Use an amine-free and sulfhydryl-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[5][6] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody's lysine residues for the SMCC linker.[4]

  • Hydrolysis of SMCC Reagent: SMCC is moisture-sensitive and can hydrolyze, rendering it inactive.[7]

    • Solution: Always allow the SMCC reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and use them immediately.[2]

  • Low Antibody Concentration: Dilute antibody solutions can slow down reaction kinetics, leading to lower conjugation efficiency.[8]

    • Solution: If possible, perform the conjugation at a higher antibody concentration, typically between 1-10 mg/mL.[6]

Q2: Our ADC is aggregating during or after the conjugation reaction. What steps can be taken to prevent this?

Aggregation is a critical issue that can affect the stability, efficacy, and safety of an ADC.[9] The increased hydrophobicity from the conjugated DM1 payload is a common cause.[10]

  • High Degree of Labeling: Excessive modification of the antibody with the hydrophobic SMCC-DM1 can lead to aggregation.[4]

    • Solution: Reduce the molar excess of SMCC-DM1 used in the reaction to achieve a lower DAR.[7] A high DAR, while potentially increasing potency, often decreases stability.[7]

  • Unfavorable Buffer Conditions: The buffer's pH and ionic strength can influence protein solubility.[11]

    • Solution: Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody, where it is least soluble.[11] Maintain an appropriate ionic strength (e.g., 150 mM NaCl) to help keep the ADC in solution.[7]

  • Presence of Organic Solvents: While organic co-solvents like DMSO or DMA are often necessary to dissolve the SMCC-DM1, high concentrations can denature the antibody.[8]

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.[12]

  • Temperature Stress: Some antibodies are sensitive to the reaction temperature.

    • Solution: While reactions are often performed at room temperature, consider conducting the conjugation at 4°C for a longer duration for temperature-sensitive proteins.[2][7]

  • Immobilization Strategy: Performing the conjugation while the antibody is immobilized on a solid support can physically separate the antibodies and prevent aggregation.[10][11]

Q3: We are seeing inconsistent results between different conjugation batches. How can we improve reproducibility?

Inconsistent results often point to variability in reagents or procedural steps.

  • Reagent Quality and Handling: The stability of the SMCC-DM1 is crucial.

    • Solution: Ensure proper storage of SMCC-DM1 at -20°C with a desiccant.[7] Prepare fresh stock solutions for each batch and avoid repeated freeze-thaw cycles of the linker-payload.[8]

  • Inaccurate Concentration Measurements: Errors in determining the antibody or SMCC-DM1 concentration will lead to variability in the molar ratios.

    • Solution: Use a reliable method to accurately measure the protein concentration, such as UV-Vis spectrophotometry at 280 nm.[6]

  • Process Parameters: Variations in reaction time, temperature, and mixing can affect the outcome.

    • Solution: Standardize all experimental parameters, including incubation times, temperatures, and mixing methods.

Quantitative Data Summary

The following table provides a general guideline for the molar excess of SMCC to use at different antibody concentrations. Note that the optimal ratio may vary depending on the specific antibody and desired DAR.

Antibody ConcentrationRecommended Molar Excess of SMCCRationale
< 1 mg/mL40x - 80xCompensates for slower reaction kinetics and competing hydrolysis at high dilution.[2]
1 - 4 mg/mL20xA standard ratio for moderately concentrated protein solutions.[2]
5 - 10 mg/mL5x - 10xFavorable reaction kinetics at higher concentrations require less excess reagent.[2]

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

This protocol outlines a two-step process for conjugating SMCC-DM1 to lysine residues on an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMA

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation Buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.2)[6]

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.[6]

  • SMCC-DM1 Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMA to a stock concentration of 10-20 mM.[3][13]

  • Conjugation Reaction: Add the calculated amount of SMCC-DM1 stock solution to the antibody solution to achieve the desired molar excess. Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.[3][5]

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[4] Incubate for an additional 15-30 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted SMCC-DM1 and quenching reagent by size-exclusion chromatography (SEC) or using a desalting column equilibrated with the final formulation buffer.[6] Collect the fractions containing the purified ADC.[6]

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 252 nm (for DM1) and 280 nm (for the antibody).[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate determination of the DAR and the distribution of different drug-loaded species.[14][15]

2. Analysis of Aggregates and Fragments:

  • Size-Exclusion Chromatography (SEC): The primary method to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[7][16]

    • Methodology:

      • Column: Use a size-exclusion column suitable for monoclonal antibodies.

      • Mobile Phase: A buffer that prevents non-specific interactions, typically a phosphate buffer with NaCl.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Detection: UV at 280 nm.

      • Analysis: Integrate the peak areas for aggregates, monomer, and fragments.[7]

3. Assessment of Unconjugated Drug:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify the amount of free drug-linker in the purified ADC sample.[14]

Visualizations

Below are diagrams illustrating key processes and concepts in ADC conjugation.

G cluster_workflow ADC Preparation Workflow A Antibody in Amine-Free Buffer C Conjugation Reaction (pH 7.2-8.0) A->C B SMCC-DM1 in Anhydrous Solvent B->C D Quenching (e.g., Tris, Glycine) C->D E Purification (e.g., SEC) D->E F Characterization (DAR, Aggregation) E->F

Caption: Workflow for the preparation of an Antibody-Drug Conjugate using SMCC-DM1.

Caption: Chemical reaction for lysine conjugation using SMCC-DM1.

G cluster_troubleshooting Troubleshooting Logic for Low DAR A Low DAR Observed B Check Molar Ratio (SMCC-DM1 : Antibody) A->B C Verify Buffer Conditions (pH 7.2-8.0, Amine-Free) A->C D Assess SMCC-DM1 Reagent (Fresh, Anhydrous Solvent) A->D E Review Antibody Concentration A->E F Optimize Protocol B->F C->F D->F E->F

References

Technical Support Center: Enhancing the Stability of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development and handling of (Rac)-Lys-SMCC-DM1 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound ADCs?

The principal stability issue arises from the maleimide-based linker chemistry. The thiosuccinimide linkage formed between the SMCC linker and a thiol group (often on an engineered cysteine or a reduced interchain disulfide) is susceptible to a retro-Michael reaction. This reaction is reversible and can lead to premature deconjugation of the DM1 payload in vivo, reducing the therapeutic efficacy and potentially causing off-target toxicity.[1][2][3]

Q2: My this compound ADC is showing significant aggregation. What are the likely causes?

Aggregation of ADCs is a common challenge and can be multifactorial:

  • Payload Hydrophobicity: The DM1 payload is hydrophobic. A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[4][5][6]

  • Buffer Conditions: The formulation buffer's pH and ionic strength are critical. Unfavorable conditions, such as a pH near the antibody's isoelectric point or low ionic strength, can lead to aggregation.[5][7]

  • Environmental Stress: Exposure to repeated freeze-thaw cycles, elevated temperatures, or mechanical stress can denature the antibody component, inducing aggregation.[7]

  • Conjugation Process: The conjugation process itself can sometimes introduce conformational changes in the antibody that predispose it to aggregation.

Q3: How can I improve the stability of the SMCC-DM1 linker?

A proven strategy to enhance the stability of the maleimide-thiol linkage is to promote the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid thioether.[1][3][8] This ring-opened form is not susceptible to the retro-Michael reaction.[1][8] This can be achieved through:

  • Post-conjugation pH adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate hydrolysis. However, the potential impact on the antibody's stability must be carefully monitored.[8]

  • Utilizing "self-hydrolyzing" maleimides: These next-generation linkers are engineered with substituents that catalyze intramolecular hydrolysis at physiological pH, leading to a more stable conjugate under milder conditions.[1][8][9]

Q4: What is a typical drug-to-antibody ratio (DAR) for a Lys-SMCC-DM1 ADC, and how does it impact stability?

For lysine-conjugated ADCs like T-DM1, the result is a heterogeneous mixture of species with a range of DAR values. A typical average DAR is around 3-4.[10] While a higher DAR can increase potency, it often negatively impacts stability by increasing the ADC's hydrophobicity, which can lead to aggregation.[4][7] Optimizing the DAR is a critical step in balancing efficacy and stability.

Troubleshooting Guides

Issue 1: Progressive loss of DM1 payload during in vitro plasma stability assays.

Possible Cause: Retro-Michael reaction leading to deconjugation of the DM1 payload.[1][2]

Troubleshooting Steps:

  • Confirm Deconjugation:

    • Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the average DAR over time. A decreasing DAR is indicative of payload loss.

    • Analyze for the presence of unconjugated antibody and free linker-payload in the plasma sample.

  • Implement Linker Stabilization Strategies:

    • Post-Conjugation Hydrolysis: After the initial conjugation reaction, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide (B58015) ring. Monitor the conversion to the ring-opened form by LC-MS. Be cautious of potential antibody aggregation at higher pH and temperatures.[8]

    • Switch to a More Stable Linker: If significant instability persists, consider synthesizing the ADC using a self-hydrolyzing maleimide (B117702) or exploring alternative, more stable linker chemistries.[8][9]

Issue 2: Increased high molecular weight species (HMWS) observed by Size Exclusion Chromatography (SEC).

Possible Cause: Aggregation of the ADC.[5][7]

Troubleshooting Steps:

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • If the average DAR is high, consider reducing it by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction. A lower DAR can decrease the overall hydrophobicity and reduce the propensity for aggregation.[4]

  • Formulation Optimization:

    • pH Screening: Evaluate the stability of the ADC across a range of pH values to identify the optimal pH for minimizing aggregation.

    • Excipient Screening: Investigate the effect of adding stabilizing excipients, such as polysorbates or sugars, to the formulation buffer.

    • Ionic Strength: Optimize the salt concentration (e.g., NaCl) in the buffer. A typical starting point is 150 mM.[7]

  • Control Environmental Stress:

    • Aliquot the ADC to minimize freeze-thaw cycles.

    • Ensure proper storage at recommended temperatures.

    • Avoid vigorous shaking or other forms of mechanical stress.

Data Presentation

Table 1: Impact of Post-Conjugation Hydrolysis on ADC Stability

ConditionIncubation Time (hours) at 37°C in PlasmaAverage DAR% High Molecular Weight Species (Aggregates)
Standard ADC 03.51.2%
243.11.5%
722.62.1%
1682.03.5%
Hydrolyzed ADC 03.51.3%
243.41.4%
723.41.6%
1683.31.8%

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation

Average DAR% High Molecular Weight Species (Initial)% High Molecular Weight Species (After 1 week at 4°C)
2.10.8%1.1%
3.51.2%2.5%
5.83.1%7.8%
7.26.5%15.2%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in a biologically relevant matrix.

Methodology:

  • Incubation: Dilute the this compound ADC into human plasma to a final concentration of 1 mg/mL. Prepare a control sample by diluting the ADC in phosphate-buffered saline (PBS). Incubate all samples at 37°C.[11]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[8]

  • Immunoaffinity Capture: Capture the ADC from the plasma aliquot using immunoaffinity beads (e.g., Protein A or G) to separate it from plasma proteins.[8]

  • Washing: Wash the beads several times with a suitable wash buffer to remove unbound plasma components.[8]

  • Elution: Elute the ADC from the beads using an appropriate elution buffer.[8]

  • Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR and by SEC to quantify the percentage of aggregates.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability of the ADC under various stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.

  • Stress Conditions: Subject the aliquots to a variety of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C or 50°C) for a defined period.

    • Freeze-Thaw Cycles: Subject the ADC to multiple (e.g., 3-5) freeze-thaw cycles.

    • Photostability: Expose the ADC to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC (for aggregation), LC-MS (for DAR and degradation products), and hydrophobic interaction chromatography (HIC).[7]

Visualizations

cluster_instability Instability Pathway (Retro-Michael Reaction) cluster_stabilization Stabilization Pathway (Hydrolysis) Stable_ADC Stable ADC (Thiosuccinimide Linkage) Unstable_Intermediate Reversible Intermediate Stable_ADC->Unstable_Intermediate Retro-Michael Deconjugated_Products Deconjugated Antibody + Free Payload Unstable_Intermediate->Deconjugated_Products Dissociation Stable_ADC_2 Stable ADC (Thiosuccinimide Linkage) Hydrolyzed_ADC Highly Stable ADC (Ring-Opened Maleamic Acid) Stable_ADC_2->Hydrolyzed_ADC Hydrolysis (e.g., pH 9)

Caption: ADC stability pathways: instability via retro-Michael reaction vs. stabilization via hydrolysis.

Start ADC Stability Issue (e.g., Payload Loss, Aggregation) Identify_Problem Identify the Primary Issue (Deconjugation or Aggregation?) Start->Identify_Problem Deconjugation_Path Deconjugation Confirmed (Decreasing DAR by LC-MS) Identify_Problem->Deconjugation_Path Deconjugation Aggregation_Path Aggregation Confirmed (Increased HMWS by SEC) Identify_Problem->Aggregation_Path Aggregation Stabilize_Linker Implement Linker Stabilization (Post-conjugation Hydrolysis or Next-Gen Maleimides) Deconjugation_Path->Stabilize_Linker Optimize_Formulation Optimize Formulation (pH, Excipients, Ionic Strength) Aggregation_Path->Optimize_Formulation Optimize_DAR Optimize DAR (Lower Molar Ratio of Payload) Aggregation_Path->Optimize_DAR Control_Stress Control Environmental Stress (Minimize Freeze-Thaw) Aggregation_Path->Control_Stress Re-evaluate Re-evaluate ADC Stability Stabilize_Linker->Re-evaluate Optimize_Formulation->Re-evaluate Optimize_DAR->Re-evaluate Control_Stress->Re-evaluate End Stable ADC Re-evaluate->End

Caption: Troubleshooting workflow for improving the stability of this compound ADCs.

References

Technical Support Center: (Rac)-Lys-SMCC-DM1 to Antibody Linkage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-Lys-SMCC-DM1 and its conjugation to antibodies.

Troubleshooting Guide

This guide addresses common issues encountered during the antibody-drug conjugate (ADC) development process using the this compound linker-payload.

Problem Potential Cause Recommended Solution
Low Drug-to-Antibody Ratio (DAR) Inefficient activation of the antibody with SMCC.• Ensure the antibody is at an appropriate concentration (1-5 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-7.5. • Use a freshly prepared SMCC stock solution in a dry organic solvent like DMSO or DMF. • Optimize the molar excess of SMCC to the antibody; a 20-fold molar excess is a common starting point.
Hydrolysis of the SMCC linker.• SMCC is moisture-sensitive; equilibrate the vial to room temperature before opening to prevent condensation. • Use the reconstituted SMCC immediately and discard any unused solution. • Perform the conjugation reaction at the optimal pH range of 7.2-7.5 to balance reactivity and stability.
Incomplete removal of excess SMCC.• Efficiently remove unreacted SMCC after the activation step using desalting columns or dialysis to prevent quenching of the thiol-containing payload.
High DAR or ADC Aggregation Excessive modification of the antibody with the hydrophobic SMCC-DM1.• Reduce the molar excess of SMCC-DM1 used in the conjugation reaction. High drug loading can increase hydrophobicity and lead to aggregation. • Optimize the reaction time and temperature; shorter incubation times or lower temperatures (e.g., 4°C) can help control the extent of conjugation.
Inappropriate buffer conditions.• Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody, as this can decrease solubility. • Maintain adequate ionic strength in the buffer to promote protein solubility.
Destabilization of the antibody structure upon conjugation.• Conjugation of DM1 can destabilize the CH2 domain of the antibody. While difficult to prevent entirely, careful control of DAR can mitigate this effect.
Inconsistent DAR between batches Variability in reaction conditions.• Precisely control all reaction parameters, including antibody and reagent concentrations, pH, temperature, and incubation times. • Ensure consistent and thorough removal of excess reagents between steps.
Purity and quality of reagents.• Use high-purity antibody (>95%). Impurities can compete for conjugation. • Use fresh, high-quality SMCC-DM1.
Poor ADC Stability (Linker Cleavage) Instability of the thioether bond.• The thioether bond formed between the maleimide (B117702) group of SMCC and a thiol is generally stable. However, ensure complete reaction to avoid side products. • For applications requiring lysosomal degradation for payload release, the non-cleavable SMCC linker is designed to release Lys-SMCC-DM1 after antibody catabolism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating SMCC to an antibody?

A1: The optimal pH for reacting the NHS ester of SMCC with primary amines on an antibody is between 7.0 and 9.0. However, to maintain the stability of the maleimide group for the subsequent reaction with the thiol-containing payload, a narrower pH range of 7.2-7.5 is recommended for the overall two-step conjugation process. At pH values above 7.5, the maleimide group can undergo hydrolysis and react with amines.

Q2: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A2: Several analytical techniques can be used to determine the DAR. The most common and accurate methods include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method to separate ADC species with different numbers of conjugated drugs, providing information on the DAR and drug load distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC by LC-MS allows for the determination of the mass of the conjugate, from which the number of attached drug-linker molecules can be calculated. Deglycosylation of the ADC before analysis can simplify the mass spectrum.

  • UV-Vis Spectrophotometry: This method can provide an estimate of the average DAR but is less accurate and does not give information about the distribution of different drug-loaded species.

Q3: What are the main side reactions to be aware of during the SMCC conjugation process?

A3: The primary side reactions are the hydrolysis of the NHS ester and the maleimide group. The NHS ester is susceptible to hydrolysis, especially at higher pH. The maleimide group is more stable but can also hydrolyze at pH values above 7.5. The cyclohexane (B81311) ring in the SMCC linker helps to decrease the rate of maleimide hydrolysis compared to linkers without this feature.

Q4: Can I use a one-step conjugation protocol instead of a two-step protocol?

A4: While a one-step reaction is possible, a two-step protocol is generally recommended. In a two-step process, the antibody is first activated with SMCC, and the excess linker is removed before adding the thiol-containing DM1 payload. This approach prevents the SMCC from reacting with the thiol on DM1 and avoids the formation of unwanted homodimers of the payload.

Q5: My ADC shows significant aggregation. What are the likely causes and how can I mitigate this?

A5: Aggregation of ADCs is often linked to the increased hydrophobicity of the conjugate due to the attached drug-linker. A high DAR is a common cause of aggregation. To mitigate this, you can try reducing the molar excess of SMCC-DM1 during conjugation to achieve a lower average DAR. Additionally, ensure that your buffer conditions (pH and ionic strength) are optimal for maintaining antibody solubility.

Experimental Protocols

Protocol 1: Two-Step Antibody-DM1 Conjugation via Lysine (B10760008) Residues

This protocol outlines the general steps for conjugating SMCC-DM1 to an antibody through the primary amines of its lysine residues.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2)

  • SMCC-DM1

  • Dry, amine-free organic solvent (e.g., DMSO or DMF)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or N-acetylcysteine)

  • Desalting columns

Procedure:

Step 1: Antibody Preparation

  • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 1-5 mg/mL.

Step 2: Activation of Antibody with SMCC-DM1

  • Immediately before use, prepare a stock solution of SMCC-DM1 (e.g., 10 mM) in dry DMSO or DMF.

  • Add a calculated molar excess (e.g., 8-20 fold) of the SMCC-DM1 stock solution to the antibody solution while gently mixing. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

Step 3: Removal of Excess SMCC-DM1

  • Remove the unreacted SMCC-DM1 using a desalting column equilibrated with Conjugation Buffer.

Step 4: Quenching (Optional but Recommended)

  • To quench any remaining reactive maleimide groups on the ADC, a quenching agent like N-acetylcysteine can be added.

Step 5: Purification and Characterization

  • Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) to remove aggregates and any remaining small molecules.

  • Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques like HIC, LC-MS, and SEC.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Characterization Antibody Antibody Solution Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-7.5) Antibody->Buffer_Exchange Incubation Incubation (RT or 4°C) Buffer_Exchange->Incubation Add SMCC-DM1 SMCC_DM1 SMCC-DM1 (in DMSO/DMF) SMCC_DM1->Incubation Desalting Desalting Incubation->Desalting Remove excess linker Purification Purification (SEC) Desalting->Purification Characterization Characterization (HIC, LC-MS, SEC) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Figure 1. General experimental workflow for the conjugation of SMCC-DM1 to an antibody.

chemical_pathway Antibody Antibody-NH2 (Lysine residue) SMCC_DM1 SMCC-DM1 Hydrolyzed_SMCC Hydrolyzed SMCC (Inactive) SMCC_DM1->Hydrolyzed_SMCC Hydrolysis (competing reaction) Activated_Antibody Antibody-SMCC-DM1 (ADC) reaction_step1 reaction_step1 reaction_step1->Activated_Antibody pH 7.2 - 7.5 Stable Amide Bond Formation

Figure 2. Simplified chemical pathway for the linkage of SMCC-DM1 to an antibody lysine residue.

Technical Support Center: Optimizing Drug-to-Antibody Ratios for (Rac)-Lys-SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the drug-to-antibody ratio (DAR) when using the (Rac)-Lys-SMCC-DM1 linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound refers to a linker-payload combination used for creating ADCs.

  • Antibody: The targeting component that binds to specific antigens on cancer cells.[1]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that connects the antibody to the cytotoxic drug.[2][3] Its NHS-ester group reacts with primary amines on lysine (B10760008) residues of the antibody.[3][4]

  • DM1 (Mertansine): A potent cytotoxic agent that inhibits cell division by blocking tubulin polymerization.[5]

  • Lys (Lysine): The amino acid residue on the antibody to which the SMCC linker is attached.[3][6] An average IgG1 antibody has about 90 available lysine residues.[]

  • (Rac): This prefix typically indicates a racemic mixture, meaning the molecule is a mix of stereoisomers. In this context, it may refer to a component of the linker or payload, but the conjugation chemistry principles remain the same.

The resulting ADC is designed to be stable in circulation.[2][8] After the ADC binds to its target antigen and is internalized by the cancer cell, the antibody is degraded in the lysosome, releasing the active cytotoxic metabolite, Lys-SMCC-DM1, which then leads to cell death.[2][9]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute?

A2: The DAR, or the average number of drug molecules conjugated to a single antibody, is a critical parameter that directly influences the ADC's efficacy, toxicity, and pharmacokinetics.[10]

  • Low DAR (<2): May not deliver a sufficient amount of payload to the target cell, resulting in reduced potency.[11][12]

  • High DAR (>4): Can increase the hydrophobicity of the ADC, leading to faster clearance from circulation, potential for aggregation, and increased off-target toxicity.[10][11][13] An optimal DAR, typically between 2 and 4, is essential for balancing these factors to achieve the desired therapeutic window.[5][][10]

Q3: What is the mechanism of action for an ADC conjugated with a non-cleavable linker like SMCC?

A3: ADCs with non-cleavable linkers like SMCC rely on the full degradation of the antibody for payload release.[2] The process is as follows:

  • Binding: The ADC binds to its target antigen on the surface of a cancer cell.

  • Internalization: The cell internalizes the ADC-antigen complex via receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The complex is transported to the lysosome.[2]

  • Antibody Degradation: Inside the lysosome, proteases completely degrade the antibody backbone.[2]

  • Payload Release & Action: This degradation releases the active metabolite (Lysine-SMCC-DM1), which then acts on its intracellular target (tubulin) to induce cell cycle arrest and apoptosis.[2][9] A key feature of this mechanism is the lack of a "bystander effect," as the charged Lys-SMCC-DM1 metabolite cannot easily cross the cell membrane to kill neighboring antigen-negative cells.[2]

Troubleshooting Guides

This section addresses common problems encountered during the conjugation of SMCC-DM1 to lysine residues on an antibody.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Q: My final ADC has a lower DAR than expected. What are the potential causes and how can I fix it?

A: A low DAR is a common issue that can often be resolved by optimizing reaction conditions. Below are the primary causes and recommended solutions.

Potential Cause Recommended Solution & Explanation
Suboptimal Reaction pH The reaction between the SMCC's NHS ester and the antibody's lysine amines is pH-dependent. A pH that is too low can decrease the reaction rate. Solution: Ensure the conjugation buffer is within a pH range of 7.2-8.0.[11] A higher pH (e.g., 8.0) can enhance the conjugation rate.[11]
Insufficient Molar Excess of SMCC-DM1 The stoichiometry of the reactants is a key driver of the final DAR. Solution: Increase the molar ratio of the SMCC-DM1 linker-payload to the antibody. Perform small-scale pilot experiments with varying molar equivalents (e.g., 5, 10, 15 equivalents) to determine the optimal ratio for your specific antibody.[6][14]
Short Reaction Time or Low Temperature The conjugation reaction may not have proceeded to completion. Solution: Increase the incubation time (e.g., from 2 hours to 4-8 hours or even overnight) or the reaction temperature (e.g., from 4°C to room temperature).[11][14] Monitor the reaction over time to find the optimal endpoint.
Poor Reagent Quality or Solubility The SMCC-DM1 linker-payload is hydrophobic and may have poor solubility in aqueous buffers. SMCC is also moisture-sensitive. Solution: Dissolve the SMCC-DM1 in an anhydrous organic co-solvent like DMSO immediately before use.[4] Ensure the final concentration of the co-solvent in the reaction mixture is low (typically <10%) to avoid denaturing the antibody.[12]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris) will compete with lysine residues for reaction with the SMCC linker, reducing conjugation efficiency. Solution: Use an amine-free buffer, such as sodium phosphate (B84403) or PBS, for the conjugation reaction.[4]
Issue 2: High Drug-to-Antibody Ratio (DAR) & Heterogeneity

Q: My DAR is too high, and the product is very heterogeneous. How can I gain better control over the conjugation?

A: High DAR and heterogeneity often result from overly aggressive reaction conditions. The goal is to moderate the reaction for a more controlled outcome.

Potential Cause Recommended Solution & Explanation
Excessive Molar Ratio of SMCC-DM1 Too much linker-payload will drive the reaction to produce highly conjugated species. Solution: Reduce the molar equivalents of SMCC-DM1 relative to the antibody. Titrate the ratio downwards to find the sweet spot for achieving your target DAR.
High Reaction pH A high pH (e.g., >8.5) can significantly accelerate the reaction, making it difficult to control and leading to over-conjugation. Solution: Lower the pH of the conjugation buffer to a more moderate range, such as 7.2-7.5, to slow down the reaction kinetics and allow for better control.[11]
Prolonged Reaction Time Allowing the reaction to proceed for too long can lead to the formation of higher DAR species. Solution: Perform a time-course experiment, taking aliquots at different intervals (e.g., 1, 2, 4, 8 hours) and analyzing the DAR to determine the optimal reaction time.[11]
Inherent Nature of Lysine Conjugation Lysine conjugation is an inherently heterogeneous process because there are many potential conjugation sites on an antibody.[13][15] Solution: While some heterogeneity is unavoidable, precise control of the parameters above will help narrow the distribution of DAR species. For highly homogeneous ADCs, site-specific conjugation methods may be required.[15]
Issue 3: ADC Aggregation During or After Conjugation

Q: I'm observing precipitation or aggregation of my ADC. What is causing this, and what can I do to prevent it?

A: Aggregation is a frequent challenge, primarily due to the increased hydrophobicity of the ADC after conjugating the DM1 payload.[13][16]

Potential Cause Recommended Solution & Explanation
High DAR The DM1 payload is hydrophobic. ADCs with a high number of conjugated DM1 molecules are more prone to intermolecular interactions and aggregation.[13][16] Solution: Aim for a lower average DAR (e.g., 2-4).[12] This is the most effective way to reduce hydrophobicity-driven aggregation.
Suboptimal Buffer Conditions The formulation of the final ADC is critical for its stability. Solution: After conjugation and purification, formulate the ADC in a buffer optimized for stability. This may involve screening different pH values and including excipients like trehalose.
High Protein Concentration High concentrations of the ADC can increase the likelihood of aggregation. Solution: Perform the conjugation at a moderate antibody concentration (e.g., 2-10 mg/mL).[4][6][14] If aggregation occurs during storage, consider diluting the final product.
Purification Issues Inefficient removal of unreacted, hydrophobic SMCC-DM1 or the presence of denatured protein can seed aggregation. Solution: Use size-exclusion chromatography (SEC) for purification to effectively remove aggregates and excess reagents.[4][5]

Experimental Protocols

Protocol 1: Lysine Conjugation with SMCC-DM1

This protocol outlines a general two-step procedure for conjugating SMCC-DM1 to an antibody.

Materials:

  • Antibody (e.g., IgG1) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • SMCC-DM1 linker-payload.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

  • Quenching reagent (e.g., L-cysteine).

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.[14]

  • SMCC-DM1 Preparation: Immediately before use, dissolve SMCC-DM1 in anhydrous DMSO to create a 10-20 mM stock solution.[4]

  • Conjugation Reaction:

    • Add the desired molar equivalents (e.g., 15 eq) of the SMCC-DM1 stock solution to the antibody solution.[6][14] The final DMSO concentration should not exceed 10%.

    • Incubate the reaction at 4°C or room temperature for 2-24 hours with gentle mixing.[14] The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubate for an additional 30 minutes.[4]

  • Purification: Purify the ADC from unreacted SMCC-DM1 and potential aggregates using SEC.[4][5] The monomeric ADC peak should be collected.

  • Characterization: Analyze the purified ADC to determine the final DAR, purity, and aggregation levels using methods like HIC, RP-HPLC, or Mass Spectrometry.

Protocol 2: DAR Determination by Mass Spectrometry (MS)

Intact mass analysis is a precise method to determine the DAR distribution.

Procedure:

  • Sample Preparation: If necessary, deglycosylate the ADC sample using an enzyme like PNGase F to simplify the mass spectrum. Desalt the sample using a suitable method (e.g., RPLC) to remove buffer salts.

  • Mass Spectrometry Analysis:

    • Infuse the prepared ADC sample into an ESI-MS instrument capable of analyzing large proteins.

    • Acquire the mass spectrum under denaturing conditions to obtain the mass of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

    • Identify peaks corresponding to the unconjugated antibody (DAR=0) and antibody conjugated with 1, 2, 3, etc., drug-linkers. The mass of each MCC-DM1 addition is approximately +956.36 Da.[]

    • Calculate the weighted average DAR by summing the products of each DAR value and its relative abundance (peak intensity).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis Antibody Antibody in Amine-Free Buffer Conjugation Incubate (pH, Temp, Time) Antibody->Conjugation Linker_Payload SMCC-DM1 in Anhydrous DMSO Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Crude ADC Analysis DAR Analysis (MS, HIC) Purification->Analysis Final_ADC Final ADC Analysis->Final_ADC

signaling_pathway ADC 1. ADC Binding Internalization 2. Internalization (Endocytosis) ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosome Fusion Endosome->Lysosome Degradation 4. Antibody Degradation Lysosome->Degradation Release 5. Release of Lys-SMCC-DM1 Degradation->Release Action 6. Tubulin Inhibition & Apoptosis Release->Action

References

Technical Support Center: (Rac)-Lys-SMCC-DM1 ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with (Rac)-Lys-SMCC-DM1 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound ADCs?

A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by the increased hydrophobicity of the conjugate compared to the parent antibody.[1][2][3] Key contributing factors include:

  • Payload and Linker Hydrophobicity: The DM1 payload and the SMCC linker are inherently hydrophobic. Once conjugated to the antibody surface, they create hydrophobic patches that can lead to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[1][2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher average DAR increases the overall surface hydrophobicity of the ADC, which directly correlates with a greater propensity for aggregation.[2][4][5] Species with high DAR are often less stable and more prone to aggregation.[2][5]

  • Conjugation Conditions: The conjugation process itself can introduce stress. Factors such as pH, temperature, and the use of organic co-solvents (often required to dissolve the hydrophobic linker-payload) can destabilize the antibody and promote aggregation.[1][2] Unfavorable buffer conditions can also be a cause.[2]

  • Storage and Handling: Inappropriate storage conditions, such as freeze-thaw cycles, exposure to thermal stress, agitation, or light, can accelerate ADC degradation and aggregation.[1][6]

Q2: How can I detect and quantify aggregation in my ADC samples?

A2: The two most common and effective methods for detecting and quantifying ADC aggregates are Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates.[1] It separates molecules based on their hydrodynamic size, allowing for the clear separation and quantification of monomers, dimers, and higher-molecular-weight species (aggregates).[7][8][9]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[6][10][11] It is excellent for detecting the initial onset of aggregation and determining the average particle size and polydispersity.[4][10] These techniques are often used orthogonally to provide a comprehensive picture of the aggregation state.[1]

Q3: What is the impact of aggregation on my ADC's performance and safety?

A3: ADC aggregation can have significant negative consequences, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor.[2]

  • Increased Immunogenicity: The presence of aggregates is a major risk factor for eliciting an immune response in patients, which can lead to adverse effects and neutralization of the therapeutic.[2][7]

  • Altered Pharmacokinetics (PK): Aggregation changes the physicochemical properties of the ADC, leading to faster clearance and unpredictable exposure.[12]

  • Safety and Toxicity Concerns: Aggregates can be internalized by non-target cells, leading to off-target toxicity.[1] They can also accumulate in organs like the liver and kidneys.[1]

Troubleshooting Guides

This section provides step-by-step guidance for common aggregation-related problems.

Problem 1: High Aggregation (>5%) Observed Immediately After Conjugation and Purification

This is a common issue stemming from the conjugation reaction itself or subsequent purification steps.

Initial Assessment Workflow

start High Aggregation Post-Conjugation check_dar 1. Analyze DAR (HIC or LC-MS) start->check_dar dar_high Is avg. DAR > 4? check_dar->dar_high reduce_dar Reduce Linker-Payload Molar Excess Decrease Reaction Time/Temp dar_high->reduce_dar Yes check_conditions 2. Review Conjugation Conditions dar_high->check_conditions No reduce_dar->check_conditions conditions_harsh Harsh Conditions? (High Temp, High % Organic, Unfavorable pH) check_conditions->conditions_harsh optimize_conditions Lower Temp (e.g., 4°C) Minimize Organic Solvent Optimize pH (e.g., 7.5-8.0) conditions_harsh->optimize_conditions Yes check_purification 3. Evaluate Purification Method conditions_harsh->check_purification No optimize_conditions->check_purification purification_issue Harsh Elution? Column Interactions? check_purification->purification_issue optimize_purification Use Milder Elution Buffer Screen Different Chromatography Resins Consider TFF purification_issue->optimize_purification Yes solution Optimized Protocol with Low Aggregation purification_issue->solution No optimize_purification->solution

Caption: Troubleshooting workflow for post-conjugation aggregation.

Troubleshooting Steps:

  • Verify Drug-to-Antibody Ratio (DAR):

    • Possible Cause: An excessively high DAR is a primary driver of aggregation due to increased surface hydrophobicity.[2][4]

    • Solution:

      • Reduce the molar excess of the SMCC-DM1 linker-payload used in the conjugation reaction.

      • Shorten the reaction time or lower the reaction temperature to achieve a lower average DAR.[13] A target DAR of 3.5 is common for lysine-conjugated ADCs like T-DM1.[2]

      • Use a real-time monitoring method to stop the reaction when the target DAR is achieved.[13]

  • Optimize Conjugation Conditions:

    • Possible Cause: The reaction conditions may be destabilizing the antibody. High concentrations of organic solvents (like DMA or DMSO) used to dissolve SMCC-DM1 can promote aggregation.[2] The reaction pH and temperature also play a critical role.[13]

    • Solution:

      • Minimize Organic Solvent: Use the lowest possible percentage of co-solvent required to keep the linker-payload in solution. Add it slowly to the antibody solution with gentle mixing.[2]

      • Control Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize thermal stress.[14]

      • Optimize pH: For lysine (B10760008) conjugation with NHS esters, a pH range of 7.2-8.5 is typical.[14] However, the optimal pH should be determined empirically to balance reaction efficiency with antibody stability. A pH of ~7.5 is often a good starting point.[13]

      • Consider On-Resin Conjugation: Immobilizing the antibody on a solid support (like Protein A resin) during conjugation physically separates the molecules, preventing them from aggregating.[2]

  • Evaluate Purification Method:

    • Possible Cause: The purification process, especially chromatography, can sometimes induce aggregation due to interactions with the stationary phase or harsh elution conditions.[15]

    • Solution:

      • SEC/TFF: Use Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) for purification and buffer exchange, as these are generally gentle methods.[15]

      • Chromatography Optimization: If using other chromatography methods (e.g., IEX), screen different resins and optimize elution conditions (e.g., use a shallow gradient, screen for non-destabilizing buffer components).

Problem 2: ADC Aggregates Gradually During Storage

This indicates an issue with the final formulation buffer or storage conditions.

Key Factors and Solutions:

FactorPossible CauseRecommended Solution
Buffer pH & Type The storage buffer pH is close to the ADC's isoelectric point (pI), minimizing electrostatic repulsion and promoting aggregation.Screen a range of pH values (e.g., 5.0 - 7.0). A common formulation pH for antibodies is around 6.0. Use buffers like histidine or citrate.
Excipients Lack of stabilizing excipients to shield hydrophobic regions and prevent intermolecular interactions.Include stabilizers in the formulation. Screen excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (Polysorbate 20, Polysorbate 80).[1][14][16][17]
Storage Temperature Elevated temperatures increase protein mobility and the rate of degradation/aggregation. Freeze-thaw cycles can be highly damaging.Store the ADC at the recommended refrigerated temperature (2-8°C). Avoid freezing unless the formulation is specifically designed for it with cryoprotectants.[6] Lyophilization in a stabilizing buffer can be an effective long-term storage strategy.[6][18]
Mechanical Stress Agitation or shear stress during handling and shipping can expose hydrophobic cores and induce aggregation.[19][20]Handle samples gently. Minimize agitation. If shipping liquid formulations, ensure they are well-protected. Include surfactants like Polysorbate 80 to protect against interfacial stress.[1]

Illustrative Formulation Screening Data

The following table shows representative data on how formulation excipients can impact the aggregation of a Lys-SMCC-DM1 ADC (DAR ~3.5) during accelerated stability studies (storage at 40°C for 2 weeks), as measured by SEC-HPLC.

Formulation Buffer (pH 6.0)Stabilizing Excipient% Monomer (Initial)% Aggregate (Initial)% Monomer (2 Weeks)% Aggregate (2 Weeks)
20 mM Histidine, 150 mM NaClNone98.5%1.5%85.3%14.7%
20 mM Histidine, 150 mM NaCl5% Sucrose98.6%1.4%90.1%9.9%
20 mM Histidine, 150 mM NaCl50 mM L-Arginine98.4%1.6%94.5%5.5%
20 mM Histidine, 150 mM NaCl0.02% Polysorbate 8098.5%1.5%92.8%7.2%
20 mM Histidine, 150 mM NaCl50 mM L-Arginine + 0.02% Polysorbate 80 98.5% 1.5% 97.1% 2.9%

Note: This is illustrative data based on principles described in the literature.[1][17] Actual results will vary depending on the specific antibody and conditions.

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify the monomer, dimer, and higher molecular weight aggregates of a this compound ADC.

Materials:

  • HPLC or UHPLC system with a UV detector (set to 280 nm).

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWxl).[7][21]

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).[7][21] Filter and degas thoroughly.

  • ADC sample and unconjugated antibody reference.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for HPLC) until a stable baseline is achieved on the UV detector.[21]

  • Sample Preparation: Dilute the ADC sample and the parent antibody to a concentration of approximately 1 mg/mL using the mobile phase.[8][21]

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow all species to elute (typically 15-30 minutes). The high molecular weight aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates and the monomer.

    • Integrate the peak area for all species.

    • Calculate the percentage of aggregation using the formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100[21]

Expected Results: A successful separation will show a large main peak for the monomer and smaller, earlier-eluting peaks for the aggregates. Due to the hydrophobicity of the ADC, some methods may require the addition of a small amount of organic solvent (e.g., isopropanol) to the mobile phase to prevent peak tailing and interaction with the column matrix.[8]

Protocol 2: Analysis of ADC Particle Size by Dynamic Light Scattering (DLS)

Objective: To determine the average hydrodynamic diameter and polydispersity of the ADC sample as an indicator of aggregation.

Materials:

  • DLS instrument.

  • Low-volume quartz or disposable cuvette.

  • ADC sample, filtered through a low-binding 0.22 µm filter if necessary to remove dust.

  • Formulation buffer for dilution.

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize. Set the measurement temperature, typically 25°C.[6]

  • Sample Preparation: Prepare the ADC sample at a concentration of ~1 mg/mL in the desired buffer. Ensure the sample is visually clear and free of large particulates. Pipette the required volume (e.g., 10-50 µL) into a clean, dust-free cuvette, avoiding the introduction of air bubbles.[6]

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 2-5 minutes).[22]

    • Set the measurement parameters (e.g., number of acquisitions, duration). For proteins, 10-15 acquisitions of 5-10 seconds each is a good starting point.

    • Initiate the measurement. The instrument will collect the scattered light intensity fluctuations.

  • Data Analysis:

    • The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient and, via the Stokes-Einstein equation, the hydrodynamic radius (Rh) or diameter (Z-average).[20]

    • The software will also provide a Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI < 0.2 is generally considered monodisperse for a protein sample.

    • Analyze the size distribution plot to identify the presence of multiple populations (e.g., a small peak at a much larger size, indicating aggregates).

Expected Results: A high-quality, non-aggregated ADC sample should show a Z-average diameter consistent with a monoclonal antibody (~10-12 nm) and a low PDI. An increase in the Z-average diameter and PDI over time or after stress is a clear indicator of aggregation.

Visualization of Aggregation Mechanisms

The following diagram illustrates the key molecular drivers that lead to the aggregation of this compound ADCs.

cluster_0 Molecular Drivers of Aggregation cluster_1 Contributing Factors mAb Monoclonal Antibody (mAb) (Stable, Soluble) Conjugation Lysine Conjugation + SMCC-DM1 mAb->Conjugation ADC This compound ADC (Increased Hydrophobicity) Aggregates ADC Aggregates (Insoluble, Immunogenic) ADC->Aggregates Intermolecular Hydrophobic Interactions Conjugation->ADC Hydrophobic patches formed DAR High DAR Linker Hydrophobic Linker (SMCC) Payload Hydrophobic Payload (DM1) Stress Process/Storage Stress (Temp, pH, Agitation)

Caption: Key factors contributing to ADC aggregation.

References

how to improve solubility of (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (Rac)-Lys-SMCC-DM1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound difficult to dissolve?

A1: The poor solubility of this compound in aqueous solutions is primarily due to the hydrophobic nature of its components. The DM1 payload is a highly hydrophobic cytotoxic agent, and while the lysine (B10760008) and SMCC linker add some different characteristics, the overall molecule can be challenging to dissolve in buffers.[][2] Covalent conjugation of hydrophobic drugs like DM1 to antibodies or their metabolites can significantly impact the molecule's solubility and stability.[2] This hydrophobicity can lead to aggregation, especially at higher concentrations.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: Organic solvents are required to dissolve this compound effectively. The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][6][7] For subsequent dilution into aqueous buffers for in vitro assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO.[8][9]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, stable in an organic solvent, is introduced too quickly or at too high a concentration into an aqueous environment where it is not soluble. Here are several troubleshooting steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous buffer.

  • Optimize Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (like DMSO) in your aqueous mixture is optimized to maintain solubility without negatively impacting your experiment (e.g., cell viability).[3][10] Often, a final DMSO concentration of <0.5% is recommended for cell-based assays.

  • Use a Stepped Dilution: Instead of diluting directly into the final buffer, try a serial dilution. For example, dilute the DMSO stock into a solution with a higher percentage of an intermediate solvent before the final dilution into the aqueous buffer.

  • Consider Surfactants: For certain applications, adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to the final buffer can help maintain the compound's solubility.[11][12]

  • Sonication: Applying sonication can help to break up aggregates and re-dissolve precipitated material.[11][12] Gentle warming may also be effective, but should be used with caution to avoid degradation.[13]

Q4: How can I prepare a formulation of this compound for in vivo experiments?

A4: In vivo formulations require careful preparation to ensure the compound remains in solution upon administration. A common strategy involves using a multi-component solvent system. While specific formulations should be optimized for your experimental needs, a typical approach involves:

  • Initially dissolving the compound in an organic solvent like DMSO.[12]

  • Sequentially adding other co-solvents and excipients such as PEG300, Tween 80, and finally saline.[8][11][12] It is critical to add the solvents one by one, ensuring the solution is clear before adding the next component.[12]

A reference formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11][12]

Factors Influencing Solubility

The solubility of drug-linker conjugates like this compound is a multifactorial issue. Key contributing factors include the inherent hydrophobicity of the DM1 payload, the chemical nature of the linker, and the overall molecular properties that can lead to aggregation. Modifying linkers with hydrophilic spacers like PEG is a common strategy to improve the solubility of antibody-drug conjugates (ADCs).[4][14][15]

A Payload Properties (DM1) D Overall Hydrophobicity A->D Increases B Linker Chemistry (Lys-SMCC) B->D Contributes to C Solution Environment (pH, Buffer, Co-solvents) E Poor Aqueous Solubility C->E Influences D->E F Aggregation / Precipitation E->F G Improvement Strategies H Use of Co-solvents (DMSO, PEG) G->H Includes I Formulation Optimization (Excipients, Surfactants) G->I Includes J Hydrophilic Linker Modification (e.g., PEGylation) G->J Includes H->E Counteracts I->E Counteracts J->D Reduces start Start: Solubility Issue (Precipitation / Fails to Dissolve) check_solvent 1. Verify Primary Solvent Is it high-purity, anhydrous DMSO or DMF? start->check_solvent use_energy 2. Apply Physical Methods - Vortex vigorously - Sonicate for 5-15 min check_solvent->use_energy still_insoluble Still Insoluble? use_energy->still_insoluble lower_conc 3a. Lower the Concentration Prepare a more dilute stock solution still_insoluble->lower_conc Yes (Stock) check_aqueous 3b. For Aqueous Dilution Issues: - Lower final concentration - Decrease rate of addition - Ensure rapid mixing still_insoluble->check_aqueous No (Aqueous) end_soluble End: Compound Solubilized lower_conc->end_soluble use_cosolvents 4. Consider Formulation Strategy Add co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) to the aqueous phase check_aqueous->use_cosolvents use_cosolvents->end_soluble

References

Technical Support Center: Navigating Linker-Payload Instability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of linker-payload instability in plasma. Premature release of the cytotoxic payload can compromise therapeutic efficacy and lead to off-target toxicity, making the stability of the linker-payload conjugate a critical attribute for successful ADC development.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of linker-payload instability in plasma?

A1: Linker-payload instability in plasma is a multifaceted issue influenced by several factors:

  • Linker Chemistry: The chemical nature of the linker is a primary determinant of its stability. For instance, chemically labile linkers like hydrazones and disulfides can exhibit limited plasma stability.[5] In contrast, non-cleavable linkers generally demonstrate higher stability in plasma.[3][5]

  • Conjugation Site: The specific site of payload conjugation on the antibody can significantly impact stability. The local chemical environment and steric hindrance at the conjugation site can either protect the linker from enzymatic cleavage or expose it to degradation.[1][6][7]

  • Payload Properties: The hydrophobicity of the payload can influence the overall stability of the ADC. Highly hydrophobic payloads may lead to aggregation, which can, in turn, affect plasma clearance and stability.[8]

  • Plasma Enzymes: The presence of various enzymes in plasma, such as esterases, can lead to the cleavage of certain linker types, resulting in premature payload release.[2][9] For example, the Val-Cit linker, while widely used, is known to be susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma.[9]

Q2: What are the consequences of premature payload release in plasma?

A2: The premature release of the cytotoxic payload from an ADC in systemic circulation can have several detrimental effects:

  • Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be diminished as less of the cytotoxic agent is delivered to its intended site of action.[1][10]

  • Increased Off-Target Toxicity: The free payload circulating in the bloodstream can be taken up by healthy, non-target tissues, leading to systemic toxicity.[2][3][4] This is a major safety concern in ADC development.

  • Altered Pharmacokinetics: Premature payload release changes the drug-to-antibody ratio (DAR) of the ADC population in circulation, which can alter the pharmacokinetic profile and complicate dose-response assessments.[11]

Q3: How do cleavable and non-cleavable linkers differ in terms of plasma stability?

A3: Cleavable and non-cleavable linkers are designed with different release mechanisms, which directly impacts their plasma stability profiles:

  • Cleavable Linkers: These are designed to release the payload upon encountering specific triggers, such as the acidic environment of lysosomes or the presence of certain enzymes that are more abundant in tumor cells.[3] While designed for targeted release, some cleavable linkers can be susceptible to premature cleavage in the plasma due to the presence of enzymes or other physiological conditions.[5]

  • Non-Cleavable Linkers: These linkers are generally more stable in plasma as they do not have a specific cleavage site that is sensitive to the plasma environment.[3][5] The payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[5] This enhanced stability can lead to a wider therapeutic window.[3][5]

Q4: Can the conjugation site on the antibody influence linker stability?

A4: Yes, the conjugation site plays a crucial role in modulating linker stability. The local microenvironment of the amino acid residue where the linker is attached can provide steric hindrance, protecting the linker from enzymatic degradation.[1][6] Studies have shown that modifying the conjugation site can significantly enhance the in vivo stability and therapeutic activity of an ADC.[12] Site-specific conjugation technologies are often employed to create more homogeneous ADCs with linkers placed at positions known to confer greater stability.[13]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to linker-payload instability.

Issue 1: High levels of free payload detected in plasma during in vitro stability assays.

Symptom: LC-MS/MS analysis of plasma samples incubated with your ADC shows a rapid increase in the concentration of the free cytotoxic payload over time.

Workflow for Troubleshooting High Free Payload:

start High Free Payload Detected linker_type Assess Linker Chemistry start->linker_type formulation Evaluate Formulation Buffer start->formulation conjugation_site Analyze Conjugation Site start->conjugation_site linker_mod Modify Linker linker_type->linker_mod If linker is known to be labile formulation_opt Optimize Formulation formulation->formulation_opt If pH or excipients are suboptimal site_specific Use Site-Specific Conjugation conjugation_site->site_specific If conjugation is non-specific retest Re-evaluate Plasma Stability linker_mod->retest formulation_opt->retest site_specific->retest

Caption: Troubleshooting workflow for high free payload in plasma.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inherently Labile Linker Chemistry Consider re-engineering the ADC with a more stable linker. For example, replacing a hydrazone linker with a peptide-based or non-cleavable linker can significantly improve plasma stability.[5][7]
Suboptimal Formulation The pH and excipients in the formulation buffer can impact linker stability.[14] Conduct forced degradation studies to identify the optimal pH and consider adding stabilizing excipients.[15]
Enzymatic Cleavage If a specific plasma enzyme is responsible for cleavage (e.g., esterases), consider modifying the linker to be resistant to that enzyme. This could involve introducing steric hindrance near the cleavage site.[1][6]
Non-Specific Conjugation If the ADC is a heterogeneous mixture with linkers at various sites, some of these sites may be more susceptible to degradation. Employing site-specific conjugation methods can create a more homogeneous and stable ADC.[13]

Issue 2: Discrepancy between in vitro and in vivo stability results.

Symptom: The ADC appears stable in in vitro plasma stability assays, but pharmacokinetic studies in animal models show rapid clearance of the conjugated payload.

Decision Tree for In Vitro vs. In Vivo Discrepancies:

start In Vitro Stable, In Vivo Unstable species_diff Investigate Species-Specific Enzyme Differences start->species_diff Yes off_target Assess Off-Target Binding and Clearance start->off_target No animal_model Select More Relevant Animal Model species_diff->animal_model linker_design Re-design Linker for Cross-Species Stability species_diff->linker_design modify_ab Modify Antibody to Reduce Off-Target Binding off_target->modify_ab

Caption: Decision-making for in vitro vs. in vivo stability issues.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Species-Specific Differences in Plasma Enzymes The enzymatic profile of plasma can vary significantly between species.[13] A linker that is stable in human plasma may be rapidly cleaved in rodent plasma.[9] It is crucial to perform plasma stability assays using plasma from the same species as your in vivo model.[9]
Off-Target Uptake and Clearance The ADC may be cleared from circulation due to binding to non-target receptors in vivo, a factor not accounted for in in vitro plasma assays. Evaluate the cross-reactivity of the antibody component.
Immunogenicity The formation of anti-drug antibodies (ADAs) can lead to rapid clearance of the ADC in vivo. Assess the immunogenic potential of your ADC.

Data Presentation

Table 1: Comparative Plasma Stability of Different Linker Types

This table summarizes representative data on the stability of various linkers in plasma. The percentage of payload remaining conjugated after a specific incubation period is a common metric for stability.

Linker TypeLinker ExamplePlasma SourceIncubation Time (days)% Payload RemainingReference
HydrazoneAcid-cleavableHuman1~50%[5]
DisulfideReducibleMouse3< 60%[1]
PeptideVal-CitHuman7> 90%[7][9]
PeptideVal-CitMouse7~20-50% (species dependent)[9][16]
Non-cleavableThioetherHuman7> 95%[5]
GlucuronideGlucuronide-PEG24Human>7Highly Stable[9]

Note: The stability values are approximate and can vary based on the specific ADC construct and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment using LC-MS

This protocol outlines a standard method for evaluating the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or Protein G)

  • LC-MS system

Methodology:

  • Incubation:

    • Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.[9]

    • Include a control sample of the ADC in a buffer (e.g., PBS) to assess inherent stability.[9]

    • Collect aliquots at various time points (e.g., 0, 1, 3, 5, 7 days).[9]

  • Sample Processing:

    • Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.[9]

    • Wash the beads to remove unbound plasma proteins.

  • Analysis:

    • Elute the captured ADC from the beads.

    • Analyze the eluate by LC-MS to determine the average DAR at each time point.[9] A decrease in DAR over time indicates payload release.

    • The supernatant can also be analyzed to quantify the amount of released free payload.[9]

Workflow for In Vitro Plasma Stability Assay:

cluster_prep Sample Preparation cluster_iso ADC Isolation cluster_analysis Analysis adc ADC incubation Incubate at 37°C (Time course) adc->incubation plasma Plasma plasma->incubation aliquots Collect Aliquots incubation->aliquots capture Immunoaffinity Capture (Protein A/G beads) aliquots->capture lcms LC-MS Analysis capture->lcms dar Calculate Average DAR lcms->dar payload Quantify Released Payload lcms->payload

References

Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that lead to inconsistent and unreliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell viability assays?

Inconsistent results in cell viability assays can stem from two main categories of factors: biological and technical.[1]

  • Biological Factors: These relate to the cells and culture conditions. Key contributors include the cell line type, passage number, cell seeding density, and the specific batch of cell culture medium being used.[1] Maintaining consistency in these aspects is crucial for reproducible results. For example, cells should be in the exponential growth phase for optimal metabolic activity, which can significantly impact assay outcomes.[1]

  • Technical Factors: These arise from the experimental procedure itself. Common technical issues include pipetting errors, the "edge effect" in multi-well plates, the presence of air bubbles, and improper dissolution or precipitation of test compounds.[1][2]

Q2: My replicate wells show high variability. What could be the cause?

High variability between replicate wells is a frequent issue and can often be traced back to a few key procedural steps.

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[3][4]

  • "Edge Effect": The outer wells of a 96-well plate are prone to increased evaporation, which can alter the concentration of media components and test compounds, ultimately affecting cell viability.[1] To mitigate this, it's recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data analysis.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly lead to variability.[3] Regular pipette calibration and consistent technique are essential.

Q3: My MTT assay results are not reproducible. What are some common pitfalls specific to this assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, while widely used, has several potential sources of error.

  • Incomplete Solubilization of Formazan (B1609692) Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. Ensure you are using a sufficient volume of an appropriate solubilization solvent (like DMSO or a buffered SDS solution) and that the crystals are completely dissolved, which can be confirmed by microscopic inspection.

  • Interference from Test Compounds: Colored compounds or those with reducing or oxidizing properties can interfere with the MTT reagent or the formazan product, leading to false-positive or false-negative results.[5] It's crucial to include control wells with the test compound in cell-free media to assess potential interference.

  • MTT Toxicity: The MTT reagent itself can be toxic to cells, especially at higher concentrations or with prolonged incubation times.[6] It is important to optimize the MTT concentration and incubation time for your specific cell line to minimize this effect.[6]

Q4: I am observing an unexpected increase in viability at high concentrations of my test compound. Why is this happening?

This phenomenon is often observed with natural compounds or phytochemicals and is typically not a true reflection of increased cell viability.[7] The compound itself may be chemically reducing the tetrazolium salt (like MTT) to its colored formazan product, leading to a false-positive signal.[5][7] To confirm this, you should run a cell-free control experiment with your compound and the assay reagent.[7]

Q5: How do I choose the right cell seeding density?

Optimizing cell seeding density is critical for obtaining reliable and reproducible results.[8]

  • Too Low Density: A low cell number will result in a weak signal that may be difficult to distinguish from the background.

  • Too High Density: Over-confluence can lead to nutrient depletion, changes in metabolic activity, and contact inhibition, all of which can skew the results.[6]

The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. It is recommended to perform a preliminary experiment to determine the ideal cell number that results in a linear relationship between cell number and signal intensity at the time of the assay.

Troubleshooting Guides

Guide 1: High Variability Between Replicate Wells

This guide provides a systematic approach to diagnosing and resolving high variability in your assay results.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding 1. Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask or tube between pipetting. 2. Use reverse pipetting for viscous cell suspensions.Reduced well-to-well variability in cell number and assay signal.
"Edge Effect" 1. Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data. 2. Ensure proper humidification of the incubator.Minimized evaporation from experimental wells, leading to more consistent results across the plate.
Pipetting Errors 1. Calibrate pipettes regularly. 2. Use a consistent pipetting technique (e.g., consistent speed and immersion depth).Increased accuracy and precision in the dispensing of cells, media, and reagents.
Air Bubbles 1. Visually inspect wells for air bubbles after dispensing liquids. 2. If present, carefully remove bubbles with a sterile pipette tip or a small gauge needle.[9]Elimination of optical interference caused by bubbles, leading to more accurate absorbance or fluorescence readings.
Guide 2: Discrepant Results Between Different Viability Assays

It is not uncommon to observe different outcomes when using multiple viability assays to test the same compound. This is because different assays measure different cellular parameters.[10]

Assay Type Principle Potential for Interference
MTT/MTS/XTT/WST-8 Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[11][12]High. Susceptible to interference from colored compounds and compounds with reducing/oxidizing properties.[5]
ATP-based (e.g., CellTiter-Glo®) Quantifies ATP levels as an indicator of metabolically active cells.[13]Moderate. Fewer interferences than tetrazolium assays, but can be affected by compounds that alter cellular ATP levels through non-cytotoxic mechanisms.
LDH Release Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.Moderate. Can be affected by compounds that inhibit or stabilize LDH activity.[5] Serum in the media can also contain LDH, leading to high background.
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[12][14]Low. Less prone to chemical interference but is a manual method and subject to user variability.
Sulforhodamine B (SRB) Measures total cellular protein content.[5]Low. Generally less susceptible to interference from colored or reducing compounds.[5]

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol provides a general framework for performing an MTT assay. Optimization of cell number, MTT concentration, and incubation times is recommended for each cell line and experimental condition.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[3] Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Carefully aspirate the media containing MTT and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell-Free Assay Interference Control

This protocol is essential for identifying potential interference of a test compound with the assay chemistry.

  • Plate Setup: In a 96-well plate, add 100 µL of complete cell culture medium to each well without cells.[3]

  • Compound Addition: Add serial dilutions of the test compound to the wells, mirroring the concentrations used in the cell-based experiment.[3] Include vehicle control wells.

  • Assay Reagent Addition: Add the assay reagent (e.g., 10 µL of MTT solution) to each well.[3]

  • Incubation: Incubate the plate under the same conditions as your cell viability assay.[3]

  • Solubilization (if required): Add the solubilization solution.[3]

  • Data Acquisition: Measure the absorbance or signal at the appropriate wavelength.[3] A significant signal in the absence of cells indicates direct interference.

Visualizations

TroubleshootingWorkflow start Inconsistent Results check_replicates High Variability in Replicates? start->check_replicates check_seeding Review Cell Seeding Protocol check_replicates->check_seeding Yes unexpected_viability Unexpected Viability Increase? check_replicates->unexpected_viability No check_edge Implement Edge Effect Mitigation check_seeding->check_edge check_pipetting Verify Pipette Calibration & Technique check_edge->check_pipetting check_pipetting->unexpected_viability run_cell_free Run Cell-Free Interference Control unexpected_viability->run_cell_free Yes low_signal Low Signal or No Dose-Response? unexpected_viability->low_signal No alternative_assay Consider Alternative Assay (e.g., SRB, ATP-based) run_cell_free->alternative_assay check_density Optimize Cell Seeding Density low_signal->check_density Yes check_compound Verify Compound Solubility & Stability check_density->check_compound check_incubation Optimize Incubation Time check_compound->check_incubation

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

MTT_Interference_Pathway cluster_cell In a Viable Cell cluster_interference Assay Interference Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple) (Signal) Mitochondria->Formazan MTT_cell MTT (Yellow) MTT_cell->Mitochondria ReducingCompound Reducing Compound (e.g., Phytochemical) FalseFormazan Formazan (Purple) (False Positive Signal) ReducingCompound->FalseFormazan MTT_compound MTT (Yellow) MTT_compound->ReducingCompound

Caption: Mechanism of MTT assay interference by a reducing compound.

Pralsetinib_Signaling_Pathway cluster_pathways Downstream Signaling Pathways RET Mutated/Fused RET Kinase MAPK_ERK MAPK/ERK RET->MAPK_ERK PI3K_AKT PI3K/AKT RET->PI3K_AKT JAK_STAT JAK/STAT RET->JAK_STAT Pralsetinib Pralsetinib Pralsetinib->RET Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Pralsetinib's inhibition of RET signaling pathways.[13]

References

Technical Support Center: Optimization of Purification Methods for (Rac)-Lys-SMCC-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of purification methods for (Rac)-Lys-SMCC-DM1 antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Issue 1: Low Yield of Purified ADC

Question: We are experiencing a significant loss of our this compound conjugate during the purification process, resulting in a low final yield. What are the potential causes and how can we troubleshoot this?

Answer:

Low yield during ADC purification can stem from several factors, from aggregation and precipitation to non-optimal chromatography conditions. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes & Troubleshooting Steps:

  • Aggregation and Precipitation: The DM1 payload is hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR). The racemic nature of the lysine (B10760008) linker might also introduce conformational heterogeneity that could contribute to aggregation.

    • Optimize Buffer Conditions: Screen different buffer pH and excipients to improve ADC solubility. Arginine-containing buffers can be particularly effective in reducing aggregation during chromatography steps.

    • Lower DAR: If consistently high aggregation is observed, consider optimizing the conjugation reaction to target a lower average DAR.

    • Size Exclusion Chromatography (SEC): Implement a final polishing step with SEC to remove aggregates.[1]

  • Inefficient Chromatographic Recovery: Product loss can occur at each chromatography step if the conditions are not optimized.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for separating ADC species based on DAR.[2][3][4] Ensure the salt concentration in the loading buffer is optimal for binding without causing precipitation. A gradual elution gradient may improve recovery compared to a steep step elution.

    • Ion-Exchange Chromatography (IEX): For lysine-conjugated ADCs, cation-exchange chromatography (CEX) can be used for polishing.[5] Optimize the pH and conductivity of your buffers to ensure efficient binding and elution.

    • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and removal of small molecule impurities.[1] Optimize the membrane cutoff and the number of diavolumes to minimize product loss.

  • Non-specific Adsorption: The ADC may be adsorbing to chromatography resins or other surfaces.

    • Column Passivation: Before loading your sample, ensure the column is thoroughly equilibrated and, if necessary, passivated to block non-specific binding sites.

    • Resin Screening: Evaluate different chromatography resins to find one with the best recovery for your specific ADC.

Issue 2: High Levels of Aggregates in the Final Product

Question: Our final purified this compound conjugate shows a high percentage of aggregates by SEC analysis. How can we reduce aggregation?

Answer:

Aggregate removal is a critical step in ADC purification to ensure product safety and efficacy.[6] Here are strategies to mitigate high levels of aggregation:

Possible Causes & Troubleshooting Steps:

  • Hydrophobicity of High DAR Species: ADCs with a higher number of conjugated DM1 molecules are more hydrophobic and prone to aggregation.

    • HIC for DAR Separation: Utilize HIC to separate different DAR species. By optimizing the elution gradient, you can selectively remove higher DAR species that are more prone to aggregation.[1]

    • Formulation Optimization: The final formulation buffer should be optimized to maintain the stability of the ADC and prevent aggregation during storage.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used during purification can influence aggregation.

    • pH Screening: Perform a pH screening study to identify the pH at which your ADC is most stable and least prone to aggregation.

    • Excipient Addition: The addition of stabilizing excipients, such as arginine or polysorbates, to the purification buffers can help to reduce aggregation.

  • Ineffective Polishing Step: The final polishing step may not be adequately removing pre-existing aggregates.

    • SEC Optimization: SEC is the most direct method for removing aggregates.[1] Ensure your SEC column is properly packed and calibrated for the size of your ADC monomer and aggregates. Optimize the flow rate to improve resolution.

    • Mixed-Mode Chromatography (MMC): MMC can also be effective in removing aggregates.[7]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) in the Final Product

Question: We are observing batch-to-batch variability in the average DAR of our purified this compound conjugate. What could be causing this and how can we achieve a more consistent product?

Answer:

Inconsistent DAR is a common challenge with lysine-conjugated ADCs due to the presence of multiple reactive lysine residues.[8] Achieving a consistent DAR requires tight control over both the conjugation reaction and the purification process.

Possible Causes & Troubleshooting Steps:

  • Variability in the Conjugation Reaction:

    • Precise Control of Reaction Parameters: Ensure consistent reaction time, temperature, pH, and stoichiometry of reactants.

    • Antibody Quality: Variations in the starting antibody material can affect the number of accessible lysine residues.

  • Inconsistent Purification Performance:

    • HIC Method Robustness: HIC is the primary tool for controlling the DAR profile.[2] Ensure your HIC method is robust and reproducible. Small variations in the salt gradient can lead to different pooling of DAR species.

    • Fraction Collection Strategy: Define a clear and consistent strategy for pooling fractions based on the HIC chromatogram to achieve the target DAR.

  • Analytical Method Variability:

    • RP-HPLC for DAR Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for determining the average DAR of lysine-conjugated ADCs after reduction of the antibody.[2][9] Ensure your RP-HPLC method is validated and that the integration of peaks is consistent.

    • Mass Spectrometry (MS): MS provides a more detailed view of the DAR distribution.[1] Use MS to confirm the results from other analytical methods.

Issue 4: Poor Chromatographic Resolution of DAR Species or Presence of Broad/Split Peaks

Question: During HIC or RP-HPLC analysis of our this compound conjugate, we are observing poor peak resolution, peak broadening, or split peaks. What could be the cause, especially considering the racemic nature of the lysine linker?

Answer:

Poor peak resolution in the chromatography of this compound conjugates can be a multifaceted issue, with the racemic linker being a potential contributing factor.

Possible Causes & Troubleshooting Steps:

  • Standard Chromatographic Issues:

    • Column Performance: Ensure the column is not old or degraded. Perform a column performance test.

    • Mobile Phase: Check the pH and composition of your mobile phases. Ensure they are properly degassed.

    • Flow Rate: Optimize the flow rate; a lower flow rate can sometimes improve resolution.

  • Impact of the Racemic Lysine Linker: The use of a racemic lysine in the linker-payload introduces a chiral center, leading to the formation of diastereomers for each DAR species. These diastereomers can have slightly different physicochemical properties, which may manifest in the chromatogram.

    • Peak Broadening/Splitting: The presence of multiple, closely eluting diastereomers can lead to broader peaks or even split peaks, especially if the chromatographic method is highly resolving.

    • Troubleshooting Diastereomer Separation:

      • Method Optimization: Further optimization of the chromatographic method (e.g., gradient slope, temperature, mobile phase composition) may be required to either resolve the diastereomers or co-elute them into a single sharp peak.

      • Orthogonal Methods: Utilize orthogonal analytical techniques, such as capillary isoelectric focusing (cIEF), to further characterize the heterogeneity of the sample.

      • Chiral Chromatography: While not typically used for large protein purification, analytical chiral chromatography could potentially be used to confirm the presence of diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound conjugates?

A1: The primary purification workflow for lysine-conjugated ADCs like this compound typically involves a multi-step process:

  • Initial Capture/Buffer Exchange: Often performed using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and other small molecule impurities.[1]

  • DAR Separation: Hydrophobic Interaction Chromatography (HIC) is the most common technique to separate ADC species with different drug-to-antibody ratios (DARs).[2][3][4]

  • Polishing: A final polishing step, usually SEC, is employed to remove aggregates and ensure high purity of the final product.[1] Cation-exchange chromatography (CEX) can also be used as a polishing step.[5]

Q2: How does the racemic nature of the lysine in the linker affect purification?

A2: The racemic lysine introduces a chiral center, resulting in the formation of diastereomers for each DAR species. This can increase the heterogeneity of the ADC mixture. During chromatography, these diastereomers may have slightly different retention times, potentially leading to broader peaks or shoulders on the main peaks. While complete separation of these diastereomers at the protein level is challenging and often not pursued in preparative chromatography, it is a factor to be aware of during analytical characterization and method development.

Q3: What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?

A3: Key CQAs to monitor include:

  • Purity: Absence of process-related impurities (e.g., host cell proteins, DNA) and product-related impurities (e.g., aggregates, fragments).

  • Drug-to-Antibody Ratio (DAR): Both the average DAR and the distribution of different DAR species.

  • Level of Unconjugated Antibody (DAR=0): The amount of antibody that has not been conjugated with the drug-linker.

  • Free Drug-Linker Levels: The amount of residual, unconjugated Lys-SMCC-DM1.

  • Potency: The biological activity of the ADC.

Q4: What analytical techniques are essential for characterizing the purified this compound conjugate?

A4: A suite of analytical techniques is necessary for comprehensive characterization:

  • Size Exclusion Chromatography (SEC): To quantify aggregates, monomer, and fragments.[1]

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reduction of the ADC to determine the average DAR and assess the drug load on the light and heavy chains.[2][9]

  • Mass Spectrometry (MS): To confirm the identity of different DAR species and provide a detailed mass profile of the ADC.[1]

  • Capillary Isoelectric Focusing (cIEF): To analyze charge heterogeneity.

Data Presentation

Table 1: Typical Parameters for HIC Purification of Lysine-Conjugated ADCs

ParameterTypical Range/ConditionPurpose
Resin Phenyl, Butyl, or Ether-basedSeparation based on hydrophobicity
Mobile Phase A Phosphate or Tris buffer with high salt (e.g., 1-2 M Ammonium Sulfate or Sodium Chloride)Promotes binding to the resin
Mobile Phase B Phosphate or Tris buffer without saltElutes the bound ADC
Gradient Linear or step gradient from high to low saltSeparates DAR species (lower DAR elutes first)
pH 6.0 - 7.5Maintain protein stability
Flow Rate Dependent on column size and resinOptimized for resolution and throughput

Table 2: Typical Parameters for SEC Polishing of ADCs

ParameterTypical Range/ConditionPurpose
Resin Silica or polymer-based with appropriate pore sizeSeparation based on size
Mobile Phase Formulation buffer (e.g., PBS, Histidine buffer)Elutes the ADC and separates aggregates
pH 6.0 - 7.5Maintain protein stability
Flow Rate Optimized for resolutionSeparates monomer from aggregates and fragments

Experimental Protocols

Protocol 1: HIC for DAR Separation of this compound Conjugate

This is a general protocol and should be optimized for your specific ADC and system.

  • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl-based) with at least 5 column volumes (CVs) of Mobile Phase A (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final salt concentration that promotes binding (this needs to be determined empirically).

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0) over 20-30 CVs.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions by SEC and RP-HPLC to determine the DAR and purity of each fraction. Pool fractions that meet the desired product specifications.

Protocol 2: SEC for Aggregate Removal
  • Column Equilibration: Equilibrate an SEC column with at least 2 CVs of the desired formulation buffer until a stable baseline is achieved.

  • Sample Preparation: Concentrate the pooled fractions from the HIC step and buffer exchange into the formulation buffer if necessary.

  • Injection: Inject a defined volume of the sample onto the column (typically not exceeding 2-5% of the column volume).

  • Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate.

  • Fraction Collection: Collect the peak corresponding to the monomeric ADC, ensuring separation from the aggregate and fragment peaks.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Antibody Antibody Conjugation_Reaction Conjugation Reaction Antibody->Conjugation_Reaction Linker_Payload This compound Linker_Payload->Conjugation_Reaction Crude_ADC Crude ADC Mixture Conjugation_Reaction->Crude_ADC TFF_SEC TFF / SEC (Impurity Removal) Crude_ADC->TFF_SEC HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF_SEC->HIC SEC_Polishing SEC Polishing (Aggregate Removal) HIC->SEC_Polishing Final_Product Purified this compound Conjugate SEC_Polishing->Final_Product QC_Analysis QC Analysis (SEC, HIC, RP-HPLC, MS) Final_Product->QC_Analysis troubleshooting_logic Start Purification Issue Identified Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield High_Aggregation High Aggregation Issue_Type->High_Aggregation Purity Inconsistent_DAR Inconsistent DAR Issue_Type->Inconsistent_DAR Consistency Poor_Resolution Poor Peak Resolution Issue_Type->Poor_Resolution Analytics Check_Aggregation High Aggregation? Low_Yield->Check_Aggregation Optimize_HIC_DAR Optimize HIC for DAR Separation High_Aggregation->Optimize_HIC_DAR Control_Conjugation Tighten Control of Conjugation Reaction Inconsistent_DAR->Control_Conjugation Check_Column Check Column Performance Poor_Resolution->Check_Column Optimize_Buffer Optimize Buffer (pH, Excipients) Check_Aggregation->Optimize_Buffer Yes Check_HIC_Recovery Check HIC Recovery Check_Aggregation->Check_HIC_Recovery No Optimize_SEC Optimize SEC Polishing Step Optimize_HIC_DAR->Optimize_SEC Robust_HIC Ensure Robust HIC Method & Pooling Control_Conjugation->Robust_HIC Optimize_Gradient Optimize Gradient & Flow Rate Check_Column->Optimize_Gradient Consider_Diastereomers Consider Impact of Diastereomers Optimize_Gradient->Consider_Diastereomers signaling_pathway cluster_input Crude ADC Mixture cluster_hic HIC Column cluster_output Elution Profile in1 hic_process Decreasing Salt Gradient in1->hic_process in2 in2->hic_process in3 in3->hic_process in4 in4->hic_process Load out1 Early Elution: DAR = 0 hic_process->out1 Elute out2 Mid Elution: DAR = 2, 4 (Target Fractions) hic_process->out2 out3 Late Elution: DAR > 4 hic_process->out3 out4 Flow-through/Wash: Free Drug-Linker hic_process->out4 Wash

References

Technical Support Center: Addressing Premature Payload Release from ADCs

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the premature release of payloads from antibody-drug conjugates (ADCs). Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a high level of free payload in our in vivo model shortly after ADC administration. What are the potential causes and how can we troubleshoot this?

A: High levels of free payload in plasma can stem from several factors, primarily related to linker instability. The stability of an ADC is a critical factor for its success, as premature release of the cytotoxic payload can lead to off-target toxicity.[1][2]

Potential Causes:

  • Enzymatic Cleavage: Certain linkers are susceptible to cleavage by enzymes present in the plasma of specific species. For example, valine-citrulline (vc) linkers can be cleaved by carboxylesterase 1c (Ces1c) in mouse plasma, a phenomenon not typically observed in human plasma.[3][4]

  • Chemical Instability: The linker may be chemically unstable at physiological pH, leading to hydrolysis and payload release.[5][6] This is a particular concern for linkers containing ester bonds.

  • Maleimide Exchange: For ADCs conjugated to cysteine residues via a maleimide-based linker, the payload can be transferred to other thiol-containing molecules in the plasma, such as albumin.[3] This leads to a decrease in the drug-to-antibody ratio (DAR) and an increase in circulating free payload.[3]

Troubleshooting Steps:

  • Confirm the Cause with an In Vitro Plasma Stability Assay: This is the first and most critical step. Incubating your ADC in plasma from the relevant species (e.g., mouse, rat, human) will confirm if the payload release is species-specific.[3][7]

  • Analyze Free Payload and DAR: Use techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of free payload released and to monitor the change in DAR over time.[8][9] A significant decrease in DAR indicates premature deconjugation.[1]

  • Linker Modification: If linker instability is confirmed, consider redesigning the linker. Strategies include:

    • Incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) to shield the linker from enzymatic degradation.[5]

    • Optimizing the cleavable sequence to be specific for lysosomal proteases (e.g., cathepsin B) rather than plasma proteases.[5]

    • Considering a non-cleavable linker if a cleavable linker cannot be sufficiently stabilized.[5]

Q2: Our ADC shows good stability in plasma assays, but we still see signs of off-target toxicity in our animal models. What else could be causing this?

A: Even with a stable linker, off-target toxicity can occur due to mechanisms independent of premature payload release in the circulation.

Potential Causes:

  • Target-Mediated Uptake in Healthy Tissues: The target antigen may be expressed at low levels on healthy cells, leading to "on-target, off-tumor" toxicity.[10]

  • Nonspecific Uptake: ADCs can be taken up by healthy cells through mechanisms like pinocytosis.[11] This is a particular concern for hydrophobic payloads which can lead to ADC aggregation and rapid clearance.[5]

  • Fc Receptor-Mediated Uptake: The Fc region of the antibody can interact with Fc receptors on immune cells, leading to uptake in non-target cells.[12]

Troubleshooting Steps:

  • Thorough Target Expression Profiling: Quantitatively assess the expression of your target antigen in a wide range of healthy tissues from the relevant species.

  • Evaluate ADC Aggregation: Use techniques like size-exclusion chromatography (SEC) to assess the level of aggregation in your ADC formulation.[13] Hydrophobic payloads can increase the propensity for aggregation.[14]

  • Modify the Antibody: Consider engineering the Fc region of the antibody to reduce binding to Fc receptors.

  • Optimize the Payload: If the payload is highly hydrophobic, consider using a more hydrophilic alternative or incorporating hydrophilic linkers to improve the overall properties of the ADC.[15]

Q3: We are seeing inconsistent results between different batches of our ADC in stability assays. What could be the cause of this variability?

A: Batch-to-batch inconsistency often points to issues with the conjugation process and the resulting heterogeneity of the ADC.

Potential Causes:

  • Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to variations in the average number of payload molecules per antibody.[5] ADCs with a high DAR may be more prone to aggregation and instability.[16]

  • Heterogeneity of Conjugation Sites: Nonspecific conjugation to lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADCs with different stability profiles.[5]

Troubleshooting Steps:

  • Optimize Conjugation Chemistry:

    • Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR.[5]

  • Thorough Batch Characterization:

    • DAR Measurement: Use methods like UV-Vis spectrophotometry, hydrophobic interaction chromatography (HIC), or mass spectrometry to accurately determine the DAR for each batch.[16]

    • Analysis of Drug Load Distribution: Techniques like HIC can provide information on the distribution of different drug-loaded species within a batch.[13]

Data Presentation: Linker Stability Comparison

The choice of linker is pivotal to an ADC's performance.[1] The following table summarizes the stability of different cleavable linkers in plasma from various species, a common preclinical model. Stability is assessed by monitoring the loss of conjugated payload over time.

Linker TypeSpecies% Payload Loss (Time)Reference
Valine-Citrulline (vc)MouseHigh (~80% in 24h)[3][4]
Valine-Citrulline (vc)RatModerate[17]
Valine-Citrulline (vc)HumanLow[4]
Valine-AlanineHumanLow[18]
Gly-Gly-Phe-GlyHumanLow[18]
DisulfideMouse/HumanVariable (depends on steric hindrance)[19]
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate)Mouse/HumanLow[4]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of an ADC in the circulatory system, which can help predict the potential for premature payload release and off-target toxicity.[1]

Objective: To quantify the release of a payload from an ADC in plasma over a specified time course.[3]

Methodology:

  • Preparation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[1]

    • Include a buffer control to assess the inherent chemical stability of the ADC.[7]

  • Time Points:

    • Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[7]

    • Immediately stop the reaction by freezing the samples at -80°C.[3]

  • Sample Processing & Analysis:

    • Quantification of Free Payload:

      • Precipitate plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.[3]

      • Vortex and centrifuge at high speed to pellet the precipitated proteins.[3][9]

      • Analyze the supernatant containing the free payload by LC-MS/MS.[3][9]

    • Quantification of Conjugated Payload (via DAR loss):

      • Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A magnetic beads.[1][3]

      • Wash the beads with PBS to remove unbound components.[3]

      • Elute the intact ADC from the beads and analyze by LC-MS to determine the average DAR at each time point.[3]

Protocol 2: Lysosomal Stability Assay

This assay assesses the ability of the linker to be cleaved within the lysosome, releasing the payload inside the target cell.

Objective: To quantify the release of a payload from an ADC in the presence of lysosomal enzymes.

Methodology:

  • Preparation:

    • Prepare a reaction buffer at pH 5.0 containing the ADC and isolated lysosomal enzymes (e.g., from human liver lysosomes).[18]

  • Incubation:

    • Incubate the reaction mixture at 37°C.[5]

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[5]

  • Sample Processing & Analysis:

    • Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).[5]

    • Process the samples to remove proteins (e.g., centrifugation after acetonitrile precipitation).[5]

    • Analyze the supernatant by LC-MS/MS to quantify the released payload.[5]

Visualizations

Troubleshooting_Premature_Payload_Release Troubleshooting Premature Payload Release start High free payload observed in vivo plasma_assay Perform in vitro plasma stability assay start->plasma_assay stable_plasma Is payload release high in plasma? plasma_assay->stable_plasma linker_instability Likely Linker Instability: - Enzymatic cleavage - Chemical instability - Maleimide exchange stable_plasma->linker_instability Yes other_causes Investigate Other Causes: - On-target, off-tumor toxicity - Nonspecific uptake - ADC aggregation stable_plasma->other_causes No linker_solutions Solutions: - Redesign linker (e.g., add PEG) - Optimize cleavable sequence - Use non-cleavable linker linker_instability->linker_solutions other_solutions Solutions: - Profile target expression - Assess aggregation (SEC) - Engineer mAb Fc region other_causes->other_solutions

Caption: A flowchart for troubleshooting premature payload release.

Plasma_Stability_Workflow Plasma Stability Assay Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis (LC-MS/MS) prep_adc Incubate ADC in plasma (e.g., human, mouse) at 37°C sampling Collect aliquots at multiple time points (e.g., 0-7 days) prep_adc->sampling prep_control Include buffer control freeze Freeze samples at -80°C sampling->freeze analysis_split Process Aliquots sampling->analysis_split free_payload Protein Precipitation (Acetonitrile) analysis_split->free_payload conjugated_payload Immunoaffinity Capture (Protein A beads) analysis_split->conjugated_payload quant_free Quantify Free Payload in Supernatant free_payload->quant_free quant_dar Quantify DAR Loss of Captured ADC conjugated_payload->quant_dar

Caption: Workflow for an in vitro plasma stability assay.

ADC_Signaling_Pathway Targeted vs. Off-Target ADC Action cluster_targeted Targeted Delivery (High Linker Stability) cluster_off_target Off-Target Effect (Premature Release) adc_circ_stable ADC in Circulation (Stable) tumor_cell Tumor Cell (Antigen Positive) adc_circ_stable->tumor_cell Binding internalization Internalization tumor_cell->internalization lysosome Lysosome internalization->lysosome payload_release_targeted Payload Release lysosome->payload_release_targeted Linker Cleavage cell_death_targeted Apoptosis payload_release_targeted->cell_death_targeted adc_circ_unstable ADC in Circulation (Unstable) payload_release_systemic Premature Payload Release adc_circ_unstable->payload_release_systemic Linker Instability healthy_cell Healthy Cell (Antigen Negative) payload_release_systemic->healthy_cell Diffusion toxicity Off-Target Toxicity healthy_cell->toxicity

Caption: Targeted vs. Off-Target ADC signaling pathways.

References

strategies to enhance the therapeutic index of (Rac)-Lys-SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (Rac)-Lys-SMCC-DM1 antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound ADCs.

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Question: We are observing a lower than expected or highly variable Drug-to-Antibody Ratio (DAR) in our Lys-SMCC-DM1 ADC batches. What are the potential causes and how can we troubleshoot this?

Answer: Low or inconsistent DAR is a common challenge in lysine-based conjugation due to the stochastic nature of the reaction. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inaccurate Reagent Concentrations - Precisely determine the concentration of the antibody, SMCC-DM1, and any modifying agents. - Use calibrated spectrophotometers and appropriate extinction coefficients.
Suboptimal Molar Ratio of Linker-Payload - Perform small-scale optimization experiments with varying molar excesses of SMCC-DM1 to the antibody to find the optimal ratio for the desired DAR.[1]
Variability in Reaction Conditions - Tightly control reaction parameters such as pH, temperature, and incubation time. Lysine (B10760008) conjugation is highly pH-dependent, typically optimal between pH 7.0-9.0.[1][2] - Ensure consistent mixing throughout the reaction.
Antibody Heterogeneity - Different antibody batches may have variations in surface-accessible lysines. Characterize each new batch of antibody for its reactivity.
Linker-Payload Instability - Ensure the SMCC-DM1 is of high purity and has not hydrolyzed. Prepare fresh solutions before each conjugation.
Inaccurate DAR Measurement - Utilize and validate orthogonal analytical methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS).[3]
Issue 2: High Levels of Aggregation in the Final ADC Product

Question: Our purified Lys-SMCC-DM1 ADC shows a high percentage of aggregates. What is causing this and how can we minimize it?

Answer: ADC aggregation is a critical issue that can impact efficacy, pharmacokinetics, and immunogenicity. The conjugation of the hydrophobic DM1 payload to the antibody surface is a primary driver of aggregation.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
High DAR - A higher number of hydrophobic DM1 molecules on the antibody surface increases the propensity for intermolecular hydrophobic interactions, leading to aggregation. Aim for an optimal average DAR, typically between 2 and 4 for maytansinoid ADCs, to balance potency and aggregation.[4]
Hydrophobicity of DM1 and SMCC Linker - While the payload and linker are fixed in this case, formulation can be optimized. Screen different buffer formulations, pH, and excipients (e.g., polysorbate, sucrose) to find conditions that enhance ADC stability and solubility.[5]
Unfavorable Buffer Conditions - Avoid buffer conditions near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[4] - Perform conjugation at a lower antibody concentration if feasible to reduce intermolecular interactions.
Stress During Processing - Minimize exposure to physical stress such as vigorous mixing, multiple freeze-thaw cycles, and exposure to air-liquid interfaces.
Purification Method - Optimize the purification process. Size Exclusion Chromatography (SEC) is effective at removing existing aggregates. Hydrophobic Interaction Chromatography (HIC) can also be used for purification and characterization.
Issue 3: Off-Target Toxicity in In Vitro or In Vivo Models

Question: We are observing significant toxicity in antigen-negative cells or unexpected in vivo toxicity with our Lys-SMCC-DM1 ADC. What are the potential mechanisms and mitigation strategies?

Answer: Off-target toxicity is a major hurdle in ADC development and can limit the therapeutic index. With a non-cleavable linker like SMCC, the primary cause is often related to non-specific uptake of the ADC rather than premature payload release.

Potential Causes and Solutions:

Potential CauseMitigation Strategies
Non-Specific ADC Uptake - Fc-mediated uptake: The Fc region of the antibody can bind to Fcγ receptors on immune cells, leading to non-specific internalization and toxicity. Consider engineering the Fc region to reduce Fcγ receptor binding.[6] - Hydrophobicity-driven uptake: Highly hydrophobic ADCs (often with high DARs) can be non-specifically taken up by cells, particularly in the liver. Optimizing the DAR to a lower value can reduce this effect.[6]
On-Target, Off-Tumor Toxicity - The target antigen may be expressed at low levels on healthy tissues, leading to on-target toxicity. A thorough characterization of target expression in normal tissues is crucial.
Lack of Bystander Effect - The active catabolite, Lys-SMCC-DM1, is charged and membrane-impermeable, meaning it cannot kill neighboring antigen-negative tumor cells.[7] This is not a cause of off-target toxicity but is a key characteristic to consider for efficacy in heterogeneous tumors.
ADC Aggregates - Aggregates can be taken up non-specifically by phagocytic cells, leading to toxicity. Ensure the final product has low levels of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the SMCC linker in a Lys-SMCC-DM1 ADC and why is it considered non-cleavable?

A1: The Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a non-cleavable linker. This means it does not contain a specific chemical motif designed to be cleaved by enzymes or the acidic environment of the tumor. Instead, the release of the cytotoxic payload (DM1) relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[7][8] This process releases the payload as a lysine-linker-drug catabolite (Lys-SMCC-DM1), which is the active cytotoxic species. The stability of the SMCC linker in circulation minimizes premature drug release, which can contribute to a better safety profile compared to some cleavable linkers.[6][8]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index of a Lys-SMCC-DM1 ADC?

A2: The DAR is a critical quality attribute that significantly influences the therapeutic index.

  • Efficacy: A higher DAR generally leads to greater potency, as more cytotoxic molecules are delivered per antibody.

  • Toxicity and Pharmacokinetics: However, a high DAR increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.[6] For maytansinoid ADCs like those with DM1, an average DAR of 2 to 4 is often found to provide an optimal balance between efficacy and safety.[4]

Q3: What is the significance of using "(Rac)-Lys" (racemic lysine) in the context of this ADC?

A3: Standard lysine conjugation methods target the ε-amino group of the naturally occurring L-lysine residues on the surface of the antibody. The term "(Rac)-Lys" in "this compound" refers to the final catabolite after the degradation of the ADC inside the cell, where the lysine residue to which the SMCC-DM1 is attached could be either L-lysine or D-lysine if a racemic linker was used. However, the conjugation itself happens on the L-lysine of the antibody. If a synthetic linker containing a racemic lysine were used, the implications are not well-documented in the available literature for this specific ADC. Generally, incorporating D-amino acids into peptides can increase their resistance to enzymatic degradation.[8][9] This could potentially affect the processing and ultimate fate of the ADC catabolite, but specific data on this compound ADCs is lacking.

Q4: What are the key analytical techniques for characterizing Lys-SMCC-DM1 ADCs?

A4: A suite of orthogonal analytical methods is required for comprehensive characterization:

  • Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and assess the hydrophobicity profile of the ADC species.[3]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): Provides information on the average DAR and can be used to identify different drug-loaded species.[3]

  • Size Exclusion Chromatography (SEC): Used to quantify the amount of monomer, aggregates, and fragments in the ADC preparation.

  • In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[10]

Data Presentation

Table 1: Typical Characterization Data for a Lys-SMCC-DM1 ADC

ParameterMethodTypical Value/RangeReference
Average DARHIC-UV / RP-LC-MS3.5 ± 0.5
Monomer ContentSEC-HPLC> 95%
AggregatesSEC-HPLC< 5%
Free Drug LevelRP-HPLC< 1%
EndotoxinLAL Assay< 1 EU/mg

Table 2: Example In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Naked Antibody IC50 (nM)Free DM1 IC50 (nM)
BT-474 High~0.1 - 1> 100~0.05
SK-BR-3 High~0.5 - 5> 100~0.05
MCF-7 Low/Negative> 100> 100~0.1
MDA-MB-468 Negative> 100> 100~0.1

Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions.

Experimental Protocols

Protocol 1: Two-Step Conjugation of SMCC-DM1 to an Antibody via Lysine Residues

Objective: To conjugate DM1 to a monoclonal antibody using the SMCC linker with an average DAR of 3.5.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)

  • SMCC-DM1

  • N,N-Dimethylacetamide (DMA)

  • Quenching solution (e.g., 1 M Tris, pH 8.0)

  • Purification column (e.g., Sephadex G25)

  • Final formulation buffer (e.g., 10 mM Histidine, 10% Trehalose, pH 6.0)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 10 mg/mL in the conjugation buffer.

  • Linker-Payload Preparation: Prepare a 10 mM stock solution of SMCC-DM1 in DMA immediately before use.

  • Conjugation Reaction: a. To the antibody solution, slowly add a calculated volume of DMA to reach a final concentration of 10% (v/v). b. Add a 7-fold molar excess of the SMCC-DM1 stock solution to the antibody solution with gentle mixing. c. Incubate the reaction at room temperature for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unreacted SMCC-DM1 and other small molecules using a desalting column (e.g., Sephadex G25) pre-equilibrated with the final formulation buffer. b. Collect the protein-containing fractions.

  • Characterization: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Analyze the ADC for average DAR, aggregation, and purity using HIC, SEC, and RP-LC-MS. c. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and drug load distribution of a Lys-SMCC-DM1 ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the prepared ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min. d. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Integrate the peak areas for each species (DAR0, DAR1, DAR2, etc.). The species will elute in order of increasing hydrophobicity (and thus increasing DAR). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species n * n) / 100 where 'n' is the number of drugs conjugated to the antibody for that species.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the IC50 value of the Lys-SMCC-DM1 ADC on target-positive and target-negative cell lines.

Materials:

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Lys-SMCC-DM1 ADC, naked antibody, and free DM1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of the ADC, naked antibody, and free DM1 in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells. c. Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. d. Incubate overnight at 37°C.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance (from wells with medium only). c. Plot the percentage of cell viability versus the log of the compound concentration. d. Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic fit).[10]

Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization mAb Antibody conjugation Conjugation Reaction mAb->conjugation linker_payload SMCC-DM1 linker_payload->conjugation purification Purification (SEC/HIC) conjugation->purification adc_product This compound ADC purification->adc_product dar_analysis DAR Analysis (HIC/LC-MS) adc_product->dar_analysis aggregation_analysis Aggregation (SEC) adc_product->aggregation_analysis potency_assay In Vitro Cytotoxicity (MTT) adc_product->potency_assay troubleshooting_logic cluster_issues Problem Identification cluster_causes_dar Potential Causes (Low DAR) cluster_causes_agg Potential Causes (Aggregation) cluster_causes_tox Potential Causes (Toxicity) start Experimental Issue Observed low_dar Low/Inconsistent DAR start->low_dar high_aggregation High Aggregation start->high_aggregation high_toxicity Off-Target Toxicity start->high_toxicity cause_dar1 Reagent Conc. low_dar->cause_dar1 cause_dar2 Molar Ratio low_dar->cause_dar2 cause_dar3 Reaction Conditions low_dar->cause_dar3 cause_agg1 High DAR high_aggregation->cause_agg1 cause_agg2 Hydrophobicity high_aggregation->cause_agg2 cause_agg3 Buffer Conditions high_aggregation->cause_agg3 cause_tox1 Non-specific Uptake high_toxicity->cause_tox1 cause_tox2 On-Target, Off-Tumor high_toxicity->cause_tox2 cause_tox3 Aggregates high_toxicity->cause_tox3 adc_moa adc ADC Binding to Target Antigen internalization Receptor-Mediated Endocytosis adc->internalization lysosome Trafficking to Lysosome internalization->lysosome degradation Antibody Degradation lysosome->degradation release Release of Lys-SMCC-DM1 degradation->release action Microtubule Disruption release->action apoptosis Cell Apoptosis action->apoptosis

References

Technical Support Center: (Rac)-Lys-SMCC-DM1 ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugate (ADC) development. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical drug-to-antibody ratio (DAR) for a this compound ADC and why is it important?

A typical target average DAR for lysine-conjugated ADCs like those using SMCC-DM1 is around 3.5.[1][2][3] This value is a critical quality attribute as it directly influences the ADC's efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can increase hydrophobicity, leading to aggregation, altered pharmacokinetic properties, and potential toxicity.[4]

Q2: Why is my this compound ADC prone to aggregation, and how can I minimize it?

Aggregation is a common issue primarily driven by the increased hydrophobicity of the ADC after conjugating the DM1 payload.[5] High DAR species are particularly susceptible to aggregation.[5][6] To minimize aggregation, it is crucial to optimize the DAR, maintain favorable buffer conditions (e-g., pH and salt concentration), and avoid environmental stresses like repeated freeze-thaw cycles and vigorous shaking.[7] Proper storage at recommended temperatures (-20°C to -80°C) is also essential.

Q3: What is the mechanism of action for an ADC with a non-cleavable SMCC linker?

The SMCC linker is non-cleavable, meaning the payload is released after the entire ADC is internalized by the target cell and the antibody component is degraded in the lysosome.[8] This process releases the active cytotoxic agent, Lys-SMCC-DM1, which then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] This mechanism offers high plasma stability and a favorable safety profile by minimizing premature drug release.

Q4: Can I use Hydrophobic Interaction Chromatography (HIC) to determine the DAR of my lysine-conjugated ADC?

While HIC is a standard method for determining the DAR of more homogeneous ADCs (e.g., cysteine-conjugated), it is challenging for lysine-conjugated ADCs due to their high heterogeneity.[9] The random nature of lysine (B10760008) conjugation results in a complex mixture of positional isomers, which often cannot be resolved by HIC.[9] Reversed-phase liquid chromatography with mass spectrometry (RP-LC-MS) is often the preferred method for characterizing these heterogeneous mixtures.[9]

Troubleshooting Guides

Conjugation Reaction
SymptomPotential CauseRecommended Solution
Low DAR Inactive SMCC-DM1: The SMCC linker-payload may have hydrolyzed.Use fresh, properly stored SMCC-DM1. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[10]
Suboptimal pH: The reaction pH is too low for efficient amine reactivity.The optimal pH for the NHS ester reaction with primary amines is 7.0-9.0.[11][12] Conduct small-scale experiments to determine the optimal pH (typically around 7.5-8.5) for your specific antibody.[4][13]
Insufficient Molar Excess of SMCC-DM1: The amount of linker-payload is limiting the reaction.Optimize the molar ratio of SMCC-DM1 to the antibody. A common starting point is a 5- to 10-fold molar excess.[14]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the antibody's lysine residues for reaction with the SMCC.Perform buffer exchange into an amine-free buffer such as Phosphate Buffered Saline (PBS) before starting the conjugation.[10][15]
High DAR and/or Aggregation Excessive Molar Ratio of SMCC-DM1: Too much linker-payload leads to over-conjugation.Reduce the molar excess of SMCC-DM1 in the reaction.[10]
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to higher DARs.Optimize the reaction time. Monitor the reaction progress to stop it when the target DAR is achieved.[4]
High Concentration of Organic Solvent: Solvents like DMSO, used to dissolve the SMCC-DM1, can cause antibody precipitation if the final concentration is too high.Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v).[10]
ADC Purification & Analysis
SymptomPotential CauseRecommended Solution
High Levels of Aggregates in SEC Analysis Hydrophobicity-driven Self-association: The conjugated DM1 increases the ADC's hydrophobicity.Optimize the DAR to a lower, more homogeneous level.[7] Formulate the ADC with stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).
Unfavorable Buffer Conditions: The pH or ionic strength of the formulation buffer may promote aggregation.Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for ADC solubility.[7]
Abnormal HIC Profile (for characterization) Sample Overloading: Injecting too much sample can lead to peak broadening and poor resolution.Reduce the amount of ADC injected onto the column.
Inappropriate Salt Concentration: The salt concentration in the mobile phase is critical for proper hydrophobic interaction.Optimize the salt gradient (e.g., ammonium (B1175870) sulfate) to achieve better separation of species.[16]
Baseline Drift: Impurities in the mobile phase salts can cause a drifting baseline, affecting integration.Use high-purity salts for mobile phase preparation. Utilize a blank subtraction feature in your chromatography software if available.[16]
In Vitro Cytotoxicity Assay
SymptomPotential CauseRecommended Solution
Low Potency (High IC50) Inefficient ADC Internalization: The antibody may not be effectively internalized by the target cells.Confirm antibody-target binding and internalization using methods like flow cytometry or fluorescence microscopy.[17]
Low Target Antigen Expression: The cell line may not express sufficient levels of the target antigen.Quantify the target antigen expression on your cell line.[17] The potency of DM1-based ADCs can be highly dependent on the level of antigen expression.[18]
Suboptimal DAR: A low DAR can lead to reduced potency.[4]Characterize the DAR of the ADC batch used in the assay to ensure it is within the expected range.
High Background Toxicity in Target-Negative Cells Premature Linker-Payload Cleavage: Although SMCC is non-cleavable, impurities or other degradation could be a factor.This is less likely with a stable SMCC linker. However, ensure the ADC is properly purified and stored.
Non-specific Uptake: The ADC may be taken up by cells through mechanisms other than target-mediated endocytosis.Include a non-targeting ADC control to assess the level of non-specific uptake and toxicity.[17]
Free Drug Contamination: The ADC preparation may be contaminated with unconjugated DM1.Ensure the ADC is thoroughly purified to remove any free payload.[17]

Quantitative Data Summary

Table 1: Recommended Quenching Agents for SMCC Conjugation Reactions
Quenching AgentRecommended Molar ExcessIncubation Time & TemperatureNotes
L-cysteine 5 to 20-fold15-30 minutes at room temperatureA mild and effective quenching agent.[19]
2-Mercaptoethanol (BME) 10 to 50-fold15-30 minutes at room temperatureHas a strong odor and should be handled in a fume hood.[19]
Glycine ~80-fold1 hour at room temperatureReacts with the NHS ester of unreacted SMCC-DM1.[1][20]
Table 2: Benchmarking of In Vitro Cytotoxicity for DM1-based ADCs
ADCTarget AntigenCell LineIC50 (nM)
Trastuzumab-DM1 (Kadcyla®)HER2SK-BR-3~0.25 - 0.5
Trastuzumab-DM1 (Kadcyla®)HER2BT474~0.8 - 1.0
H32-DM1HER2SK-BR-3~0.05 - 0.08[21]
H32-DM1HER2BT474~0.5 - 0.8[21]
This compoundGenericKPL-424.8[22]
This compoundGenericMDA-MB-46840.5[22]
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions. This table provides a general reference range.[21][22][23]

Experimental Protocols

Protocol 1: this compound Conjugation
  • Antibody Preparation: Perform buffer exchange of the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.5-8.5). Adjust the antibody concentration to 2-5 mg/mL.

  • Linker-Payload Preparation: Dissolve SMCC-DM1 in a minimal amount of an organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the SMCC-DM1 stock solution to the antibody solution to achieve the desired molar excess (e.g., 8-10 fold). Ensure the final concentration of the organic solvent is below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.[1][20]

  • Quenching: Stop the reaction by adding a quenching agent such as L-cysteine or glycine (see Table 1 for recommended conditions).[1][19]

  • Purification: Purify the ADC from unreacted linker-payload and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer (e.g., histidine-based buffer) for storage.

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
  • System Preparation: Use an HPLC system with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[7]

  • Mobile Phase: Prepare an appropriate mobile phase, such as 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. Filter and degas the mobile phase.[7]

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

  • Data Acquisition: Inject the prepared sample and run the chromatography until all peaks have eluted. Monitor the absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight (HMW) species (aggregates). Calculate the percentage of monomer and aggregates. For more detailed analysis of molar mass, SEC can be coupled with multi-angle light scattering (SEC-MALS).[7][24][25][26][27]

Protocol 3: In Vitro Cytotoxicity by MTT Assay
  • Cell Seeding: Seed target cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[28]

  • ADC Dilution: Prepare a serial dilution of the ADC in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the diluted ADCs to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[28]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Lysine-SMCC-DM1 Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer conjugation Conjugation (RT, 1-2h) mAb->conjugation linker SMCC-DM1 in DMSO linker->conjugation quench Quenching (e.g., L-cysteine) conjugation->quench purify Purification (e.g., SEC) quench->purify analyze Characterization (DAR, Aggregation) purify->analyze final_adc This compound ADC analyze->final_adc

Caption: Workflow for Lysine-SMCC-DM1 Conjugation.

ADC Analytical Characterization Workflow cluster_analysis Analytical Methods cluster_results Key Quality Attributes start Purified ADC sec SEC / SEC-MALS start->sec rp_lcms RP-LC-MS start->rp_lcms potency In Vitro Cytotoxicity (e.g., MTT Assay) start->potency aggregation Aggregation (%) sec->aggregation dar Average DAR rp_lcms->dar ic50 Potency (IC50) potency->ic50

Caption: Analytical workflow for ADC characterization.

Troubleshooting Low ADC Potency start Low Potency (High IC50) check_adc Is the ADC characterized? start->check_adc check_cells Is the cell line validated? check_adc->check_cells Yes dar_issue Low DAR check_adc->dar_issue No, DAR low aggregation_issue High Aggregation check_adc->aggregation_issue No, Aggregation high check_assay Is the assay protocol optimal? check_cells->check_assay Yes antigen_issue Low Antigen Expression check_cells->antigen_issue No, Low expression internalization_issue Poor Internalization check_cells->internalization_issue No, Poor internalization incubation_issue Incubation Time Too Short check_assay->incubation_issue Suboptimal

Caption: Troubleshooting decision tree for low ADC potency.

References

Technical Support Center: Improving Reproducibility of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving (Rac)-Lys-SMCC-DM1 antibody-drug conjugates (ADCs). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges encountered during the synthesis, purification, and characterization of these complex biotherapeutics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

This compound is the catabolite of Trastuzumab emtansine (T-DM1), a well-known antibody-drug conjugate. It consists of the cytotoxic agent DM1, a potent microtubule-disrupting agent, linked to a lysine (B10760008) residue via the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). The "(Rac)" designation indicates that the lysine component is a racemic mixture. This molecule is a critical analyte in understanding the metabolism and stability of lysine-conjugated ADCs.

Q2: What are the most critical factors affecting the reproducibility of ADC conjugation?

The reproducibility of ADC conjugation is primarily influenced by:

  • Reagent Quality: The purity and stability of the antibody, SMCC-DM1 drug-linker, and reaction buffers are paramount.

  • Reaction Conditions: Precise control of pH, temperature, molar ratios of reactants, and incubation times is crucial for consistent conjugation efficiency.

  • Analytical Characterization: The accuracy and consistency of methods used to determine the drug-to-antibody ratio (DAR) and other quality attributes are critical for assessing batch-to-batch variability.

Q3: How should this compound and related reagents be stored?

Proper storage is essential to maintain the integrity of the reagents.

  • SMCC-DM1: Should be stored at -20°C under desiccated conditions. For long-term storage, -80°C is recommended. Stock solutions in anhydrous DMSO or DMF should be prepared fresh and used immediately.

  • This compound ADC: For short-term storage, 4°C is suitable. For long-term storage, aliquoting into single-use volumes and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR is a common challenge in ADC synthesis. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Inactive SMCC-DM1 Ensure SMCC-DM1 is fresh and has been stored properly under desiccated conditions at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal Reaction pH The reaction of the SMCC's NHS ester with lysine's primary amine is most efficient at a pH of 7.2-8.5. Ensure the conjugation buffer is within this range and is free of primary amines (e.g., Tris, glycine) which can compete in the reaction.
Incorrect Molar Ratio The molar excess of SMCC-DM1 to the antibody is critical and often requires empirical optimization. For dilute antibody solutions (<1 mg/mL), a higher molar excess may be necessary. Start with a 5- to 20-fold molar excess and titrate to find the optimal ratio for your specific antibody.
Insufficient Incubation Time The amine reaction is typically carried out for 30-60 minutes at room temperature or 2-4 hours at 4°C. Ensure adequate incubation time for the reaction to proceed to completion.
Presence of Competing Nucleophiles Ensure the antibody solution is free from other nucleophilic contaminants that could react with the SMCC linker.
Issue 2: ADC Aggregation

Aggregation can significantly impact the efficacy and safety of an ADC. The following guide provides strategies to mitigate this issue.

Potential Cause Troubleshooting Steps
Over-conjugation A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR. This can be done by reducing the molar excess of SMCC-DM1 or decreasing the reaction time.
High Concentration of Organic Solvent The use of organic solvents like DMSO or DMF to dissolve the SMCC-DM1 can induce protein aggregation if the final concentration is too high. Keep the final concentration of the organic solvent below 10%.
Unfavorable Buffer Conditions Suboptimal pH or low ionic strength of the buffer can lead to protein instability and aggregation. Ensure the buffer conditions are suitable for the stability of your specific antibody. A common mobile phase for size-exclusion chromatography to analyze aggregation is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.
Freeze-Thaw Stress Repeated freezing and thawing can cause denaturation and aggregation. To avoid this, aliquot the ADC into single-use volumes for storage.
Storage Instability Long-term storage at inappropriate temperatures can lead to aggregation. Store the final ADC product at recommended temperatures (-20°C or -80°C for long-term).

Experimental Protocols & Methodologies

Synthesis of SMCC-DM1 Drug-Linker
Protocol for Lysine-Based ADC Conjugation (Solution-Phase)

This protocol is a generalized procedure for conjugating SMCC-DM1 to an antibody in solution.

Materials:

  • Antibody (in a suitable buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC-DM1

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Glycine (B1666218), pH 7.0)

  • Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.

  • SMCC-DM1 Preparation: Immediately before use, dissolve the SMCC-DM1 in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the desired molar excess (e.g., 5- to 20-fold) of the dissolved SMCC-DM1 to the antibody solution with gentle mixing.

    • Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add a quenching agent like glycine to a final concentration of 50-100 mM to react with any excess SMCC-DM1. Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the ADC from unconjugated drug-linker and other reaction components using Protein A affinity chromatography or size-exclusion chromatography (SEC).

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody Solution (pH 7.2-8.0) conjugation Conjugation Reaction (1-2h RT or 2-4h 4°C) antibody->conjugation drug_linker SMCC-DM1 in Anhydrous DMSO/DMF drug_linker->conjugation quenching Quenching (e.g., Glycine) conjugation->quenching purification Purification (Protein A or SEC) quenching->purification analysis Characterization (DAR, Aggregation) purification->analysis dar_logic cluster_inputs Inputs cluster_calculations Calculations cluster_output Output A280 Absorbance at 280 nm calc_C_Ab Calculate C(Ab) A280->calc_C_Ab Almax Absorbance at λmax calc_C_Drug Calculate C(Drug) Almax->calc_C_Drug eAb280 ε(Ab) at 280 nm eAb280->calc_C_Ab eDrug_lmax ε(Drug) at λmax eDrug_lmax->calc_C_Drug eDrug280 ε(Drug) at 280 nm eDrug280->calc_C_Ab calc_C_Drug->calc_C_Ab calc_DAR Calculate DAR calc_C_Drug->calc_DAR calc_C_Ab->calc_DAR DAR_value Average DAR calc_DAR->DAR_value

Technical Support Center: ADC Linker Modification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding linker modification strategies to enhance Antibody-Drug Conjugate (ADC) performance.

FAQ 1: ADC Aggregation Issues

Question: My ADC, which uses a hydrophobic payload like MMAE with a Val-Cit linker, shows significant aggregation immediately after conjugation or during storage. What are the primary causes and how can I troubleshoot this?

Answer:

The primary driver for the aggregation of ADCs with hydrophobic payloads is the increase in the overall surface hydrophobicity of the antibody after conjugation.[1][2] These hydrophobic patches on different ADC molecules interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of high molecular weight species (HMWS).[1][3] The Drug-to-Antibody Ratio (DAR) is a critical factor; a higher DAR increases surface hydrophobicity and the propensity for aggregation.[1]

Troubleshooting & Optimization Strategies:
  • Reduce Linker-Payload Hydrophobicity: The most direct approach is to increase the hydrophilicity of the drug-linker complex.[1][4]

    • Incorporate Hydrophilic Spacers: Introducing hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker is a highly effective strategy.[5][6][7] PEG chains can shield the hydrophobic payload, improving solubility and preventing aggregation.[3][6] Other hydrophilic groups like sulfonates, phosphates, or sugars can also be used.[4][8]

    • Branched Linker Architecture: Using a branched linker to attach a PEG chain as a pendant molecule, rather than a linear spacer, has shown improvements in pharmacokinetic (PK) behavior and in vivo efficacy.[9][10]

  • Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR reduces the ADC's overall hydrophobicity. Experiment with reducing the molar excess of the linker-payload during the conjugation reaction to achieve an optimal balance between efficacy and stability.[1][11]

  • Formulation Optimization: The formulation is crucial for maintaining ADC stability.[1]

    • Buffer Selection: Use buffers like histidine or citrate (B86180) to maintain a pH that keeps the ADC away from its isoelectric point, thus ensuring colloidal stability.[1]

    • Use of Excipients: Screen for stabilizing excipients that can reduce aggregation.

Table 1: Common Excipients to Mitigate ADC Aggregation [1]

ExcipientFunctionTypical Concentration
Polysorbate 20/80Non-ionic surfactant; reduces surface-induced aggregation0.01% - 0.1%
Sucrose/TrehaloseCryo- and lyoprotectant; stabilizes protein structure5% - 10%
ArginineSuppresses aggregation by interacting with hydrophobic patches50 - 250 mM

Workflow for Troubleshooting ADC Aggregation

ADC_Aggregation_Troubleshooting start High ADC Aggregation Observed (via SEC-HPLC) cause1 Potential Cause: High Linker-Payload Hydrophobicity start->cause1 cause2 Potential Cause: Suboptimal DAR start->cause2 cause3 Potential Cause: Inadequate Formulation start->cause3 solution1 Strategy 1: Modify Linker - Add PEG Spacer - Incorporate Sulfonate/Sugar Groups - Use Branched Architecture cause1->solution1 solution2 Strategy 2: Optimize Conjugation - Reduce Molar Excess of Drug-Linker - Target Lower Average DAR cause2->solution2 solution3 Strategy 3: Reformulate ADC - pH Adjustment - Add Stabilizing Excipients (e.g., Surfactants, Sugars) cause3->solution3 analysis Analyze Modified ADC - Hydrophobic Interaction Chromatography (HIC) - Size Exclusion Chromatography (SEC) solution1->analysis solution2->analysis solution3->analysis analysis->start Re-evaluate if needed end Optimized ADC: Reduced Aggregation & Improved Stability analysis->end Tandem_Cleavage_Mechanism cluster_circulation Systemic Circulation cluster_cell Intracellular Environment ADC_Circulation ADC in Circulation (pH 7.4) Glucuronide-Protected Linker Internalization Internalization into Target Tumor Cell ADC_Circulation->Internalization Stable Lysosome Lysosomal Compartment (Low pH, High β-glucuronidase) Internalization->Lysosome Step1 Step 1: Glucuronide Cleavage (β-glucuronidase) Lysosome->Step1 ExposedLinker Exposed Dipeptide Linker (e.g., Val-Cit) Step1->ExposedLinker Step2 Step 2: Dipeptide Cleavage (Cathepsin B) ExposedLinker->Step2 PayloadRelease Active Payload Release Step2->PayloadRelease

References

Validation & Comparative

Validating the In Vitro Cytotoxicity of (Rac)-Lys-SMCC-DM1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of antibody-drug conjugates (ADCs) featuring the (Rac)-Lys-SMCC-DM1 linker-payload system. By presenting objective performance data alongside detailed experimental protocols, this document serves as a valuable resource for researchers engaged in the development and evaluation of novel ADCs.

Comparative Cytotoxicity Data

The in vitro potency of an ADC is a critical determinant of its potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound ADCs and comparable agents across various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

ADCTargetCell LineIC50 (nM)Reference
anti-CD30-MCC-DM1CD30Karpas 2990.06[1]
ADCETRIS (anti-CD30-vc-MMAE)CD30Karpas 2990.04[1]
T-DM1 (anti-HER2-MCC-DM1)HER2Karpas 29931.02[1]
anti-CD30-MCC-DM1CD30L428< 0.13[1]
Lys-SMCC-DM1-KPL-424.8[2]
Lys-SMCC-DM1-MDA-MB-46840.5[2]

Table 1: Comparative in vitro cytotoxicity of an anti-CD30-MCC-DM1 ADC with ADCETRIS and a non-binding control ADC (T-DM1) in a CD30-positive cell line, and the cytotoxicity of the Lys-SMCC-DM1 catabolite in different cell lines.

ADCTargetCell LineIC50 (pM)Reference
T-DM1 (ado-trastuzumab emtansine)HER2NCI-N8782 ± 10[3]
T-DM1 (ado-trastuzumab emtansine)HER2HCC195433 ± 20[3]

Table 2: In vitro cytotoxicity of T-DM1 in HER2-positive gastric and breast cancer cell lines.

Experimental Protocols

Accurate and reproducible in vitro cytotoxicity data are essential for the preclinical evaluation of ADCs. The following is a detailed protocol for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the IC50 values of ADCs.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Materials:

  • Target cancer cell lines (Antigen-positive and antigen-negative)

  • Complete cell culture medium

  • This compound ADC and comparator ADCs

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

2. Cell Seeding:

  • Culture target cells to ~80% confluency.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[4][5]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]

3. ADC Treatment:

  • Prepare serial dilutions of the this compound ADC and comparator agents in complete culture medium.

  • Carefully remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells.

  • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubate the plate for a predetermined period (e.g., 72-144 hours) at 37°C and 5% CO2.[4][6]

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Gently shake the plate to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Read the absorbance of each well at 570 nm using a microplate reader.[4][5]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment ADC Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Target Cells cell_harvest Harvest and Count Cells cell_culture->cell_harvest cell_seeding Seed Cells in 96-well Plate cell_harvest->cell_seeding adc_addition Add ADCs to Cells cell_seeding->adc_addition adc_dilution Prepare ADC Serial Dilutions adc_dilution->adc_addition incubation Incubate for 72-144h adc_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

In Vitro Cytotoxicity Experimental Workflow

dm1_mechanism cluster_adc ADC Action cluster_payload Payload Effect cluster_apoptosis Cellular Response adc This compound ADC binding Binds to Target Antigen adc->binding internalization Internalization via Endocytosis binding->internalization lysosomal_degradation Lysosomal Degradation internalization->lysosomal_degradation dm1_release Release of DM1 lysosomal_degradation->dm1_release tubulin_binding Binds to Tubulin dm1_release->tubulin_binding microtubule_disruption Disruption of Microtubule Dynamics tubulin_binding->microtubule_disruption cell_cycle_arrest G2/M Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest caspase_activation Caspase-3 Activation cell_cycle_arrest->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Mechanism of Action of DM1-based ADCs

Conclusion

The in vitro cytotoxicity of this compound ADCs is comparable to other potent ADCs, demonstrating significant cell-killing activity in antigen-positive cell lines. The provided experimental protocol offers a standardized method for assessing ADC potency, and the diagrams illustrate the key steps in the validation process and the mechanism of action. This guide serves as a foundational resource for the continued development and comparative evaluation of next-generation antibody-drug conjugates.

References

A Comparative Analysis of (Rac)-Lys-SMCC-DM1 and Other DM1 Derivatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Lys-SMCC-DM1 and other derivatives of the potent cytotoxic agent DM1, which are critical components of antibody-drug conjugates (ADCs) in cancer therapy. This analysis is supported by experimental data to inform the rational design and development of next-generation ADCs.

Introduction to DM1 and its Derivatives in ADCs

Maytansinoids, including DM1 and DM4, are highly potent microtubule-inhibiting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] Their exceptional cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these agents to tumor cells, thereby minimizing systemic toxicity.[1][3] The linkage of the maytansinoid to the antibody is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.

This compound is a key active catabolite of the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1 or Kadcyla®).[4] It is formed upon the internalization and lysosomal degradation of the ADC, which utilizes a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[4][5] This guide will compare the performance of ADCs that generate this catabolite with those utilizing other DM1 derivatives and linker technologies.

Mechanism of Action: Microtubule Disruption and Apoptosis

Maytansinoids exert their cytotoxic effects by binding to tubulin, a key component of microtubules. This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[6]

The binding of maytansinoids to the plus ends of microtubules suppresses their dynamic instability, which is crucial for proper mitotic spindle formation and chromosome segregation.[7] This disruption triggers the spindle assembly checkpoint, which, if persistently activated, initiates the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[8][9]

cluster_0 Cellular Uptake and Processing cluster_1 Mechanism of Action ADC ADC Endosome Endosome ADC->Endosome Receptor-mediated endocytosis Lysosome Lysosome Endosome->Lysosome Catabolite This compound Lysosome->Catabolite Proteolytic degradation Tubulin Tubulin Catabolite->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Caspase_Cascade Caspase Activation G2M_Arrest->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1. General workflow of ADC uptake, processing, and induction of apoptosis.

Comparative In Vitro Cytotoxicity

The in vitro potency of DM1 derivatives is a critical factor in their selection as ADC payloads. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various maytansinoid-based ADCs against different cancer cell lines.

ADC ConstructLinker TypeCell LineIC50 (ng/mL)Reference
anti-EpCAM-SMCC-DM1Non-cleavableHCT-15~10[10]
anti-EpCAM-PEG4Mal-DM1CleavableHCT-15~1[10]
anti-EpCAM-SMCC-DM1Non-cleavableCOLO 205~1[10]
anti-EpCAM-PEG4Mal-DM1CleavableCOLO 205~1[10]
T-DM1 (Trastuzumab-SMCC-DM1)Non-cleavableSK-BR-3 (HER2+)Not Specified[11]
anti-CD22-MCC-DM1Non-cleavableNHL B-cell linesNot Specified[12]
huC242-SPDB-DM4Cleavable (Disulfide)COLO 205Not Specified[13]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, drug exposure time, and assay method. The data presented here is for comparative illustration.

The data suggests that both cleavable and non-cleavable linker-based ADCs exhibit potent in vitro cytotoxicity. In some cases, ADCs with cleavable linkers, such as the one containing PEG4Mal, have shown enhanced potency against multidrug-resistant cell lines.[10]

Comparative In Vivo Efficacy

The anti-tumor activity of DM1-based ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.

ADCLinkerTumor ModelEfficacy OutcomeReference
anti-EpCAM-SMCC-DM1Non-cleavableHCT-15 XenograftTumor growth inhibition[10]
anti-EpCAM-PEG4Mal-DM1CleavableHCT-15 XenograftComplete tumor regressions[10]
T-DM1Non-cleavableHER2+ Breast Cancer XenograftsSignificant tumor growth inhibition[14]
huC242-maytansinoid conjugatesCleavable and Non-cleavableCOLO 205 XenograftTumor growth delay[13]

In vivo studies have demonstrated that both cleavable and non-cleavable DM1-ADCs can elicit significant anti-tumor responses. Notably, in a head-to-head comparison, the anti-EpCAM-PEG4Mal-DM1 with a cleavable linker showed superior efficacy, inducing complete tumor regressions in a multidrug-resistant xenograft model, whereas the non-cleavable counterpart only inhibited tumor growth.[10] This highlights the potential advantage of cleavable linkers in certain contexts.

Pharmacokinetic Properties

The pharmacokinetic (PK) profile of an ADC is crucial for its therapeutic index. The stability of the linker and the properties of the payload and its catabolites all influence the ADC's circulation time, clearance, and exposure.

ADC/DerivativeLinker TypeKey PK ObservationReference
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)Unconjugated drug AUC was not proportional to the AUC of the ADC.[15]
SAR3419Cleavable (SPDB)Similar molar AUC to T-DM1 at similar doses.[15]
Maytansinoid ADCs (general)Not ApplicableMTDs were ~2-fold higher than those of auristatin ADCs.[15]
Unconjugated DM4 and S-methyl-DM4Not ApplicableA validated LC-MS/MS method for quantification in human plasma has been developed.[16][17][18]

Studies have shown that ADCs with non-cleavable linkers generally exhibit greater plasma stability compared to their cleavable counterparts.[5] This can lead to a longer half-life and potentially a wider therapeutic window.[5] However, the choice of linker can also influence the metabolic fate and clearance of the ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the in vitro cytotoxicity of ADCs.

Workflow:

Cell_Seeding Seed cells in 96-well plate ADC_Treatment Treat with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 2. Workflow for a typical in vitro cytotoxicity MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the treatment intravenously.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Pharmacokinetic Analysis using LC-MS/MS

This protocol provides a general workflow for the quantification of maytansinoid derivatives in plasma.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma proteins using a solvent like acetonitrile (B52724) to release the maytansinoids.

    • Reduction (for cleavable linkers): For ADCs with disulfide linkers, a reduction step may be necessary to release the payload.

    • Solid Phase Extraction (SPE): Further clean up the sample and concentrate the analytes using SPE.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the maytansinoid derivatives from other plasma components using liquid chromatography (LC).

    • Mass Spectrometric Detection: Detect and quantify the analytes using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[16][17][18]

  • Data Analysis: Generate a calibration curve using standards of known concentrations to quantify the maytansinoid levels in the plasma samples.

Conclusion

The selection of a DM1 derivative and linker strategy is a critical decision in the design of an effective and safe ADC. This compound, the catabolite of the clinically successful ADC T-DM1, demonstrates the efficacy of the non-cleavable linker approach, which offers high plasma stability and targeted payload release. However, emerging data suggests that ADCs with cleavable linkers, which can release membrane-permeable payloads, may offer advantages in certain contexts, such as in overcoming multidrug resistance and mediating a "bystander effect" to kill neighboring antigen-negative tumor cells.[10][11][19]

The choice between these strategies will depend on the specific target antigen, the tumor microenvironment, and the desired therapeutic window. A thorough comparative analysis of different DM1 derivatives and linker technologies, using robust in vitro and in vivo models, is essential for the development of the next generation of highly effective and well-tolerated ADCs.

References

(Rac)-Lys-SMCC-DM1 vs. Cleavable Linkers in ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker technology playing a pivotal role in defining the efficacy, safety, and overall therapeutic index of these targeted therapies. The choice between a non-cleavable linker, which releases its payload upon lysosomal degradation of the antibody, and a cleavable linker, designed to release the payload in response to specific triggers within the tumor microenvironment or the cell itself, is a critical decision in ADC design. This guide provides an objective comparison of ADCs featuring the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which generates the active metabolite (Rac)-Lys-SMCC-DM1, against those utilizing various cleavable linkers.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between non-cleavable and cleavable linkers lies in their payload release mechanism, which in turn dictates their biological activity and potential therapeutic applications.

Non-Cleavable Linkers (e.g., SMCC): ADCs employing non-cleavable linkers like SMCC rely on the complete proteolytic degradation of the monoclonal antibody within the lysosome of the target cancer cell.[1][2] Following internalization, the ADC is trafficked to the lysosome, where proteases break down the antibody, liberating the cytotoxic payload (e.g., DM1) still attached to the linker and the lysine (B10760008) residue to which it was conjugated, forming this compound.[1][2] This charged metabolite is generally membrane-impermeable, confining its cytotoxic activity to the antigen-positive target cell and limiting the "bystander effect" on neighboring antigen-negative cells.[2] Ado-trastuzumab emtansine (Kadcyla®) is a clinically approved ADC that utilizes the SMCC linker.[2]

Cleavable Linkers: In contrast, cleavable linkers are engineered to be labile under specific physiological conditions, allowing for a more direct release of the payload.[2][3] These conditions can include:

  • Enzymatic Cleavage: Peptide linkers, such as the widely used valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3][4]

  • pH Sensitivity: Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2]

  • Redox Environment: Disulfide-based linkers remain intact in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[2]

The release of a less polar and often membrane-permeable payload by cleavable linkers can enable a bystander effect , where the cytotoxic agent diffuses out of the target cell to kill adjacent, antigen-negative tumor cells.[2][5] This can be particularly advantageous in treating heterogeneous tumors.[2][5]

Performance Comparison: A Data-Driven Analysis

The choice of linker technology has a profound impact on the performance of an ADC, influencing its potency, stability, and in vivo efficacy. The following tables summarize quantitative data from comparative studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

ADC ConfigurationLinker TypeCell LineTarget AntigenIC50 (ng/mL)Key Findings
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)Calu-3EpCAM~10More potent than the non-cleavable counterpart in this cell line.[6]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-3EpCAM-Less potent than the cleavable counterpart.[6]
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)HSC-2EGFR~5More potent than the non-cleavable counterpart in this cell line.[6]
anti-EGFR-SMCC-DM1Non-cleavable (Thioether)HSC-2EGFR-Less potent than the cleavable counterpart.[6]
huC242-SPDB-DM4Cleavable (Disulfide)VariousCanAgNot SpecifiedShowed approximate in vitro activity to the non-cleavable version.[6]

Note: IC50 values are approximate and can vary based on experimental conditions. Data extracted from multiple sources for comparative illustration.

Plasma Stability

Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability minimizes premature payload release in circulation, reducing off-target toxicity.

ADC ConfigurationLinker TypePlasma Half-lifeKey Findings
Ab-CX-DM1Cleavable (Triglycyl Peptide)9.9 daysComparable stability to the non-cleavable SMCC linker in mouse plasma.[6]
Ab-SMCC-DM1Non-cleavable (Thioether)10.4 daysHigh plasma stability is a characteristic feature of non-cleavable linkers.[6]
T-SPP-DM1Cleavable (Disulfide)Not specified, but faster clearance than T-DM1Disulfide linkers can exhibit lower stability in circulation compared to thioether linkers.[6]
T-DM1 (SMCC)Non-cleavable (Thioether)~4.56 days (in rats)Demonstrates good stability, although some payload loss can occur over time.[6]
In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo.

ADC ConfigurationLinker TypeTumor ModelDoseOutcome
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)Calu-33 mg/kgSignificant tumor regression. More active at a 5-fold lower dose than the SMCC ADC.[6]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)Calu-315 mg/kgTumor growth inhibition.[6]
anti-EGFR-CX-DM1Cleavable (Triglycyl Peptide)HSC-23 mg/kgImproved antitumor activity over the SMCC conjugate.[6]
anti-EGFR-SMCC-DM1Non-cleavable (Thioether)HSC-215 mg/kgTumor growth inhibition.[6]
huC242-SPDB-DM4Cleavable (Disulfide)Multiple ModelsNot SpecifiedExhibited significantly higher activity in multiple xenograft models compared to the non-cleavable version.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a negative control and a vehicle control.[7]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vitro Plasma Stability Assay (ELISA-based)

Objective: To assess the stability of an ADC in plasma by quantifying the amount of intact ADC over time.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[6]

  • Quantification of Intact ADC:

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples containing the ADC. The intact ADC will bind to the antigen.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the antibody portion of the ADC.

    • Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

    • Measure the signal using a plate reader.[5]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero. This can be used to determine the plasma half-life of the ADC.[6]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[9]

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.[10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC, and potentially a non-binding antibody control). Administer the treatments, typically via intravenous injection, according to a predetermined dosing schedule.[9]

  • Monitoring: Monitor tumor volume (measured with calipers), body weight (as an indicator of toxicity), and the overall health of the mice regularly throughout the study.[11]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.[11]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Non-cleavable Linker) Receptor Tumor Cell Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Proteolysis Payload This compound (Active Metabolite) Degradation->Payload Release Apoptosis Apoptosis Payload->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Cleavable Linker) Receptor Tumor Cell Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome->Cleavage Payload Free Payload (e.g., DM1) Cleavage->Payload Release Apoptosis Apoptosis Payload->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Payload->BystanderCell Bystander Effect

Caption: Mechanism of action for an ADC with a cleavable linker.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model Development Cytotoxicity->Xenograft Promising Candidates Stability Plasma Stability Assay (Half-life) Stability->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy ADC_Development ADC Development (Non-cleavable vs. Cleavable) ADC_Development->Cytotoxicity ADC_Development->Stability

Caption: Experimental workflow for comparing ADCs.

References

A Head-to-Head Comparison of Maytansinoid Payloads: DM1 vs. DM4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs). Their high cytotoxicity, combined with the tumor-targeting specificity of monoclonal antibodies, has led to the successful development of several approved and investigational ADCs for a range of cancers. This guide provides an in-depth, head-to-head comparison of the two most clinically advanced maytansinoid payloads: DM1 (mertansine or emtansine) and DM4 (soravtansine). We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols that underpin their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoid payloads exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton crucial for cell division.[1][2] The process unfolds in a series of steps:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

  • Payload Release: Once inside the cell, the linker connecting the antibody to the maytansinoid payload is cleaved, releasing the active drug into the cytoplasm.

  • Microtubule Disruption: The released maytansinoid binds to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[3] This binding inhibits microtubule assembly and polymerization, leading to microtubule depolymerization.[2][3]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for cell division. This triggers the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1]

This targeted delivery mechanism minimizes systemic exposure and toxicity to healthy cells, a significant advantage over traditional chemotherapy.[2]

Maytansinoid-Induced Apoptosis Signaling Pathway

The induction of apoptosis by maytansinoids following microtubule disruption is a complex process involving a cascade of signaling events. Key players in this pathway include the spindle assembly checkpoint proteins Mad2 and BubR1, and the tumor suppressor protein p53.

Maytansinoid_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Maytansinoid-ADC Internalization Binding & Internalization ADC->Internalization 1. Lysosome Lysosomal Degradation & Payload Release Internalization->Lysosome 2. Payload Free Maytansinoid (DM1 or DM4) Lysosome->Payload 3. Tubulin Tubulin Binding Payload->Tubulin 4. Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption 5. Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest 6. SAC Spindle Assembly Checkpoint (Mad2, BubR1) Mitotic_Arrest->SAC 7. p53 p53 Activation SAC->p53 8. Bax Bax Upregulation p53->Bax 9. Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria 10. Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c 11. Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 12. Caspase3 Caspase-3 Activation Caspase9->Caspase3 13. Apoptosis Apoptosis Caspase3->Apoptosis 14.

Caption: Maytansinoid-induced apoptosis signaling pathway.

Quantitative Data Summary: A Head-to-Head Comparison

The in vitro cytotoxicity of maytansinoid payloads is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for DM1 and DM4-based ADCs across various cancer cell lines. It is important to note that the potency of an ADC is influenced by the antibody, the linker, and the drug-to-antibody ratio (DAR), not just the payload itself.

Table 1: In Vitro Cytotoxicity (IC50) of DM1-based ADCs

ADC TargetCell LineCancer TypeIC50 Range (nM)
HER2 (T-DM1)MultipleBreast Cancer~200
B7H4MDA-MB-468Triple-Negative Breast CancerData reported as in vivo tumor reduction
GeneralMultipleVarious0.79 - 7.2

Table 2: In Vitro Cytotoxicity (IC50) of DM4-based ADCs

ADC TargetCell LineCancer TypeIC50 Range (nM)
5T4MultipleGastrointestinal CancerIn the nanomolar range
DDR1HT-29, HCT116, etc.Colorectal CancerPotent cytotoxicity observed
CEACAM5CEACAM5-expressingVariousIn the nanomolar range
Folate Receptor α (Mirvetuximab soravtansine)MultipleOvarian Cancer~500
B7H4MDA-MB-468Triple-Negative Breast CancerData reported as in vivo tumor reduction
GeneralMultipleVarious0.03 - 0.06

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, antibody, linker, and assay used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of an ADC.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • ADC constructs (DM1 and DM4-based)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • 96-well microplates

  • ADC constructs

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Co-seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:5).

  • ADC Treatment: After allowing the cells to adhere, treat the co-culture with a serial dilution of the ADC.

  • Incubation: Incubate the plate for 3 to 6 days.

  • Viability Assessment: Measure the viability of the Ag- cell population using flow cytometry (by gating on the fluorescently labeled cells) or by fluorescence microscopy and cell counting. The percentage of dead Ag- cells in the presence of Ag+ cells and the ADC, corrected for any non-specific killing by the ADC on Ag- cells alone, represents the bystander killing effect.

Preclinical ADC Development Workflow

The development of an ADC is a multi-step process that requires careful planning and execution. The following diagram outlines a typical workflow for the preclinical development of an ADC.

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Candidate Selection Target_Selection Target Antigen Selection Antibody_Engineering Antibody Engineering & Production Target_Selection->Antibody_Engineering Payload_Linker_Selection Payload & Linker Selection Antibody_Engineering->Payload_Linker_Selection Conjugation ADC Conjugation & Characterization Payload_Linker_Selection->Conjugation Binding_Assays Binding Affinity & Specificity Assays Conjugation->Binding_Assays Cytotoxicity_Assays Cytotoxicity & Bystander Effect Assays Binding_Assays->Cytotoxicity_Assays Stability_Assays In Vitro Stability (Plasma, Lysosomal) Cytotoxicity_Assays->Stability_Assays Internalization_Assays Internalization & Trafficking Studies Stability_Assays->Internalization_Assays PK_Studies Pharmacokinetics (PK) & Biodistribution Internalization_Assays->PK_Studies Efficacy_Studies Efficacy in Xenograft/PDX Models PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology & Safety Pharmacology Efficacy_Studies->Toxicity_Studies Lead_Candidate Lead Candidate Selection for IND-enabling Studies Toxicity_Studies->Lead_Candidate

Caption: Preclinical ADC development workflow.

Conclusion

Both DM1 and DM4 are highly potent maytansinoid payloads that have demonstrated significant promise in the development of ADCs for cancer therapy. While both operate through the same fundamental mechanism of microtubule disruption, subtle differences in their chemical structures can influence their properties, such as potency and bystander effect. The choice between DM1 and DM4 for a particular ADC will depend on a variety of factors, including the target antigen, the tumor type, and the desired characteristics of the final conjugate. The experimental protocols and data presented in this guide provide a framework for the rational selection and evaluation of maytansinoid payloads in the development of the next generation of targeted cancer therapeutics.

References

Validating the Target Specificity of (Rac)-Lys-SMCC-DM1 ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] The efficacy and safety of these complex biologics hinge on their target specificity. This guide provides a comparative framework for validating the target specificity of ADCs utilizing the (Rac)-Lys-SMCC-DM1 cytotoxic payload, a derivative of the potent microtubule inhibitor maytansine (B1676224) (DM1).[3]

The this compound ADC comprises a monoclonal antibody targeting a tumor-associated antigen, linked via a stable, non-cleavable thioether linker (SMCC) to the DM1 payload.[4][5] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and subsequent lysosomal degradation of the antibody releases the active Lys-SMCC-DM1 metabolite, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6][7]

Understanding Off-Target Toxicity

A critical aspect of ADC development is mitigating off-target toxicities, which can arise from several mechanisms:

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.[6]

  • Antigen-Independent Uptake: Healthy cells, particularly those of the reticuloendothelial system, can take up ADCs through non-specific mechanisms like macropinocytosis.[6]

  • Premature Payload Release: Although the SMCC linker is designed for stability, any premature release of the DM1 payload in circulation can cause systemic toxicity.[6]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself may have an affinity for other cellular proteins, contributing to antigen-independent cytotoxicity.[6]

Common dose-limiting toxicities associated with DM1-based ADCs include thrombocytopenia, hepatotoxicity, and peripheral neuropathy.[1][4]

Comparative Data on Target Specificity

The following tables summarize key quantitative data from representative in vitro and in vivo studies to assess the target specificity of this compound ADCs compared to relevant controls.

In Vitro Cytotoxicity
Cell LineTarget Antigen ExpressionADCIC50 (nM)Reference
Karpas 299CD30-positiveanti-CD30-MCC-DM10.06[8]
Karpas 299CD30-positiveT-DM1 (anti-HER2-MCC-DM1)31.02[8]
KPL-4HER2-positiveLys-SMCC-DM124.8[9]
MDA-MB-468HER2-negativeLys-SMCC-DM140.5[9]

Note: The data clearly demonstrates the target-dependent cytotoxicity of the anti-CD30-MCC-DM1 ADC, with a significantly lower IC50 in the antigen-positive cell line compared to the non-binding control ADC. The cytotoxicity of the free Lys-SMCC-DM1 metabolite is also shown for comparison.

In Vivo Efficacy and Tolerability
Animal ModelADCDoseOutcomeReference
Xenograft (CD30+)anti-CD30-MCC-DM1Well-tolerated dosesSignificant tumor regression[8]
Cynomolgus Monkeyanti-CD30-MCC-DM14 and 12 mg/kgHalf-life of ~5 days[8]
Non-human Primateanti-CD30-MCC-DM130 mg/kgTolerated dose[8]

Note: These findings indicate that anti-CD30-MCC-DM1 demonstrates efficacy in vivo at doses that are well-tolerated in non-human primates, supporting its therapeutic window.

Experimental Protocols for Specificity Validation

Detailed below are protocols for key experiments to validate the target specificity of this compound ADCs.

In Vitro Assays

1. Target-Dependent Cytotoxicity Assay

  • Objective: To determine the potency of the ADC on antigen-positive versus antigen-negative cell lines.

  • Protocol:

    • Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and free DM1 payload.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for each compound on each cell line.

2. Internalization Assay

  • Objective: To confirm that the ADC is internalized upon binding to the target antigen.

  • Protocol:

    • Label the ADC with a fluorescent dye (e.g., FITC or Alexa Fluor 488).

    • Incubate antigen-positive and antigen-negative cells with the fluorescently labeled ADC for various time points.

    • Wash the cells to remove unbound ADC.

    • Analyze the internalization of the ADC using flow cytometry or fluorescence microscopy. Co-staining with a lysosomal marker can confirm lysosomal trafficking.

3. Bystander Killing Assay

  • Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

  • Protocol:

    • Co-culture antigen-positive and antigen-negative cells at different ratios.

    • Treat the co-culture with the ADC.

    • After a defined incubation period, assess the viability of both cell populations using methods that can distinguish between the two (e.g., flow cytometry with specific markers).

In Vivo Assays

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Protocol:

    • Implant antigen-positive tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).

    • Administer the treatments intravenously at specified doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry).

2. Biodistribution Study

  • Objective: To determine the tissue distribution of the ADC and assess for off-target accumulation.

  • Protocol:

    • Radiolabel the ADC (e.g., with 111In or 89Zr).

    • Administer the radiolabeled ADC to tumor-bearing mice.

    • At various time points, euthanize the mice and collect tissues of interest (tumor, liver, spleen, kidneys, etc.).

    • Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

3. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Administer escalating doses of the ADC to healthy rodents or non-human primates.

    • Monitor the animals for clinical signs of toxicity, changes in body weight, and alterations in hematological and clinical chemistry parameters.

    • The MTD is defined as the highest dose that does not cause severe adverse events.

Visualizing Workflows and Mechanisms

Mechanism of Action of a this compound ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation Lysosome->Degradation Metabolite Lys-SMCC-DM1 (Active Metabolite) Degradation->Metabolite Release Microtubules Microtubule Disruption Metabolite->Microtubules Inhibition Apoptosis Cell Death (Apoptosis) Microtubules->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_decision Decision Point Cytotoxicity Cytotoxicity Assay (Antigen +/- cells) Internalization Internalization Assay Cytotoxicity->Internalization Bystander Bystander Killing Assay Internalization->Bystander Decision Target Specificity Validated? Bystander->Decision Efficacy Xenograft Efficacy Biodistribution Biodistribution Study Efficacy->Biodistribution Toxicity MTD Study Biodistribution->Toxicity Decision->Efficacy Yes Decision->Efficacy Toxicity_Mechanisms cluster_on_target On-Target Effects cluster_off_target Off-Target Effects ADC Administered ADC OnTargetTumor On-Target, On-Tumor (Efficacy) ADC->OnTargetTumor OnTargetNormal On-Target, Off-Tumor (Toxicity) ADC->OnTargetNormal NonspecificUptake Antigen-Independent Uptake (Toxicity) ADC->NonspecificUptake FreePayload Premature Payload Release (Toxicity) ADC->FreePayload

References

Efficacy of (Rac)-Lys-SMCC-DM1 Antibody-Drug Conjugates Across Diverse Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of antibody-drug conjugates (ADCs) utilizing the (Rac)-Lys-SMCC-DM1 linker-payload system across various cancer models, including breast cancer, ovarian cancer, and lymphoma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of this ADC platform in different therapeutic contexts.

Introduction

Antibody-drug conjugates have emerged as a powerful class of targeted cancer therapies. The this compound system involves the conjugation of the potent microtubule inhibitor DM1 to a monoclonal antibody via a stable, non-cleavable thioether linker (SMCC) attached to lysine (B10760008) residues. This design ensures targeted delivery of the cytotoxic payload to antigen-expressing tumor cells, followed by internalization and lysosomal degradation to release the active drug, ultimately leading to mitotic arrest and apoptosis. This guide summarizes key preclinical data for two prominent examples of this ADC class: Trastuzumab emtansine (T-DM1) targeting HER2-positive cancers and an anti-CD30-MCC-DM1 ADC for hematological malignancies.

Mechanism of Action of this compound ADCs

The general mechanism of action for a this compound ADC is a multi-step process that ensures targeted cell killing.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (this compound) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubules Lysosome->Microtubules 4. Lysosomal Degradation & Payload Release (Lys-SMCC-DM1) Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 5. Microtubule Disruption & Mitotic Arrest

Figure 1: General mechanism of action of a this compound ADC.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound ADCs in different cancer models based on published preclinical studies.

In Vitro Cytotoxicity
ADC TargetCancer TypeCell LineIC50Reference
HER2Breast CancerHCC195433 ± 20 pmol/L[1]
HER2Breast CancerNCI-N8782 ± 10 pmol/L[1]
HER2Ovarian CancerPrimary EOC (HER2 3+)Significantly more potent than Trastuzumab + Pertuzumab[2][3]
CD30Anaplastic Large Cell LymphomaKarpas 2990.06 nmol/L[4]
CD30Cutaneous T-cell LymphomaHH< 0.13 nmol/L[4]
CD30Hodgkin's LymphomaL428< 0.13 nmol/L[4]
In Vivo Tumor Growth Inhibition
ADC TargetCancer TypeXenograft ModelTreatment and DoseOutcomeReference
HER2Ovarian CancerEOC Xenografts (HER2 3+)T-DM1Significantly more effective in tumor growth inhibition compared to Trastuzumab, Pertuzumab, and their combination.[2][3][2][3]
HER2Uterine/Ovarian CarcinosarcomaCS Xenografts (HER2+)T-DM1 (15 mg/kg i.v.)Dramatic reduction in tumor volume and complete disappearance of established disease.[5][6][5][6]
CD30Anaplastic Large Cell LymphomaKarpas 299Anti-CD30-MCC-DM1 (single dose)Significant, dose-dependent tumor growth delay.[4][7][4][7]
CD30Cutaneous T-cell LymphomaHHAnti-CD30-MCC-DM1 (single dose)Significant, dose-dependent tumor growth delay.[4][7][4][7]
CD30Hodgkin's LymphomaL428Anti-CD30-MCC-DM1 (multiple doses)Significant, dose-dependent tumor growth delay.[4][7][4][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[8][9]

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, or free DM1 for a period of 48 to 144 hours.[8][10]

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[8][10]

  • Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[8][10]

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.[8][10]

  • Analysis: Cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[10]

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the anti-tumor activity of ADCs in a physiological setting.

Experimental_Workflow Cell_Culture 1. Cancer Cell Line Culture & Expansion Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups (e.g., Vehicle, ADC, Control Ab) Tumor_Growth->Randomization Treatment 5. Intravenous Administration of ADC Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) Monitoring->Endpoint

References

Assessing the Bystander Effect: (Rac)-Lys-SMCC-DM1 vs. Other Payloads

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly influenced by the "bystander effect." This phenomenon allows an ADC to kill not only the targeted antigen-positive (Ag+) cancer cells but also adjacent, antigen-negative (Ag-) cells.[1][2] The extent of this effect is critically determined by the linker and payload chemistry. This guide provides an objective comparison of the bystander effect mediated by the (Rac)-Lys-SMCC-DM1 payload system against other prominent ADC payloads, supported by experimental data and detailed methodologies.

The ADC at the center of this comparison, ado-trastuzumab emtansine (T-DM1), utilizes a non-cleavable thioether linker (SMCC) to conjugate the microtubule inhibitor DM1 to an antibody via a lysine (B10760008) residue.[2][3][4] Upon internalization into a target cell, the entire antibody is degraded in the lysosome, releasing the payload as a lysine-linker-drug complex (Lys-SMCC-DM1).[5][6] This resulting metabolite is positively charged and membrane-impermeable, which largely confines its cytotoxic activity to the target cell, resulting in a minimal bystander effect.[3][7][8]

This contrasts sharply with ADCs that employ cleavable linkers and membrane-permeable payloads, which are designed to maximize the bystander effect to overcome tumor heterogeneity.[3][5]

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers

The capacity of an ADC to induce bystander killing is fundamentally dictated by its linker technology and the physicochemical properties of the released payload.[3][]

  • Non-Cleavable Linkers (e.g., SMCC in T-DM1): These linkers require the complete proteolytic degradation of the antibody within the lysosome to release the payload.[5][10] The resulting active metabolite, such as Lys-SMCC-DM1, retains a charged amino acid residue, which prevents it from diffusing across the cell membrane to kill neighboring cells.[3][7] This leads to a highly targeted but localized cell-killing effect.

  • Cleavable Linkers (e.g., vc, GGFG): These linkers are designed to be selectively cleaved within the tumor microenvironment or inside the cell by specific enzymes (like cathepsins) or chemical conditions (like low pH).[5][7] This process releases an unmodified, often neutral, and membrane-permeable payload.[] This free drug can then diffuse out of the target cell and kill adjacent antigen-negative cells, creating a potent bystander effect.[1][11]

The following diagram illustrates the divergent pathways leading to either a localized or a bystander killing effect.

Bystander_Mechanism cluster_non_cleavable Non-Cleavable Linker (e.g., Lys-SMCC-DM1) cluster_cleavable Cleavable Linker (e.g., vc-MMAE, T-DXd) NC_ADC ADC Binds Antigen+ Cell NC_Internalize Internalization & Lysosomal Trafficking NC_ADC->NC_Internalize NC_Degrade Antibody Degradation NC_Internalize->NC_Degrade NC_Metabolite Release of Charged Lys-SMCC-DM1 NC_Degrade->NC_Metabolite NC_Trapped Payload Trapped in Target Cell NC_Metabolite->NC_Trapped NC_Result Localized Killing (Minimal Bystander Effect) NC_Trapped->NC_Result C_ADC ADC Binds Antigen+ Cell C_Internalize Internalization C_ADC->C_Internalize C_Cleave Linker Cleavage (e.g., by Cathepsin B) C_Internalize->C_Cleave C_Payload Release of Permeable Payload (e.g., MMAE) C_Cleave->C_Payload C_Diffuse Payload Diffuses Out of Target Cell C_Payload->C_Diffuse C_Bystander Kills Neighboring Antigen- Cell C_Diffuse->C_Bystander C_Result Potent Bystander Effect C_Bystander->C_Result

Caption: Mechanisms of ADC action with non-cleavable vs. cleavable linkers.

Comparative Analysis of ADC Payloads

The choice of payload and linker system has profound implications for an ADC's therapeutic strategy. A negligible bystander effect, as seen with this compound, may offer a better safety profile by minimizing damage to healthy tissue, while a potent bystander effect is advantageous for treating tumors with heterogeneous antigen expression.[6][12]

Payload SystemLinker TypeReleased PayloadMembrane PermeabilityBystander EffectExample ADC
This compound Non-Cleavable (Thioether)Lys-SMCC-DM1Low (Charged)Low / Negligible Ado-trastuzumab emtansine (T-DM1)[2][3][6]
vc-MMAE Cleavable (Val-Cit Peptide)Monomethyl auristatin E (MMAE)High (Neutral)High Brentuximab vedotin (Adcetris)[3][11][13]
GGFG-DXd Cleavable (Tetrapeptide)Deruxtecan (B607063) (DXd)HighPotent Trastuzumab deruxtecan (Enhertu)[14][15][16]
CL2A-SN-38 Cleavable (Hydrolizable)SN-38Moderate/HighHigh Sacituzumab govitecan (Trodelvy)[17][18][19]

Quantitative Assessment from In Vitro Co-culture Assays

The bystander effect is typically quantified using an in vitro co-culture assay.[20][21] In these experiments, antigen-positive (Ag+) "target" cells are mixed with antigen-negative (Ag-) "bystander" cells. The bystander cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[22][23] The co-culture is then treated with the ADC, and the viability of the bystander cell population is measured.

A significant decrease in the viability of Ag- cells when co-cultured with ADC-treated Ag+ cells is indicative of a bystander effect.[2][22]

ADC (Payload System)Target Cell (Ag+) IC50Bystander Cell (Ag-) Viability (% of control)Interpretation
T-DM1 (Lys-SMCC-DM1) ~1.0 nM>90%Negligible Bystander Killing [6][8][20]
T-vc-MMAE ~1.5 nM~35%Significant Bystander Killing [2][4]
T-DXd (Deruxtecan) ~0.5 nM~20%Potent Bystander Killing [16][24][25]

Data presented are representative values compiled from multiple in vitro studies to illustrate comparative efficacy.

Experimental Protocols

A robust assessment of the bystander effect is crucial for ADC development. The following outlines a standard methodology for an in vitro co-culture bystander killing assay.

Detailed Protocol: In Vitro Co-culture Bystander Assay
  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).[3][22]

    • Select an antigen-negative (Ag-) cell line that is sensitive to the free payload (e.g., HER2-negative MDA-MB-468 or MCF7 cells).[3][22]

    • Transfect the Ag- cell line to stably express a fluorescent reporter, such as Green Fluorescent Protein (GFP), to enable distinct analysis via flow cytometry or fluorescence microscopy.[23][26]

  • Co-Culture Seeding:

    • Seed a mixture of Ag+ and GFP-labeled Ag- cells into 96-well plates.[21]

    • Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to investigate the dependency of the bystander effect on the proximity and density of target cells.[2][22]

    • Include monoculture controls for both Ag+ and Ag- cells to establish baseline ADC cytotoxicity.[22]

  • ADC Treatment:

    • After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the ADCs being compared (e.g., T-DM1, T-DXd).[20][21]

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[8][23]

    • Include an isotype control ADC and a vehicle control.

  • Incubation and Analysis:

    • Incubate the plates for a period of 96 to 144 hours.[11][16]

    • Quantify the viability of the GFP-positive bystander cell population using high-content imaging or flow cytometry.[26]

    • Cell viability can be assessed using assays such as CellTiter-Glo® or by staining with viability dyes (e.g., Propidium Iodide).

  • Data Interpretation:

    • Calculate the percentage of viable Ag- cells in the co-culture relative to the vehicle-treated co-culture control.

    • A statistically significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control confirms a bystander killing effect.[23]

The workflow for this assay is visualized below.

Experimental_Workflow cluster_seeding 1. Cell Seeding (96-well plate) cluster_analysis 4. Data Acquisition & Analysis start Start: Prepare Cell Lines prep_ag_pos Antigen-Positive (Ag+) e.g., SK-BR-3 start->prep_ag_pos prep_ag_neg Antigen-Negative (Ag-) e.g., MCF7-GFP start->prep_ag_neg seed_coculture Co-culture Ag+ and Ag- cells (various ratios) prep_ag_pos->seed_coculture seed_mono_pos Monoculture Ag+ prep_ag_pos->seed_mono_pos prep_ag_neg->seed_coculture seed_mono_neg Monoculture Ag- prep_ag_neg->seed_mono_neg treat 2. ADC Treatment (Serial Dilutions) seed_coculture->treat seed_mono_pos->treat seed_mono_neg->treat incubate 3. Incubate (96-144 hours) treat->incubate acquire Flow Cytometry or High-Content Imaging incubate->acquire quantify Quantify Viability of GFP+ (Ag-) Population acquire->quantify compare Compare Co-culture vs. Monoculture Viability quantify->compare end End: Determine Bystander Effect compare->end

Caption: Workflow for an in vitro co-culture bystander killing assay.

Conclusion

The assessment of the bystander effect is a critical component in the preclinical evaluation of ADCs. The this compound system, exemplified by T-DM1, is characterized by its non-cleavable linker, which results in a charged, membrane-impermeable metabolite with minimal bystander activity. This design ensures highly specific killing of antigen-positive cells. In contrast, payloads like MMAE and deruxtecan are delivered via cleavable linkers, releasing membrane-permeable drugs that effectively kill both target and adjacent antigen-negative tumor cells. The choice between these strategies depends on the specific therapeutic context, including tumor antigen expression patterns, tumor microenvironment, and desired safety profile. The experimental methods outlined in this guide provide a robust framework for quantitatively comparing these crucial ADC properties.

References

A Comparative Benchmarking Guide: (Rac)-Lys-SMCC-DM1 Against Established Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibody-drug conjugate (ADC) payload, (Rac)-Lys-SMCC-DM1, against three established and clinically significant ADCs: Trastuzumab deruxtecan (B607063) (Enhertu®), Sacituzumab govitecan (Trodelvy®), and Enfortumab vedotin (Padcev®). The comparison focuses on key performance metrics supported by experimental data from publicly available literature.

Introduction to this compound and Benchmark ADCs

This compound is the active catabolite of Trastuzumab emtansine (T-DM1), an antibody-drug conjugate approved for HER2-positive breast cancer. It comprises the anti-tubulin agent DM1 linked to a lysine (B10760008) residue of the antibody via the non-cleavable SMCC linker.[1][2] This guide benchmarks its performance characteristics against next-generation ADCs with different payloads and linker technologies, which are increasingly becoming the new standards of care in oncology.

The selected benchmarks are:

  • Trastuzumab deruxtecan (Enhertu®): A HER2-targeted ADC with a topoisomerase I inhibitor payload (deruxtecan, DXd) and a cleavable linker.[3][4]

  • Sacituzumab govitecan (Trodelvy®): A Trop-2-directed ADC carrying a topoisomerase I inhibitor (SN-38) payload attached via a cleavable linker.[5][6][7][8][9]

  • Enfortumab vedotin (Padcev®): A Nectin-4-targeting ADC with a microtubule-disrupting agent (MMAE) payload and a cleavable linker.[10][11][12][13][14]

Mechanism of Action

The fundamental mechanism for all these ADCs involves targeted delivery of a cytotoxic payload to cancer cells. However, the specific intracellular targets and the properties of the linker-payload system lead to different biological consequences.

dot

cluster_TDM1 This compound (from T-DM1) cluster_Enhertu Enhertu (DXd) cluster_Trodelvy Trodelvy (SN-38) cluster_Padcev Padcev (MMAE) TDM1_target Binds to HER2 Receptor TDM1_internalize Internalization & Lysosomal Trafficking TDM1_target->TDM1_internalize TDM1_release Antibody Degradation Releases Lys-SMCC-DM1 TDM1_internalize->TDM1_release TDM1_action Inhibits Tubulin Polymerization (Mitotic Arrest) TDM1_release->TDM1_action TDM1_bystander Limited Bystander Effect TDM1_action->TDM1_bystander Enhertu_target Binds to HER2 Receptor Enhertu_internalize Internalization Enhertu_target->Enhertu_internalize Enhertu_release Linker Cleavage Releases DXd Enhertu_internalize->Enhertu_release Enhertu_action Inhibits Topoisomerase I (DNA Damage) Enhertu_release->Enhertu_action Enhertu_bystander High Bystander Effect (Membrane Permeable) Enhertu_action->Enhertu_bystander Trodelvy_target Binds to Trop-2 Receptor Trodelvy_internalize Internalization Trodelvy_target->Trodelvy_internalize Trodelvy_release Linker Hydrolysis Releases SN-38 Trodelvy_internalize->Trodelvy_release Trodelvy_action Inhibits Topoisomerase I (DNA Damage) Trodelvy_release->Trodelvy_action Trodelvy_bystander High Bystander Effect (Membrane Permeable) Trodelvy_action->Trodelvy_bystander Padcev_target Binds to Nectin-4 Receptor Padcev_internalize Internalization Padcev_target->Padcev_internalize Padcev_release Linker Cleavage Releases MMAE Padcev_internalize->Padcev_release Padcev_action Inhibits Tubulin Polymerization (Mitotic Arrest) Padcev_release->Padcev_action Padcev_bystander High Bystander Effect (Membrane Permeable) Padcev_action->Padcev_bystander

Caption: Comparative Mechanism of Action of ADCs.

Quantitative Data Presentation

The following tables summarize the key characteristics and performance metrics of this compound and the benchmark ADCs based on available data.

Table 1: General Characteristics of ADCs
CharacteristicThis compound (from T-DM1)Trastuzumab deruxtecan (Enhertu)Sacituzumab govitecan (Trodelvy)Enfortumab vedotin (Padcev)
Target Antigen HER2[1]HER2[3]Trop-2[7]Nectin-4[10]
Payload DM1[1]Deruxtecan (DXd)[3]SN-38[7]MMAE[10]
Payload MoA Tubulin Inhibitor[1]Topoisomerase I Inhibitor[3]Topoisomerase I Inhibitor[7]Tubulin Inhibitor[10]
Linker Type Non-cleavable (SMCC)[15]Cleavable (Tetrapeptide)[16]Cleavable (Hydrolyzable)[7]Cleavable (Valine-Citrulline)[10]
Drug-to-Antibody Ratio (DAR) ~3.5~8[16]~7.6~4
Table 2: In Vitro Cytotoxicity Data

Direct head-to-head comparison data across a single panel of cell lines is limited. The following data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.

Cell LineADC/PayloadIC50 (ng/mL)Reference
CFPAC-1 (Pancreatic) SY02-SN-380.83[17]
SY02-MMAE1.19[17]
MDA-MB-468 (Breast) SY02-SN-380.47[17]
SY02-MMAE0.28[17]
JIMT-1 (Breast, Resistant) T-DM1Sensitive[1]
T-DXdResistant[1]
Disitamab vedotin (MMAE payload)Sensitive[1]
L-JIMT-1 (Breast, Multi-resistant) T-DM1Resistant[1]
T-DXdResistant[1]
Disitamab vedotin (MMAE payload)More Sensitive than T-DM1/T-DXd[1]
Table 3: In Vivo Efficacy Data (Head-to-Head)
StudyModelTreatment ArmsKey FindingReference
DESTINY-Breast03 HER2+ Metastatic Breast Cancer (Previously Treated)Enhertu vs. T-DM1Enhertu showed a 72% reduction in the risk of disease progression or death compared to T-DM1. Median PFS was not reached for Enhertu vs. 6.8 months for T-DM1.[18][19]
DESTINY-Breast05 High-Risk HER2+ Early Breast Cancer (Residual Disease)Enhertu vs. T-DM1Enhertu demonstrated a statistically significant and clinically meaningful improvement in invasive disease-free survival compared to T-DM1.[20]
L-JIMT-1 Lung Metastasis Model HER2+ Multi-resistant Breast CancerT-DM1, T-DXd, Disitamab vedotin (DV)At week 13, T-DXd and DV groups had smaller tumor volumes compared to the T-DM1 group.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

dot

start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Add serial dilutions of ADC incubate1->treat incubate2 Incubate for 72-144 hours treat->incubate2 viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate2->viability analyze Calculate IC50 values from dose-response curves viability->analyze start Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells label_ag_neg Ag- cells are labeled (e.g., GFP) start->label_ag_neg treat Treat with ADC at a concentration that kills Ag+ cells label_ag_neg->treat incubate Incubate for a defined period (e.g., 96-144h) treat->incubate analyze Quantify the viability of Ag- cells (e.g., via fluorescence) incubate->analyze start Incubate ADC in plasma (human, mouse, etc.) at 37°C timepoints Collect aliquots at various time points (e.g., over 7 days) start->timepoints isolate Isolate ADC from plasma (e.g., affinity capture) timepoints->isolate quantify Quantify released payload in supernatant by LC-MS timepoints->quantify analyze Analyze ADC integrity and DAR by LC-MS isolate->analyze start Implant human tumor cells subcutaneously into immunocompromised mice growth Allow tumors to grow to a specific volume start->growth randomize Randomize mice into treatment groups growth->randomize treat Administer ADC, control antibody, or vehicle (e.g., intravenously) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Analyze tumor growth inhibition and survival monitor->endpoint

References

A Comparative Guide to the Validation of Analytical Methods for ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The development and manufacturing of Antibody-Drug Conjugates (ADCs) necessitate robust analytical methods to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques used for ADC characterization, with a focus on validation parameters and experimental protocols. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the ADC field.

Critical Quality Attributes (CQAs) of ADCs

The complex nature of ADCs, which combine a monoclonal antibody (mAb), a cytotoxic payload, and a linker, results in several critical quality attributes (CQAs) that require careful monitoring.[1] Key CQAs include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a critical parameter that directly impacts the ADC's potency and therapeutic index.[2]

  • Drug Load Distribution: In addition to the average DAR, understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) is crucial.[3]

  • Aggregation and Fragmentation: The conjugation process can sometimes lead to protein aggregation or fragmentation, which can affect stability, efficacy, and immunogenicity.[4]

  • Conjugation Site: The specific amino acid residues on the antibody where the drug-linker is attached can influence the ADC's stability, pharmacokinetics, and efficacy.

  • Free Drug Level: The amount of unconjugated cytotoxic drug in the final product is a critical safety parameter that must be strictly controlled.

Comparison of Key Analytical Methods for DAR Determination

The determination of DAR is a cornerstone of ADC characterization. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two of the most widely used techniques for this purpose.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) has also emerged as a powerful tool for ADC analysis.[6]

Analytical MethodPrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC)-HPLC Separates ADC species based on their hydrophobicity under non-denaturing conditions. The addition of a hydrophobic drug increases the overall hydrophobicity of the antibody.[7][8]- Resolves different drug-loaded species (drug load distribution).[3]- Performed under native conditions, preserving the ADC's structure.[9][10]- Well-established and robust method.[3]- May not be suitable for highly hydrophobic ADCs.[11]- Resolution of higher DAR species can be challenging.[11]- Indirectly coupled with MS due to non-volatile salts in the mobile phase.[12]
Reversed-Phase (RP)-HPLC Separates the light and heavy chains of the ADC after reduction, based on their hydrophobicity under denaturing conditions.[5]- Orthogonal method to HIC for DAR determination.[5]- Good resolution of light and heavy chain fragments with different drug loads.[10]- Requires reduction of the ADC, so it does not analyze the intact molecule.[5]- Denaturing conditions may not be suitable for all ADCs.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species and provides mass information for each component, allowing for direct determination of DAR and identification of different species.[6]- Provides direct mass measurement and high specificity.[6]- Can be used for intact, subunit, and peptide level analysis.[6][13]- Enables characterization of conjugation sites and other modifications.[14]- Ionization efficiency can vary for different DAR species, potentially affecting quantitation.[11]- Complex data analysis.[13]
Ligand-Binding Assays (LBA) Immunoassays that measure the concentration of total antibody or antibody conjugated with at least one drug molecule.[15]- High sensitivity and throughput.[16]- Can be used to analyze samples in complex biological matrices.[16]- Does not provide information on DAR distribution.[17]- Susceptible to interference from free drug or other matrix components.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for ADC characterization.

Protocol 1: HIC-HPLC for DAR Analysis

This protocol outlines a general procedure for determining the drug-to-antibody ratio of a cysteine-linked ADC.

1. System and Materials:

  • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[18]

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm, or equivalent.[19]

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0.[19]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.[19]

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in PBS.[20]

2. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.[19]

  • Column Temperature: 25 °C.[19]

  • Detection: UV at 280 nm.[18]

  • Gradient:

    • 0-2 min: 90% A

    • 2-12 min: 90% to 0% A

    • 12-14 min: 0% A

    • 14-16 min: 0% to 90% A

    • 16-20 min: 90% A[19]

3. Data Analysis:

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 2: LC-MS for Intact ADC Analysis

This protocol describes a general method for the analysis of an intact ADC using LC-MS.

1. System and Materials:

  • LC-MS System: Agilent 1290 Infinity LC System coupled to a SCIEX X500B QTOF mass spectrometer or equivalent.[13]

  • Column: Agilent Poroshell 300SB-C8, 1.0 mm x 75 mm, 5 µm.[13]

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Sample Preparation: Dilute the ADC to 0.5 mg/mL in 25 mM ammonium bicarbonate, pH 7.9. For deglycosylated analysis, treat with PNGase F.[13]

2. LC-MS Conditions:

  • Flow Rate: 0.2 mL/min.[13]

  • Column Temperature: 75 °C.[13]

  • Gradient: Optimized for the separation of different drug-loaded species.

  • Ion Source: Electrospray Ionization (ESI).[13]

  • Ion Spray Voltage: 5000 V.[13]

  • Source Temperature: 400 °C.[13]

  • Mass Range: 900–4000 m/z.[13]

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

  • Calculate the average DAR based on the masses of the unconjugated antibody and the drug-linker.

Visualization of Analytical Workflows

Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments for ADC characterization and the orthogonal relationship between different analytical techniques.

ADC_Characterization_Workflow cluster_0 ADC Production cluster_1 Analytical Characterization cluster_2 Validation & Release Conjugation Antibody-Drug Conjugation Purification Purification Conjugation->Purification HIC HIC-HPLC (DAR Distribution) Purification->HIC SEC SEC-HPLC (Aggregation) Purification->SEC LBA Ligand-Binding Assay (Binding Affinity) Purification->LBA RP_HPLC RP-HPLC (DAR - Orthogonal) HIC->RP_HPLC Orthogonal Method LC_MS LC-MS (Intact Mass, Site) HIC->LC_MS Confirmation Validation Method Validation LC_MS->Validation Release Lot Release Testing Validation->Release

Workflow for ADC characterization from production to release.

Orthogonal_Methods_for_DAR DAR DAR Determination HIC HIC-HPLC DAR->HIC Primary Method RP_HPLC RP-HPLC DAR->RP_HPLC Orthogonal Method LC_MS LC-MS DAR->LC_MS Confirmatory Method UV_Vis UV-Vis Spectrophotometry DAR->UV_Vis Screening Method HIC->RP_HPLC HIC->LC_MS

Orthogonal analytical methods for DAR determination.

Conclusion

The validation of analytical methods is a critical aspect of ADC development, ensuring the consistent quality and performance of these complex biotherapeutics. This guide has provided a comparative overview of key analytical techniques, with a focus on DAR determination. The selection of appropriate analytical methods will depend on the specific characteristics of the ADC and the stage of development. A combination of orthogonal methods is often employed to provide a comprehensive characterization of the ADC and to ensure the accuracy and reliability of the analytical data.

References

A Comparative Guide to the Stability of Antibody-Drug Conjugates: The Critical Role of Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker in an antibody-drug conjugate (ADC) is a pivotal decision that profoundly influences its stability, efficacy, and safety profile. This guide offers an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, is a key determinant of an ADC's therapeutic success. An ideal linker must remain stable in systemic circulation to prevent the premature release of the payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[2]

Comparing the Performance of Cleavable and Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker involves a trade-off between several key performance parameters, including plasma stability, drug release kinetics, and susceptibility to aggregation. The following tables summarize representative data from preclinical and experimental studies, offering a quantitative comparison of different linker strategies.

Plasma Stability and Drug Release

The stability of the linker in the bloodstream is paramount to minimizing systemic toxicity. Non-cleavable linkers generally exhibit higher plasma stability, as they rely on the degradation of the antibody for payload release.[2] Cleavable linkers, on the other hand, are designed to release the payload in response to specific triggers in the tumor microenvironment, which can sometimes lead to premature drug release in circulation.

Linker TypeConjugate/PayloadSpecies/MatrixStability Metric (Half-life or % Intact)Reference
Cleavable (Val-Cit) MMAEHuman Plasma>7 days[3]
Cleavable (Val-Cit) MMAEMouse PlasmaHydrolyzed within 1 hour[3][4]
Cleavable (Disulfide) DM1Mouse Plasma50% cleavage in ~3 hours (SIP format)[5]
Cleavable (GGFG) Exatecan (T-DXd)RatDAR decreased by ~50% in 7 days[6]
Cleavable (Exolinker) ExatecanRatSuperior DAR retention vs. T-DXd[6]
Non-cleavable (SMCC) DM1Mouse Plasmat1/2 ~9.9 days[3][4]
Non-cleavable (Thioether) MMAFMouseNo measurable systemic drug release for 2 weeks[7]
Cleavable (Sulfatase) MMAEMouse PlasmaHigh stability (>7 days)[4]

Table 1: Comparative Plasma Stability of ADCs with Different Linkers. This table summarizes the stability of various linker types in plasma, highlighting the differences in drug release rates between cleavable and non-cleavable linkers across different species.

Aggregation Propensity

The conjugation of hydrophobic payloads to an antibody can increase the propensity for aggregation, which can impact the ADC's manufacturing, stability, and immunogenicity.[8] The choice of linker and conjugation chemistry can influence the degree of aggregation.

Linker TypePayloadDARAggregationReference
Cleavable (Val-Ala) PBD DimerUp to 7.4< 10%[9]
Cleavable (Val-Ala) MMAEHighLess aggregation than Val-Cit[10]
Cleavable (Val-Cit) MMAEHighMore aggregation than Val-Ala[10]
Non-cleavable (SMCC) DM1Not specifiedProne to aggregation with hydrophobic payloads[5]

Table 2: Impact of Linker Type on ADC Aggregation. This table provides insights into how different linkers can affect the aggregation of ADCs, particularly at high drug-to-antibody ratios (DAR).

Mechanisms of ADC Linker Action

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be labile under specific physiological conditions prevalent within tumor cells or the tumor microenvironment.[11] This targeted release minimizes exposure of healthy tissues to the cytotoxic payload.

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Tumor Cell ADC_stable ADC with Cleavable Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting & Internalization Lysosome Lysosome (Low pH, High Protease) ADC_internalized->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Cytotoxicity Cell Death Payload_release->Cytotoxicity G cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Tumor Cell ADC_stable ADC with Non-Cleavable Linker (Highly Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting & Internalization Lysosome Lysosome ADC_internalized->Lysosome Trafficking Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Proteolysis Payload_complex_release Payload-Linker-Amino Acid Complex Release Antibody_degradation->Payload_complex_release Cytotoxicity Cell Death Payload_complex_release->Cytotoxicity G ADC_synthesis Synthesize ADCs with Different Linkers Characterization Initial Characterization (DAR, Aggregation) ADC_synthesis->Characterization In_vitro_stability In Vitro Stability (Plasma Incubation) Characterization->In_vitro_stability In_vivo_stability In Vivo Stability (PK Studies) Characterization->In_vivo_stability Functional_assays Functional Assays (Cytotoxicity) Characterization->Functional_assays Data_analysis Comparative Data Analysis In_vitro_stability->Data_analysis In_vivo_stability->Data_analysis Functional_assays->Data_analysis

References

Navigating the Intricacies of Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide to (Rac)-Lys-SMCC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is being reshaped by the advent of antibody-drug conjugates (ADCs), sophisticated biotherapeutics that merge the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical determinant of an ADC's success lies in its pharmacokinetic (PK) profile, which is profoundly influenced by the choice of linker and payload. This guide provides an in-depth evaluation of the pharmacokinetic profile of ADCs utilizing the non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), conjugated to the maytansinoid derivative DM1 via a lysine (B10760008) residue ((Rac)-Lys-SMCC-DM1). We present a comparative analysis with alternative ADC technologies, supported by experimental data, to empower researchers in making informed decisions for future drug development.

At a Glance: Comparative Pharmacokinetics

The stability of the linker is a pivotal factor governing the PK properties of an ADC. Non-cleavable linkers, such as SMCC, are designed to release the cytotoxic payload only after the antibody component is degraded within the lysosome of the target cell. This generally leads to greater stability in systemic circulation compared to cleavable linkers, which are designed to release their payload in response to specific physiological cues within the tumor microenvironment or inside the cell.

ParameterThis compound ADCs (e.g., T-DM1)ADCs with Cleavable Linkers (e.g., vc-MMAE)
Linker Type Non-cleavable (Thioether)Cleavable (e.g., Valine-Citrulline)
Payload Release Mechanism Antibody degradation in lysosomeEnzymatic cleavage (e.g., by Cathepsin B)
Systemic Stability HighVariable, generally lower than non-cleavable
Bystander Effect MinimalPotential for bystander killing of adjacent antigen-negative cells
Key Metabolite Lysine-SMCC-DM1Free payload (e.g., MMAE)

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for T-DM1, a well-characterized this compound ADC, in preclinical models, and provide a comparison with ADCs utilizing the cleavable vc-MMAE linker-payload system.

Table 1: Preclinical Pharmacokinetic Parameters of T-DM1

SpeciesDose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (days)Reference
Rat102.37~4[1]
Cynomolgus Monkey1019.9~4[1]

Note: Clearance of total trastuzumab (the antibody component) is generally slower than that of the ADC, indicating deconjugation of DM1 over time.[1]

Table 2: Comparative Pharmacokinetic Parameters of ADC Analytes

AnalyteThis compound ADC (T-DM1)vc-MMAE ADC
Antibody-Conjugated Drug Clearance is faster than total antibody, reflecting payload deconjugation.[1]Clearance is also typically faster than total antibody.
Total Antibody Exhibits a longer half-life compared to the conjugated ADC.[1]Similar to T-DM1, total antibody has a longer half-life.
Unconjugated (Free) Payload Low systemic exposure due to intracellular release mechanism.[2]Higher potential for systemic exposure due to linker cleavage in circulation.[3]

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and analysis of this compound ADCs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

DM1_Mechanism_of_Action Mechanism of Action of DM1 cluster_cell Tumor Cell ADC_Binding ADC binds to cell surface antigen Internalization Receptor-mediated endocytosis ADC_Binding->Internalization 1 Lysosome Lysosomal Trafficking & Degradation Internalization->Lysosome 2 Payload_Release Release of Lys-SMCC-DM1 Lysosome->Payload_Release 3 Tubulin_Binding DM1 binds to tubulin dimers Payload_Release->Tubulin_Binding 4 Microtubule_Disruption Inhibition of microtubule polymerization Tubulin_Binding->Microtubule_Disruption 5 Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest 6 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7

Caption: Intracellular pathway of a this compound ADC leading to apoptosis.

PK_Workflow Experimental Workflow for Pharmacokinetic Analysis cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing Administer ADC to preclinical model (e.g., mouse) Sampling Collect blood samples at various time points Dosing->Sampling Tissue_Harvest Harvest tissues for biodistribution analysis Dosing->Tissue_Harvest Plasma_Processing Process blood to obtain plasma Sampling->Plasma_Processing Biodistribution_Analysis Quantify ADC in tissues Tissue_Harvest->Biodistribution_Analysis ELISA ELISA for Total Antibody & Conjugated ADC Plasma_Processing->ELISA LC_MS LC-MS/MS for Free Payload & Metabolites Plasma_Processing->LC_MS DAR_Analysis Determine Drug-to-Antibody Ratio Plasma_Processing->DAR_Analysis PK_Modeling Pharmacokinetic Modeling (NCA, Compartmental) ELISA->PK_Modeling LC_MS->PK_Modeling Biodistribution_Analysis->PK_Modeling Parameter_Calculation Calculate PK Parameters (Clearance, Half-life, Vd) PK_Modeling->Parameter_Calculation

Caption: Workflow for preclinical pharmacokinetic and biodistribution studies of ADCs.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible pharmacokinetic data. Below are outlines for key assays.

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • ADC Incubation: Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma (e.g., human, rat, mouse) at 37°C. Include a buffer control.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours). Immediately store samples at -80°C to halt any further degradation.

  • Immunocapture of ADC: For each time point, purify the ADC from the plasma matrix using an affinity capture method. This can be achieved using magnetic beads coated with an anti-human Fc antibody.[4]

  • Elution and Deglycosylation: Elute the captured ADC from the beads. For improved mass spectrometry analysis, the ADC can be deglycosylated using an enzyme such as PNGase F.[5]

  • LC-MS Analysis: Analyze the purified ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the intact mass of the ADC species. This allows for the quantification of different drug-to-antibody ratio (DAR) species over time.

  • Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of each DAR species in the mass spectrum.[6] Plot the average DAR versus time to determine the stability profile.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to an antibody.

Methodology:

  • Sample Preparation: The ADC sample is prepared for analysis. This may involve buffer exchange and concentration adjustment. For cysteine-linked ADCs, reduction of interchain disulfide bonds may be necessary.

  • Chromatographic Separation:

    • Hydrophobic Interaction Chromatography (HIC): This is a common method for analyzing cysteine-conjugated ADCs, as it can separate species with different numbers of conjugated drugs.[7]

    • Reversed-Phase Liquid Chromatography (RPLC): Often used for lysine-conjugated ADCs after reduction of the antibody to separate the light and heavy chains.[7]

  • Detection:

    • UV-Vis Spectrophotometry: A straightforward method that relies on the different absorbance properties of the antibody and the payload at specific wavelengths.[]

    • Mass Spectrometry (MS): Provides a more detailed analysis by measuring the mass of the intact ADC or its subunits, allowing for the identification and quantification of each DAR species.[5]

  • DAR Calculation: The average DAR is calculated based on the weighted average of the different DAR species, determined from the peak areas in the chromatogram or the intensities in the mass spectrum.[9]

Protocol 3: In Vivo Biodistribution Study in a Mouse Xenograft Model

Objective: To determine the tissue distribution and tumor targeting of the ADC over time.

Methodology:

  • Animal Model: Utilize an appropriate tumor xenograft model, typically immunodeficient mice bearing human tumor cells that express the target antigen.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the tumor-bearing mice. The ADC is often radiolabeled (e.g., with ⁸⁹Zr or ¹¹¹In) to facilitate detection.

  • Time-Point Euthanasia and Tissue Collection: At predetermined time points (e.g., 24, 48, 96, 168 hours) post-injection, euthanize a cohort of mice.

  • Organ and Tumor Harvesting: Carefully dissect and weigh major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

  • Quantification of ADC:

    • For Radiolabeled ADCs: Measure the radioactivity in each tissue using a gamma counter.

    • For Non-labeled ADCs: Homogenize the tissues and use a validated bioanalytical method, such as ELISA or LC-MS/MS, to quantify the ADC concentration.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of ADC accumulation across different tissues and over time, providing insights into tumor targeting and potential off-target toxicities.

Conclusion

The pharmacokinetic profile of a this compound ADC, exemplified by T-DM1, is characterized by high systemic stability due to its non-cleavable linker. This design minimizes premature payload release and potential off-target toxicities. However, it also limits the potential for a bystander anti-tumor effect. The choice of a non-cleavable linker versus a cleavable alternative is a critical decision in ADC development and should be guided by the specific target biology, tumor microenvironment, and the desired therapeutic window. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADC pharmacokinetics, enabling the selection and optimization of candidates with the highest potential for clinical success.

References

Comparative Analysis: Racemic vs. Stereochemically Pure Lys-SMCC-DM1 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the critical role of each component—the antibody, the cytotoxic payload, and the linker. The linker, in particular, is a key determinant of an ADC's stability, pharmacokinetics, and overall therapeutic index. This guide provides a comparative analysis of ADCs constructed with the commonly used racemic Lys-SMCC-DM1 drug-linker versus a hypothetical, stereochemically pure counterpart.

While direct, publicly available experimental data comparing racemic and stereochemically pure Lys-SMCC-DM1 is limited, this guide draws upon established principles of stereochemistry and findings from analogous ADC systems to highlight the potential impact of linker stereoisomerism on ADC performance. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a non-cleavable linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), is typically used as a racemic mixture of cis and trans isomers.[1] The spatial arrangement of the maleimide (B117702) and the succinimidyl ester groups on the cyclohexane (B81311) ring could influence the physicochemical properties and biological activity of the resulting ADC.

The Critical Impact of Linker Stereochemistry

Research on other ADC platforms has demonstrated that the stereochemistry of the linker can have a profound effect on the ADC's therapeutic index. For instance, a study on ADCs with an indolinobenzodiazepine payload and a dipeptide linker showed that the L-Ala-L-Ala linker configuration provided a superior therapeutic index compared to other diastereomers.[2][3] This highlights the importance of evaluating the impact of stereochemistry in linker design to optimize ADC performance.

Potential Performance Differences: Racemic vs. Pure Lys-SMCC-DM1

The use of a stereochemically pure SMCC linker (either the cis or trans isomer) in the synthesis of Lys-SMCC-DM1 could lead to ADCs with more defined and potentially improved characteristics compared to those prepared with a racemic mixture.

Physicochemical Properties:

The cis and trans isomers of the SMCC linker will impart different three-dimensional conformations to the drug-linker. This can affect:

  • Hydrophobicity: Subtle differences in the overall shape and solvent-accessible surface area of the ADC could alter its hydrophobicity, which is known to impact aggregation propensity and in vivo clearance.[4]

  • Stability: The spatial orientation of the thioether bond formed between the maleimide and a cysteine residue on the antibody, as well as the amide bond with DM1, could influence their susceptibility to chemical degradation.

  • Conjugation Efficiency: While likely a minor effect, the reactivity of the NHS ester and maleimide groups could be subtly influenced by the stereochemistry of the cyclohexane ring.

Biological Performance:

The different conformations of ADCs prepared with pure isomers could translate to significant differences in their biological activity:

  • Antigen Binding: The conformation of the linker-drug may have a subtle impact on the antigen-binding affinity of the parent antibody.

  • Pharmacokinetics: Differences in hydrophobicity and stability can lead to altered plasma clearance, biodistribution, and overall exposure of the ADC.

  • Efficacy: The efficiency of internalization, lysosomal trafficking, and release of the active catabolite (Lys-SMCC-DM1) could be influenced by the linker's stereochemistry, ultimately impacting in vitro and in vivo potency.

  • Toxicity: Off-target toxicity can be influenced by the ADC's stability and physicochemical properties. A more stable and less hydrophobic ADC may exhibit a better safety profile.

Data Presentation: A Framework for Comparison

To rigorously compare racemic versus stereochemically pure Lys-SMCC-DM1 ADCs, a series of in vitro and in vivo experiments would be required. The following tables outline the key data points that should be collected.

Table 1: Physicochemical Characterization of Lys-SMCC-DM1 ADCs

ParameterRacemic SMCC-DM1 ADCPure cis-SMCC-DM1 ADCPure trans-SMCC-DM1 ADC
Drug-to-Antibody Ratio (DAR) Report average and distributionReport average and distributionReport average and distribution
Aggregation (% by SEC) Report % high molecular weight speciesReport % high molecular weight speciesReport % high molecular weight species
Hydrophobicity (HIC retention time) Report retention timeReport retention timeReport retention time
Thermal Stability (Tm in °C) Report melting temperatureReport melting temperatureReport melting temperature
In Vitro Plasma Stability (% intact ADC) Report % intact ADC over timeReport % intact ADC over timeReport % intact ADC over time

Table 2: In Vitro Biological Performance of Lys-SMCC-DM1 ADCs

ParameterRacemic SMCC-DM1 ADCPure cis-SMCC-DM1 ADCPure trans-SMCC-DM1 ADC
Antigen Binding Affinity (KD in nM) Report dissociation constantReport dissociation constantReport dissociation constant
Cell Viability (IC50 in nM) Report IC50 on target-positive cellsReport IC50 on target-positive cellsReport IC50 on target-positive cells
Bystander Killing Effect Describe methodology and resultsDescribe methodology and resultsDescribe methodology and results

Table 3: In Vivo Performance of Lys-SMCC-DM1 ADCs in Xenograft Models

ParameterRacemic SMCC-DM1 ADCPure cis-SMCC-DM1 ADCPure trans-SMCC-DM1 ADC
Pharmacokinetics (Clearance, Half-life) Report key PK parametersReport key PK parametersReport key PK parameters
Tumor Growth Inhibition (% TGI) Report % TGI at various dosesReport % TGI at various dosesReport % TGI at various doses
Maximum Tolerated Dose (MTD in mg/kg) Report MTDReport MTDReport MTD
Therapeutic Index (MTD/MED) Calculate and reportCalculate and reportCalculate and report

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these ADCs.

Protocol 1: Synthesis of SMCC-DM1 Drug-Linker

The synthesis of SMCC is a multi-step process.[5][6] For the synthesis of stereochemically pure SMCC, chiral starting materials or chiral separation techniques would be required. Once the desired SMCC (racemic, cis, or trans) is obtained, it is reacted with the thiol group of DM1 to form the SMCC-DM1 drug-linker.

Protocol 2: Antibody-Drug Conjugation
  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partial Reduction (for cysteine conjugation): If conjugating to interchain cysteines, partially reduce the antibody with a reducing agent like TCEP.

  • Conjugation Reaction: Add a molar excess of the SMCC-DM1 drug-linker (dissolved in an organic co-solvent like DMA or DMSO) to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other impurities.

Protocol 3: Characterization of ADCs
  • DAR and Drug Distribution: Determine by hydrophobic interaction chromatography (HIC) and/or mass spectrometry (MS).

  • Aggregation: Analyze by size-exclusion chromatography (SEC).

  • In Vitro Cytotoxicity: Perform cell viability assays (e.g., MTS or CellTiter-Glo) on antigen-positive and antigen-negative cell lines.

  • In Vivo Efficacy: Evaluate anti-tumor activity in relevant tumor xenograft models in mice.

Mandatory Visualizations

Chemical Structures of SMCC Isomers and Lys-SMCC-DM1

G cluster_cis cis-SMCC cluster_trans trans-SMCC cluster_lys_smcc_dm1 Lys-SMCC-DM1 cis_smcc cis_smcc trans_smcc trans_smcc lys_smcc_dm1 lys_smcc_dm1

Caption: Chemical structures of cis- and trans-SMCC and Lys-SMCC-DM1.

Experimental Workflow for ADC Synthesis and Characterization

G cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Antibody Conjugation Conjugation Ab->Conjugation SMCC_DM1 SMCC-DM1 (Racemic or Pure Isomer) SMCC_DM1->Conjugation Purification Purification Conjugation->Purification PhysChem Physicochemical (DAR, Aggregation, Stability) Purification->PhysChem InVitro In Vitro (Binding, Cytotoxicity) Purification->InVitro InVivo In Vivo (PK, Efficacy, Toxicity) Purification->InVivo

Caption: Workflow for ADC synthesis and characterization.

Conclusion

While direct comparative data for racemic versus stereochemically pure Lys-SMCC-DM1 is not yet prevalent in the literature, the established impact of linker stereochemistry on the performance of other ADCs provides a strong rationale for investigating this aspect of the widely used SMCC linker. A systematic comparison of ADCs prepared with racemic, pure cis, and pure trans SMCC-DM1 is warranted to determine if a stereochemically defined linker can lead to a more homogeneous, stable, and efficacious ADC with an improved therapeutic window. Such studies would contribute significantly to the rational design and optimization of next-generation antibody-drug conjugates.

References

Validating Anti-Tumor Activity: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust preclinical validation of anti-tumor activity is a cornerstone of successful oncology drug development. This guide provides an objective comparison of commonly used preclinical models and presents supporting experimental data for various anti-tumor agents. Detailed methodologies for key experiments are outlined to ensure reproducibility, and signaling pathways are visualized to provide a deeper understanding of drug mechanisms.

Data Presentation: Comparative Efficacy of Anti-Tumor Agents

The following tables summarize the quantitative data on the efficacy of various anti-tumor agents in both in vitro and in vivo preclinical models. These tables are designed for easy comparison of drug performance across different cancer types and experimental systems.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

DrugCancer TypeCell LineIC50 ValueSource(s)
Doxorubicin Breast CancerMCF-71.1 µg/ml - 4 µM[1][2]
Breast CancerMDA-MB-2310.9 µg/ml - 1 µM[1][2]
Paclitaxel Lung CancerA5491.645 µg/ml (48h)[3]
Colon CancerHCT-116>60 µM (48h)[4]
Gefitinib Lung Adenocarcinoma (EGFR mutant)HCC82713.06 nM[5]
Lung Adenocarcinoma (EGFR mutant)PC977.26 nM[5]
Lung Adenocarcinoma (EGFR wild-type)A54919.91 µM[6]
Everolimus Breast CancerMCF-7~200 nM[7]
Breast Cancer (PIK3CA mutant)MultipleNo significant correlation with PIK3CA mutation status[8]
In Vivo Efficacy: Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key metric for evaluating the efficacy of an anti-cancer agent in an in vivo model. It is often expressed as the percentage reduction in tumor volume in treated animals compared to control animals.

DrugCancer TypeModel TypeDosing RegimenTumor Growth Inhibition (%)Source(s)
Cisplatin Lung Squamous Cell CarcinomaPDX1.5 mg/kgSignificant tumor growth inhibition[9]
Bevacizumab Colorectal CancerPDX25 mg/kg, 2x/week for 3 weeks49% - 79%[10]
Colorectal CancerHCT-116 XenograftNot specified43.2%[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of preclinical studies for validating anti-tumor activity.

MTT Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compound (e.g., anti-tumor drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG)

  • Cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., oral, intraperitoneal, intravenous).

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Patient-Derived Xenograft (PDX) Model Establishment

Objective: To create a more clinically relevant in vivo model by implanting patient tumor tissue directly into immunodeficient mice.

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from a patient's surgery or biopsy under sterile conditions.

  • Tissue Processing: Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.

  • Implantation: Surgically implant the tumor fragments or inject the cell suspension subcutaneously or orthotopically into immunodeficient mice.

  • Engraftment and Expansion: Monitor the mice for tumor engraftment. Once the primary tumor (P0) reaches a sufficient size, it can be harvested and passaged into subsequent generations of mice (P1, P2, etc.) for expansion and cryopreservation.

  • Model Characterization: Characterize the established PDX model by comparing its histology and molecular profile to the original patient tumor to ensure fidelity.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of anti-tumor activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Metastasis Metastasis STAT3->Metastasis Gefitinib Gefitinib (TKI) Gefitinib->EGFR inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Endothelial Cell) cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS NO NO eNOS->NO Vascular Permeability Vascular Permeability NO->Vascular Permeability Bevacizumab Bevacizumab Bevacizumab->VEGF sequesters

Caption: VEGF signaling pathway and the sequestering action of Bevacizumab.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth S6K1->Cell Growth Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Everolimus.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Lines Cancer Cell Lines Drug_Screening High-Throughput Drug Screening (e.g., MTT Assay) Cell_Lines->Drug_Screening IC50_Determination IC50 Determination Drug_Screening->IC50_Determination Lead_Identification Lead Compound Identification IC50_Determination->Lead_Identification Xenograft Cell Line-Derived Xenograft (CDX) Lead_Identification->Xenograft PDX Patient-Derived Xenograft (PDX) Lead_Identification->PDX Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy_Study PDX->Efficacy_Study Toxicity_Study Toxicity Studies Efficacy_Study->Toxicity_Study

Caption: General experimental workflow for preclinical anti-tumor drug validation.

References

Safety Operating Guide

Proper Disposal of (Rac)-Lys-SMCC-DM1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of the cytotoxic agent-linker conjugate, (Rac)-Lys-SMCC-DM1. Researchers, scientists, and drug development professionals handling this compound must adhere to the following procedures to ensure personal safety and environmental protection.

This compound is a highly potent compound due to its DM1 component, a maytansinoid that acts as a microtubule-disrupting agent. As with all cytotoxic agents, all materials contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous cytotoxic waste.

Primary Disposal Method: Incineration

The recommended and most secure method for the disposal of this compound and all associated contaminated materials is high-temperature incineration. This process ensures the complete destruction of the cytotoxic compound.

Step-by-Step Incineration Protocol:

  • Segregation and Collection:

    • All solid waste, including vials, pipette tips, gloves, gowns, and other contaminated labware, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste for Incineration." These containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[1][2]

    • Liquid waste containing this compound should be collected in a dedicated, sealed, and shatter-proof container also labeled as "Cytotoxic Waste for Incineration."

  • Storage:

    • Store the cytotoxic waste containers in a secure, designated area with limited access. This area should be clearly marked with appropriate hazard symbols.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and high-temperature incineration of the cytotoxic waste.[1][3] Ensure that the disposal vendor is certified to handle and incinerate cytotoxic pharmaceutical waste.

Alternative Disposal Method: Chemical Inactivation of Liquid Waste

For liquid waste containing this compound, chemical inactivation can be a viable alternative to incineration, particularly when dealing with dilute solutions. This procedure should be performed by trained personnel in a controlled laboratory setting, such as a chemical fume hood. The following protocols are based on general procedures for the degradation of cytotoxic compounds.[4][5]

Important: Before implementing any chemical inactivation protocol, it is crucial to validate the procedure to confirm its efficacy in degrading this compound to non-cytotoxic byproducts.[6] This can be achieved through analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the active compound.

Inactivation using Sodium Hypochlorite (B82951) (Bleach)

Sodium hypochlorite is a strong oxidizing agent that can effectively degrade a variety of antineoplastic drugs.[5][7][8]

Protocol:

  • Preparation: In a designated chemical fume hood, prepare a fresh solution of sodium hypochlorite (household bleach, typically 5.25% NaOCl) or a more concentrated solution as required.

  • Reaction: To the liquid waste containing this compound, add an equal volume of the sodium hypochlorite solution.

  • Incubation: Allow the mixture to react for a minimum of one hour with occasional stirring.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize any excess hypochlorite by adding a reducing agent such as sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) until the oxidizing activity is no longer present (e.g., test with potassium iodide-starch paper).

  • Disposal: After confirming inactivation and neutralization, the resulting solution may be disposed of as regular chemical waste, in accordance with local regulations.

Inactivation using Potassium Permanganate (B83412)

Potassium permanganate is another powerful oxidizing agent that can be used for the degradation of hazardous compounds.[4][9]

Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of potassium permanganate. The reaction can be carried out in acidic, basic, or neutral conditions. For many organic compounds, degradation is more rapid in acidic (3 M sulfuric acid) or basic (1 M sodium hydroxide) solutions compared to water.[4]

  • Reaction: Add the potassium permanganate solution to the liquid waste containing this compound until a persistent purple color is observed, indicating an excess of permanganate.

  • Incubation: Allow the reaction to proceed for a minimum of one hour.

  • Quenching Excess Permanganate: Add a reducing agent, such as sodium metabisulfite, to quench the excess potassium permanganate. The purple color will disappear.

  • Manganese Removal: A potential byproduct of this reaction is manganese, which can be a carcinogen and mutagen.[4][10] To remove manganese, make the final reaction mixture strongly basic. This will precipitate insoluble manganese compounds, which can then be removed by filtration.[4]

  • Disposal: After verification of inactivation and removal of manganese, the remaining liquid can be disposed of as chemical waste according to institutional guidelines.

Data Presentation

Disposal MethodDescriptionKey Considerations
High-Temperature Incineration The preferred and most definitive method for complete destruction of the cytotoxic compound.Requires a licensed hazardous waste disposal service. All contaminated materials (solid and liquid) must be segregated into clearly labeled cytotoxic waste containers.
Chemical Inactivation (Liquid Waste) An alternative for liquid waste, utilizing strong oxidizing agents to degrade the cytotoxic molecule.Must be performed by trained personnel in a fume hood with appropriate PPE. The effectiveness of the inactivation protocol must be validated. Byproducts may require additional treatment before disposal.

Mandatory Visualization

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Solid_Waste Solid Waste (Vials, PPE, Labware) Cytotoxic_Container_Solid Labeled Cytotoxic Waste Container (Solid) Solid_Waste->Cytotoxic_Container_Solid Liquid_Waste Liquid Waste (Solutions) Cytotoxic_Container_Liquid Labeled Cytotoxic Waste Container (Liquid) Liquid_Waste->Cytotoxic_Container_Liquid Incineration High-Temperature Incineration Cytotoxic_Container_Solid->Incineration Primary Method Cytotoxic_Container_Liquid->Incineration Primary Method Chemical_Inactivation Chemical Inactivation (Liquid Waste Only) Cytotoxic_Container_Liquid->Chemical_Inactivation Alternative Method Final_Disposal Compliant Final Disposal Incineration->Final_Disposal Chemical_Inactivation->Final_Disposal After Validation & Neutralization

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-Lys-SMCC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-Lys-SMCC-DM1

This compound is an agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It incorporates the highly potent cytotoxic agent DM1 (Mertansine), a microtubule inhibitor. Due to the high potency and cytotoxic nature of DM1, this compound must be handled with extreme caution in a controlled laboratory environment by trained personnel. The following guidelines provide essential safety and logistical information for handling and disposal.

Hazard Identification and Engineering Controls

This compound should be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[1][2][3] The primary risks are associated with inhalation, ingestion, and skin contact.[4]

  • Engineering Controls : All handling of this compound, especially of the powdered form, must be conducted in a certified chemical fume hood, glove box, or an isolator to minimize exposure.[2] The work area should have negative pressure to prevent the escape of airborne particles.[2] A dedicated and restricted access area for handling HPAPIs is recommended.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent accidental exposure.[1] This includes, but is not limited to, the following:

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is required.[6] Check for perforations before and during use.
Eye Protection Chemical safety goggles or a full-face shield must be worn.[7]
Respiratory An appropriate respirator (e.g., N95 or higher) should be used when handling the powder form outside of an isolator.
Body Protection A disposable, solid-front lab coat with tight cuffs or a full-body protective suit should be worn.[8]
Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Reconstitution

  • Preparation : Before handling the compound, ensure that the designated work area within the fume hood or isolator is clean and decontaminated. All necessary equipment, including vials, solvents, and waste containers, should be placed inside the containment area.

  • Weighing : If weighing the powdered form, do so within a containment unit with low airflow to prevent dispersal.

  • Reconstitution : this compound is soluble in organic solvents like DMSO and methanol.[9] Prepare stock solutions by dissolving the compound in the appropriate solvent within the containment unit. Solutions are often unstable and should be prepared fresh.[10][11]

3.2. Experimental Use

  • All procedures involving the handling of this compound solutions should be performed within the designated containment area.

  • Use positive displacement pipettes or dedicated tips to prevent aerosol generation.

  • Avoid any direct contact with the skin, eyes, or clothing.[4]

3.3. Spill Management

  • In case of a spill, immediately alert others in the vicinity.

  • The spill should be cleaned by trained personnel wearing appropriate PPE.

  • For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the area with an appropriate cleaning solution (e.g., 70% ethanol), followed by a rinse with water.[12]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[12]

  • Waste Segregation : Segregate cytotoxic waste from regular lab waste.[13] This includes used PPE, contaminated labware (e.g., pipette tips, vials), and any unused compound.

  • Waste Containers : Use clearly labeled, leak-proof containers for cytotoxic waste.[6][8] Sharps should be disposed of in a designated chemotherapy sharps container.[14]

  • Disposal Method : Cytotoxic waste must be incinerated at high temperatures by a certified hazardous waste disposal service.[13] Do not dispose of this material down the drain.[12]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Containment Area (Fume Hood/Isolator) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter Containment reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Cytotoxic Waste decontaminate->segregate_waste doff_ppe Doff PPE into Waste segregate_waste->doff_ppe dispose Dispose via Certified Incineration doff_ppe->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。